5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
5-bromo-2,4-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZBCRKHJULAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043919-81-8 | |
| Record name | 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Introduction: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride. Its significance in modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science, stems from its dual functionality. The highly reactive sulfonyl chloride group serves as a versatile handle for introducing the arylsulfonyl moiety, while the halogenated benzene ring provides a scaffold ripe for further functionalization through cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling, tailored for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices and provide validated protocols to empower its effective use in the laboratory.
Part 1: Core Chemical and Physical Properties
The unique substitution pattern of this compound dictates its physical properties and chemical reactivity. The presence of three electron-withdrawing halogen atoms and the sulfonyl chloride group renders the aromatic ring electron-deficient, influencing its reaction pathways.
Chemical Identity and Structure
The structural arrangement of the substituents is key to its utility as a chemical building block.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
Quantitative data for this compound is summarized below. It is noteworthy that while many properties can be computationally predicted, experimentally verified data, where available, is prioritized.
| Property | Value | Source(s) |
| CAS Number | 1043919-81-8 | [1] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [1][2] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid. | |
| Melting Point | No data available. Analogous compounds suggest it is a solid at RT. | |
| Boiling Point | No data available. | [1] |
| SMILES | O=S(C1=CC(Br)=C(Cl)C=C1Cl)(Cl)=O | [1] |
| InChIKey | VMMZBCRKHJULAH-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.9 | [2] |
Expected Spectroscopic Signature
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (approx. 7.5-8.5 ppm). Each signal will be a singlet, corresponding to the two non-equivalent aromatic protons at positions C3 and C6. The exact chemical shifts will be influenced by the deshielding effects of the adjacent halogen and sulfonyl chloride groups.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. Carbons bonded to the halogens or the sulfonyl group (C1, C2, C4, C5) will appear significantly downfield.
-
Infrared (IR) Spectroscopy: The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[3] Additional bands will correspond to C-Cl, C-Br, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a complex and characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This pattern is a definitive tool for confirming the elemental composition.
Part 2: Synthesis and Purification
The preparation of aryl sulfonyl chlorides can be approached through several reliable methods. The choice of method often depends on the availability and cost of the starting materials. For this compound, the most direct route is the electrophilic chlorosulfonation of the corresponding arene.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Chlorosulfonation of 1-Bromo-2,4-dichlorobenzene
This protocol is adapted from established procedures for the synthesis of related aryl sulfonyl chlorides.[4] The core of this method is the electrophilic aromatic substitution where chlorosulfonic acid acts as the source of the chlorosulfonyl group.
Causality: 1-Bromo-2,4-dichlorobenzene is chosen as the substrate because it is commercially available and the existing substituents direct the incoming electrophile. The reaction is performed at a controlled temperature to prevent side reactions and decomposition. Quenching the reaction mixture on ice serves two purposes: it safely destroys the excess, highly reactive chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct). Ensure the apparatus is completely dry.
-
Reagent Charging: In the flask, place 1-bromo-2,4-dichlorobenzene (1.0 equiv). Cool the flask to 0-5 °C using an ice bath.
-
Reaction: Slowly add chlorosulfonic acid (approx. 4-5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of a large excess of chlorosulfonic acid ensures the reaction goes to completion.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by carefully taking an aliquot, quenching it, and extracting it into an organic solvent.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes any residual acid.
-
Drying: Dry the crude product under vacuum.
-
Purification: The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield the final product.
Part 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. It is an excellent electrophile, readily reacting with a wide range of nucleophiles.
Caption: Key reactions of the title sulfonyl chloride.
Nucleophilic Substitution: Synthesis of Sulfonamides
The reaction with primary or secondary amines to form sulfonamides is arguably the most important application of this compound, as the sulfonamide functional group is a prevalent feature in many pharmaceutical agents.[5][6][7]
Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: General Procedure for Sulfonamide Formation
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Addition: Cool the solution to 0 °C. Add a solution of this compound (1.05 equiv) in the same solvent dropwise. The slight excess of the sulfonyl chloride ensures full conversion of the valuable amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization.
Other Reactions
-
Sulfonate Ester Formation: In a similar fashion, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are stable and can serve as effective leaving groups in subsequent nucleophilic substitution reactions.
-
Hydrolysis: Sulfonyl chlorides are sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding sulfonic acid, releasing HCl. This necessitates that all reactions are carried out under anhydrous conditions.
-
Cross-Coupling: The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This provides a powerful strategy for building molecular complexity after the sulfonamide or sulfonate ester has been formed.
Part 4: Safety, Handling, and Storage
This compound is a corrosive and reactive chemical that requires careful handling to ensure laboratory safety.
Hazard Summary
The primary hazards are associated with its corrosive nature and its reaction with water.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin/Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive | (Corrosion) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors and to contain any HCl gas released upon accidental contact with moisture.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Storage
Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.
References
- Process for the preparation of substituted benzene sulfonyl chlorides.
- Preparation method of substituted benzene sulfonyl chloride.
-
The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant... ResearchGate. [Link]
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Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. [Link]
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Synthesis of sulfonyl chloride substrate precursors. [Link]
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This compound (C6H2BrCl3O2S). PubChemLite. [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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Chem 117 Reference Spectra Spring 2011. [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947. PubChem. [Link]
-
2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641. PubChem. [Link]
- Process for the preparation of 1-bromo-3,5-dichlorobenzene.
-
Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766. PubChem. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound, a key intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document outlines a field-proven synthesis protocol, explains the scientific rationale behind the experimental design, and details the analytical workflows required for unambiguous structural confirmation and purity assessment.
Introduction and Significance
This compound is a polyhalogenated aromatic sulfonyl chloride. Its structural complexity, featuring three distinct halogen atoms and a highly reactive sulfonyl chloride moiety, makes it a valuable and versatile building block in organic synthesis. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamides and sulfonate esters, respectively.[1] These resulting motifs are prevalent in a multitude of biologically active molecules, including pharmaceuticals and advanced agrochemicals. A robust and well-characterized synthetic route is therefore essential for its effective application in research and development.
Synthesis of this compound
The most direct and established method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[2] This process involves the direct reaction of an aromatic precursor with chlorosulfonic acid.
Reaction Scheme
The synthesis proceeds via the chlorosulfonation of 1-bromo-3,5-dichlorobenzene:
Caption: Synthesis of this compound from 1-Bromo-3,5-dichlorobenzene.
Rationale and Experimental Design
-
Choice of Starting Material : 1-Bromo-3,5-dichlorobenzene is the logical precursor.[3][4] The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the substituents guide the incoming chlorosulfonyl group (-SO₂Cl) to the C1 position, which is ortho to the bromine and para to one of the chlorine atoms, leading to the desired product.
-
Reagent Selection : Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent. An excess of chlorosulfonic acid is employed to ensure the reaction proceeds to completion, maximizing the yield of the sulfonyl chloride.[2]
-
Temperature Control : The reaction is initiated at a low temperature (0-5 °C) to moderate the initial exothermic reaction between the aromatic substrate and the highly reactive chlorosulfonic acid. The temperature is then gradually raised to facilitate the electrophilic substitution while minimizing potential side reactions, such as polysulfonation or decomposition.
-
Reaction Quenching and Product Isolation : The work-up procedure is critical for both safety and product purity. The reaction mixture is carefully and slowly added to a stirred slurry of crushed ice and water. This serves two purposes:
-
Purification : The crude product is purified by recrystallization. A non-polar solvent system, such as petroleum ether or hexanes, is typically effective. This process removes any minor organic impurities and residual starting material, yielding the final product in high purity.[8]
Detailed Synthesis Protocol
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water, causing severe chemical and thermal burns.[9][10] It releases toxic fumes (HCl and H₂SO₄ mist) upon contact with air moisture.[5] This entire procedure must be conducted in a certified chemical fume hood, and the operator must wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves.[6][11] An emergency safety shower and eyewash station must be immediately accessible.[5]
Materials and Equipment:
-
1-Bromo-3,5-dichlorobenzene (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Round-bottom flask equipped with a magnetic stir bar and a gas outlet bubbler
-
Ice bath
-
Large beaker with crushed ice
-
Büchner funnel and flask for vacuum filtration
-
Recrystallization apparatus
Procedure:
-
Equip a dry round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Carefully add chlorosulfonic acid (5.0 eq) to the flask and allow it to cool to 0-5 °C.
-
While maintaining the temperature below 10 °C, add 1-bromo-3,5-dichlorobenzene (1.0 eq) portion-wise to the stirred chlorosulfonic acid over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain it at this temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
While the reaction proceeds, prepare a large beaker containing a vigorously stirred slurry of crushed ice and water.
-
Upon completion, cool the reaction mixture back to room temperature.
-
CRITICAL STEP: Very slowly and carefully, add the reaction mixture dropwise via a dropping funnel into the ice-water slurry. Maintain vigorous stirring and ensure the temperature of the slurry does not rise significantly.
-
A white to off-white solid will precipitate. Continue stirring for an additional 30 minutes after the addition is complete to ensure full precipitation and quenching.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper).
-
Press the solid as dry as possible on the filter.
-
Purify the crude product by recrystallizing from petroleum ether or a hexane/ethyl acetate mixture to afford this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the title compound.
Characterization and Structural Elucidation
A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Analysis Workflow
Caption: Integrated workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, each corresponding to one of the aromatic protons.
-
H-3 Proton : This proton is ortho to two chlorine atoms and will appear as a singlet. It is expected to be the most downfield signal due to the strong deshielding effect of the adjacent chlorine atoms.
-
H-6 Proton : This proton is ortho to the bromine and the sulfonyl chloride group and will also appear as a singlet.
-
-
¹³C NMR Spectroscopy : Due to the lack of symmetry, the ¹³C NMR spectrum should display six unique signals for the aromatic carbons. The chemical shifts are influenced by the inductive and resonance effects of the substituents.[12] The carbon directly attached to the bromine atom (ipso-carbon) may show a slightly upfield shift due to the "heavy atom effect".[12]
| Data Type | Expected Chemical Shift (δ, ppm) | Signal Assignment |
| ¹H NMR | ~ 8.0 - 8.2 | Aromatic CH (Singlet, 1H) |
| ¹H NMR | ~ 7.8 - 8.0 | Aromatic CH (Singlet, 1H) |
| ¹³C NMR | ~ 120 - 145 | 6 distinct aromatic carbon signals |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Sulfonyl chlorides exhibit very strong and characteristic absorption bands.[13][14]
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| 1385 - 1365 | SO₂ Asymmetric Stretch | Strong |
| 1195 - 1175 | SO₂ Symmetric Stretch | Strong |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1570 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 850 - 750 | C-Cl Stretch | Strong |
| 600 - 500 | S-Cl Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition through the analysis of the isotopic pattern of the molecular ion.[15] The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a highly characteristic and complex cluster of peaks for the molecular ion (M⁺).[16][17]
-
Isotopic Pattern : The molecular ion region will exhibit a series of peaks (M, M+2, M+4, M+6, M+8) with a specific intensity ratio, which serves as a definitive fingerprint for the C₆H₂BrCl₃O₂S formula. This pattern is the most powerful tool for confirming the presence of all four halogen atoms in the molecule.[18]
| Parameter | Value | Rationale |
| Monoisotopic Mass | 321.80 g/mol | Calculated for C₆H₂⁷⁹Br³⁵Cl₃O₂S[19] |
| Molecular Ion Pattern | M, M+2, M+4, M+6, M+8 | Due to isotopes of Br and Cl |
| Key Fragmentation | Loss of Cl, SO₂ | Common fragmentation pathways for sulfonyl chlorides |
Conclusion
This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The detailed protocol, grounded in established chemical principles, ensures a reliable synthetic route, while the multi-technique analytical workflow provides a self-validating system for confirming the structure and purity of the final product. Adherence to the outlined safety procedures is paramount, particularly when handling hazardous reagents like chlorosulfonic acid.
References
- Chlorosulfonic Acid Safety Precautions. E. I. du Pont de Nemours and Company.
- Chlorosulfonic Acid Technical Inform
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Organic Compounds Containing Halogen
- Chlorosulfonic acid Technical Data Sheet.
- Chlorosulphonic Acid Hazard Summary. New Jersey Department of Health.
- Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie.
- FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Science Publishing.
- Organic Compounds Containing Halogen
- An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride. BenchChem.
- Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society.
- Mass spectrometry of halogen-containing organic compounds.
- Mass Spectroscopy - Halo-isotopes. Tailored Tutors via YouTube.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
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- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Benzene, 1-bromo-3,5-dichloro-. PubChem.
- 1-Bromo-3,5-dichlorobenzene 98%. Sigma-Aldrich.
- Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Compar
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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An In-Depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: A Keystone Reagent for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds
In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the availability of versatile and strategically functionalized building blocks. Polysubstituted aromatic compounds, particularly those bearing a sulfonyl chloride moiety, are of paramount importance due to their ability to readily engage in reactions that form stable sulfonamide linkages—a privileged functional group in a multitude of therapeutic agents. 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride (CAS Number: 1043919-81-8) emerges as a significant, albeit specialized, reagent in this context. Its unique substitution pattern—a bromine atom and two chlorine atoms on the phenyl ring—offers a trifecta of reactive handles and modulating groups that can be exploited to fine-tune the steric and electronic properties of a lead compound. This guide provides a comprehensive technical overview of this reagent, from its synthesis and physicochemical properties to its reactivity and potential applications in the synthesis of novel therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1043919-81-8 | [1] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [1] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Insoluble in water. | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectroscopic Characterization:
While a publicly available experimental spectrum for this compound is not readily found, its spectral characteristics can be predicted based on the analysis of its structural components.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The exact chemical shifts would be influenced by the deshielding effects of the sulfonyl chloride and halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the sulfonyl chloride group will be the most downfield, while the carbons attached to the halogens will also show characteristic downfield shifts.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. Two distinct stretching vibrations for the S=O bonds are expected in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and three chlorine atoms. The molecular ion peak (M+) will be accompanied by M+2, M+4, and M+6 peaks with predictable relative intensities, confirming the elemental composition. Predicted m/z values for various adducts are available in public databases.[2]
Synthesis of this compound: A Plausible Route
While a specific, peer-reviewed synthesis for this compound is not extensively documented in the public domain, a robust and scalable synthesis can be proposed based on well-established methodologies for the preparation of aryl sulfonyl chlorides. The most direct approach involves the chlorosulfonation of 1-bromo-2,4-dichlorobenzene.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
-
Materials:
-
1-Bromo-2,4-dichlorobenzene
-
Chlorosulfonic acid (freshly distilled)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2,4-dichlorobenzene (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented to a scrubber.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.
-
The reaction is performed at low temperatures to control the exothermicity and minimize the formation of side products.
-
The aqueous workup is necessary to quench the excess chlorosulfonic acid and remove water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic components.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride functional group towards nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of a wide array of biologically active molecules.[3]
General Reaction Scheme for Sulfonamide Formation:
Caption: General sulfonamide synthesis workflow.
Key Features and Synthetic Advantages:
-
Formation of a Stable Linkage: The sulfonamide bond is metabolically robust, making it an ideal linker in drug candidates.
-
Modulation of Physicochemical Properties: The highly halogenated aromatic ring of this compound can be used to increase the lipophilicity of a molecule, which can be advantageous for cell membrane permeability.
-
Vector for Further Functionalization: The presence of a bromine and two chlorine atoms provides multiple sites for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The bromine atom is generally more reactive in such cross-coupling reactions than the chlorine atoms, allowing for selective functionalization.
Potential Therapeutic Targets and Applications (Inferred from Analogs):
While specific drug discovery programs utilizing this compound are not prominently disclosed in the public literature, the structural motifs it generates are found in compounds targeting a range of diseases. Sulfonamides derived from polysubstituted aryl sulfonyl chlorides are known to exhibit a wide spectrum of biological activities, including:
-
Anticancer Activity: Many sulfonamide-containing compounds have been investigated as anticancer agents, targeting various enzymes and signaling pathways involved in cancer progression.[3]
-
Antibacterial and Antiviral Activity: The sulfonamide functional group is a classic pharmacophore in antimicrobial agents.[4]
-
Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group in metalloenzymes, making it a key feature in the design of inhibitors for targets such as carbonic anhydrases and matrix metalloproteinases.
The corresponding sulfonamide, 5-Bromo-2,4-dichlorobenzene-1-sulfonamide (CAS 1934618-16-2), is commercially available, suggesting its use as a building block in further synthetic elaborations.[5]
Safety and Handling
As a reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water and moisture to release hydrochloric acid, which is corrosive and toxic.
-
Inhalation Hazard: Harmful if inhaled.
-
-
Recommended Personal Protective Equipment (PPE):
-
Safety goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
A lab coat.
-
Use in a well-ventilated fume hood is mandatory.
-
-
Storage and Handling:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Conclusion and Future Outlook
This compound represents a valuable and highly functionalized building block for medicinal chemists and drug development professionals. Its ability to readily form stable sulfonamides, coupled with the presence of multiple halogen substituents for further diversification, makes it an attractive scaffold for the synthesis of novel and complex molecules. While its direct application in late-stage clinical candidates is not yet widely reported, the inherent potential of the structural motifs it can generate suggests that it will continue to be a reagent of interest in the ongoing quest for new and effective therapeutic agents. As the demand for novel chemical matter in drug discovery pipelines continues to grow, the strategic application of such polysubstituted reagents will undoubtedly play a crucial role in the development of the medicines of tomorrow.
References
- (Note: A specific peer-reviewed synthesis protocol for this exact compound was not found in the available search results. The provided protocol is a well-established general method for the synthesis of aryl sulfonyl chlorides.)
- (Note: While specific patent applications for this exact compound were not retrieved, the synthesis and use of similar polychlorinated and brominated aryl sulfonyl chlorides are documented in the patent liter
-
PubChemLite. This compound (C6H2BrCl3O2S). Available from: [Link]
-
NIH National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1934618-16-2|5-Bromo-2,4-dichlorobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride for Advanced Research Applications
Compound Identification and Core Properties
This compound is a poly-halogenated aromatic sulfonyl chloride. Its unique substitution pattern, featuring a bromine and two chlorine atoms, imparts specific reactivity and properties, making it a valuable intermediate and building block in synthetic organic chemistry. The presence of the highly reactive sulfonyl chloride moiety allows for facile introduction of the 5-bromo-2,4-dichlorobenzenesulfonyl group into various molecular scaffolds. This characteristic is particularly leveraged by researchers in the fields of medicinal chemistry and materials science for the synthesis of novel sulfonamides and sulfonate esters.
The compound's physical and chemical properties are summarized in the table below. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in chemical transformations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1043919-81-8 | [2] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [1][2] |
| Molecular Weight | 324.41 g/mol | [2] |
| Monoisotopic Mass | 321.80246 Da | [1] |
| Appearance | White to yellow or brown solid | [3] |
| SMILES | O=S(C1=CC(Br)=C(Cl)C=C1Cl)(Cl)=O | [2] |
| InChI Key | VMMZBCRKHJULAH-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
Rationale for Synthetic Route Selection
The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction between an arene and chlorosulfonic acid.[4] For this compound, the logical precursor is 1-bromo-2,4-dichlorobenzene. This starting material is commercially available and possesses a deactivated aromatic ring due to the electron-withdrawing nature of the halogen substituents. The sulfonation will be directed by these existing substituents. The chlorosulfonation reaction is typically performed neat or in a non-reactive solvent, with careful temperature control due to its highly exothermic nature.
Proposed Synthesis Workflow
The synthesis involves the direct chlorosulfonation of 1-bromo-2,4-dichlorobenzene. The workflow is designed to ensure safety, control the reaction rate, and facilitate the isolation of a pure product.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Chlorosulfonation
This protocol is a representative procedure based on established methods for synthesizing aryl sulfonyl chlorides.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge 1-bromo-2,4-dichlorobenzene (1.0 eq). The flask is placed in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Causality: The use of an inert atmosphere (nitrogen) prevents reaction with atmospheric moisture. Strict temperature control is crucial to manage the exothermic reaction and minimize the formation of diaryl sulfone byproducts.
-
-
Reagent Addition: Add chlorosulfonic acid (approx. 4-5 eq) to the dropping funnel. Add the acid dropwise to the stirred starting material over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-6 hours or until the reaction is complete.
-
Self-Validation: Reaction completion can be monitored by taking a small aliquot, carefully quenching it in water, extracting with a solvent like dichloromethane, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
-
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The product is insoluble in the resulting aqueous acidic solution, causing it to precipitate.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexanes or a hexane/dichloromethane mixture).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Chemical Reactivity and Applications in Drug Discovery
Core Reactivity Profile
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the cornerstone of its use as a building block for introducing the 5-bromo-2,4-dichlorophenylsulfonyl moiety, which can modulate the biological activity, solubility, and pharmacokinetic properties of a lead compound.
Key Reactions Diagram
The most common transformations involve reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Caption: Key nucleophilic substitution reactions.
Application in Sulfonamide Synthesis
Sulfonamides are a critical pharmacophore found in a vast array of FDA-approved drugs, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory agents.[6] The ability to readily synthesize diverse libraries of sulfonamides from sulfonyl chlorides is a fundamental strategy in drug discovery. This compound serves as a specialized reagent to introduce a heavily halogenated aromatic group, which can enhance binding affinity through halogen bonding or modify metabolic stability.
Exemplary Protocol: Synthesis of an N-Aryl Sulfonamide
-
Reaction Setup: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask. Add a non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 eq).
-
Reagent Addition: Dissolve this compound (1.1 eq) in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Causality: The base is essential to neutralize the HCl that is generated during the reaction, driving it to completion. The reaction is performed at low temperature to control the rate and prevent side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Self-Validation: Monitor the reaction by TLC, observing the consumption of the starting amine and the formation of a new, less polar spot corresponding to the sulfonamide product.
-
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Handling, Safety, and Storage
This compound is a reactive and corrosive chemical that requires careful handling to ensure personnel safety. It is classified as causing severe skin burns and eye damage.[7][8]
| Hazard Category | Description and Precautions | Source(s) |
| GHS Classification | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [3][7] |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [7][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Work in a well-ventilated chemical fume hood. | [8][10] |
| Incompatibilities | Reacts with water, strong bases, strong oxidizing agents, and alcohols. Contact with water can release corrosive hydrogen chloride gas. | [11] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis. | [11][12] |
Conclusion
This compound is a synthetically versatile reagent defined by its highly reactive sulfonyl chloride group and poly-halogenated aromatic ring. Its primary application lies in the construction of novel sulfonamides and sulfonate esters, making it a valuable tool for scientists in drug discovery and materials research. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory.
References
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PubChemLite. This compound (C6H2BrCl3O2S). [Link]
-
PubChem. CID 174561770 | C12H8Br2Cl2O4S2. [Link]
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Georganics. Sulfonyl chlorides. [Link]
-
PubChem. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947. [Link]
-
PubChem. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641. [Link]
-
Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. [Link]
-
Chemsrc. CAS#:771-67-5 | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. [Link]
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5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride reactivity profile
An In-Depth Technical Guide to the Reactivity and Application of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical intermediate whose utility in modern organic synthesis and medicinal chemistry cannot be overstated. Characterized by a highly electrophilic sulfonyl chloride moiety and a polyhalogenated aromatic ring, this compound serves as a versatile building block for introducing the 5-bromo-2,4-dichlorophenylsulfonyl group into a diverse range of molecular architectures. The electron-withdrawing nature of the halogen substituents significantly enhances the reactivity of the sulfonyl chloride group towards nucleophiles, making it an ideal reagent for the synthesis of sulfonamides and sulfonate esters. This guide provides a comprehensive exploration of the core reactivity profile of this compound, delving into its reaction mechanisms, synthetic applications, and detailed experimental protocols. The insights presented herein are intended to empower researchers in leveraging this reagent for the efficient construction of complex molecules and for systematic structure-activity relationship (SAR) studies in drug discovery.
Introduction
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a vast portfolio of drugs including antibacterial agents, diuretics, anticonvulsants, and kinase inhibitors.[1] The synthesis of these critical motifs most commonly proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] this compound (CAS No. 1043919-81-8) has emerged as a particularly valuable reagent in this context.[3] Its structure is unique: the sulfonyl chloride provides a reliable electrophilic handle for bond formation, while the tri-halogenated phenyl ring offers a scaffold to systematically modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[1][4]
The presence of two chlorine atoms and a bromine atom profoundly influences the electronic properties of the molecule. These electron-withdrawing groups inductively pull electron density from the aromatic ring and, by extension, from the sulfur atom of the sulfonyl chloride. This effect increases the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic attack and thus enhancing its reactivity compared to simpler aryl sulfonyl chlorides.[5][6] This guide will dissect this reactivity, providing both a theoretical framework and practical, field-proven methodologies for its application.
Physicochemical and Structural Data
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 1043919-81-8 | [3] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [7] |
| Molecular Weight | 324.41 g/mol | [3] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl | [7] |
| InChIKey | VMMZBCRKHJULAH-UHFFFAOYSA-N | [7] |
| Predicted XlogP | 3.9 | [7] |
Synthesis of the Core Reagent
Aryl sulfonyl chlorides are typically prepared via two primary routes: electrophilic aromatic substitution on an existing aromatic ring using chlorosulfonic acid, or diazotization of a substituted aniline followed by reaction with sulfur dioxide and a copper catalyst (a modified Sandmeyer reaction).[8][9] For this compound, the most direct laboratory-scale synthesis involves the reaction of 1-bromo-2,4-dichlorobenzene with an excess of chlorosulfonic acid.[9][10]
Caption: Synthetic route to the title compound.
This electrophilic substitution is directed by the existing substituents, leading to the introduction of the -SO₂Cl group at the C1 position. Careful control of reaction conditions is necessary to minimize the formation of byproducts, such as diphenyl sulfones.[11]
Core Reactivity Profile: A Mechanistic Perspective
The chemical behavior of this compound is dominated by the electrophilicity of the hexavalent sulfur atom. It readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles, typically following an SN2-like mechanism at the sulfur center.[5][6]
Reaction with Amines: The Gateway to Sulfonamides
The most significant reaction of this compound is its coupling with primary and secondary amines to form N-substituted sulfonamides.[1][2] This transformation is fundamental to the construction of countless pharmaceutical agents.
Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This forms a transient, tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A proton is subsequently lost from the nitrogen atom, yielding the stable sulfonamide.[12]
Caption: Mechanism of Sulfonamide Formation.
Causality in Experimental Design:
-
Base is Essential: The reaction generates one equivalent of hydrochloric acid (HCl). This strong acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[13] Therefore, a non-nucleophilic base, such as pyridine or triethylamine, must be included to neutralize the HCl as it is formed.[1][12] Typically, 1.5 to 2.0 equivalents of base are used to ensure the reaction goes to completion.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the sulfonyl chloride.[1]
-
Temperature Control: The reaction is often initiated at 0 °C. This is because the initial addition can be exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature to proceed to completion.[12]
Reaction with Alcohols and Phenols: Sulfonate Ester Formation
In a reaction analogous to sulfonamide synthesis, this compound reacts with alcohols and phenols to yield sulfonate esters.[2] This reaction is also base-catalyzed, with pyridine often serving as both the catalyst and the solvent.[2]
Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. Therefore, this reaction is a cornerstone of alcohol activation, converting a poor leaving group (-OH) into a very good one (-OSO₂Ar), facilitating subsequent SN2 reactions with a wide range of nucleophiles.[14]
Hydrolysis: A Competing Pathway
Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[6][9] While generally slower than the reaction with amines, hydrolysis can become a significant competing pathway if moisture is not rigorously excluded from the reaction.[11] The rate of hydrolysis is influenced by pH and temperature.[6] This underscores the importance of using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) for optimal results in sulfonamide and sulfonate ester synthesis.
Applications in Drug Discovery and Synthesis
The 5-bromo-2,4-dichlorophenylsulfonyl moiety is a valuable scaffold for SAR studies. The three halogen atoms provide distinct vectors for interaction within a biological target's binding pocket and significantly increase the lipophilicity of the molecule. By reacting this compound with a library of diverse amines, medicinal chemists can rapidly generate a portfolio of sulfonamide analogues to probe the chemical space around a target, optimizing for potency, selectivity, and pharmacokinetic properties.[4]
Detailed Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2,4-dichlorobenzenesulfonamide
This protocol provides a self-validating, step-by-step methodology for a representative sulfonamide synthesis.
Materials:
-
This compound (1.0 eq, e.g., 324 mg, 1.0 mmol)
-
Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)
-
Triethylamine (TEA) (1.5 eq, e.g., 152 mg, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (~10 mL)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow:
Caption: Workflow for Sulfonamide Synthesis and Purification.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.05 eq) and anhydrous DCM. Stir until dissolved. Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: This controls the initial exothermic reaction and prevents potential side reactions.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine. Rationale: This aqueous wash sequence removes water-soluble impurities and byproducts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Conclusion
This compound is a highly reactive and synthetically valuable building block. Its reactivity is governed by the strongly electrophilic sulfur center, enhanced by the electron-withdrawing halogen atoms on the phenyl ring. The primary utility of this reagent lies in its efficient reaction with amines to form sulfonamides, a reaction of paramount importance in drug discovery. A thorough understanding of its reactivity profile and the rationale behind the experimental conditions, as detailed in this guide, enables chemists to harness its full potential for the synthesis of novel, complex, and biologically active molecules.
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Introduction: The Critical Role of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility Assessment of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride for Drug Discovery Professionals
In the landscape of modern drug discovery, the intrinsic properties of a molecule can dictate its ultimate success or failure. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility is a leading cause of inadequate bioavailability, which can mask the true potential of a therapeutic agent and lead to costly late-stage failures.[2][3] this compound, a halogenated aromatic sulfonyl chloride, serves as a versatile building block in medicinal chemistry.[4][5] Its reactive sulfonyl chloride moiety allows for the facile synthesis of a diverse array of sulfonamides, a privileged scaffold in numerous therapeutic areas.[6] Given its potential utility, a thorough understanding of its solubility characteristics is not merely advantageous but essential for any research program utilizing this intermediate.
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its measurement, and offer insights into the interpretation of the resulting data, empowering researchers to make informed decisions in their drug development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting solubility studies.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₂BrCl₃O₂S | [7][8] |
| Molecular Weight | 324.41 g/mol | [7] |
| Appearance | White to yellow to brown solid | |
| Reactivity | The sulfonyl chloride group is reactive towards nucleophiles such as water, alcohols, and amines.[5] | General Chemical Knowledge |
| Predicted Lipophilicity (XlogP) | 3.9 | [8] |
The predicted high lipophilicity (XlogP of 3.9) suggests that the aqueous solubility of this compound is likely to be low.[8] Furthermore, the reactivity of the sulfonyl chloride group with water to form the corresponding sulfonic acid presents a unique challenge in solubility assessment, as the measured solubility may be influenced by the rate of hydrolysis.[9]
Understanding and Measuring Solubility: A Two-Pronged Approach
In the context of drug discovery, solubility is typically assessed using two distinct but complementary methodologies: kinetic and thermodynamic solubility.[1][3]
Kinetic Solubility is a high-throughput screening method used in the early stages of drug discovery.[3][10] It measures the concentration of a compound in an aqueous buffer after it has been introduced from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO).[1][10] This method provides a rapid assessment of a compound's propensity to precipitate out of solution and is useful for ranking large numbers of compounds. However, it is important to note that kinetic solubility often overestimates the true solubility as it may not represent a true thermodynamic equilibrium.[11]
Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2][11] This measurement is typically performed in later stages of preclinical development and is considered the "gold standard" for solubility determination.[1][3] The shake-flask method is the most common technique for determining thermodynamic solubility.[12][13]
The following diagram illustrates the conceptual workflow for solubility determination:
Caption: A generalized workflow for assessing the solubility of a drug candidate.
Experimental Protocol: Determination of Thermodynamic Solubility of this compound by the Shake-Flask Method
This protocol outlines a detailed procedure for determining the thermodynamic solubility of this compound.
I. Materials and Reagents
-
This compound (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water, 18 MΩ·cm
-
Glass vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-performance liquid chromatography (HPLC) system with UV detector
II. Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of DMSO to prepare a 10 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with a 1:1 mixture of ACN and water to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
III. Shake-Flask Solubility Assay
-
Add an excess amount of this compound (approximately 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[13]
-
Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant agitation speed (e.g., 200 rpm) and temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium. A 24-48 hour incubation is typically recommended.[10][13]
-
After incubation, visually confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Immediately dilute the filtered supernatant with an equal volume of ACN to prevent precipitation.
IV. Quantification by HPLC
-
Analyze the prepared calibration standards and the diluted sample supernatant by HPLC. A reverse-phase C18 column is typically suitable.
-
The mobile phase can be a gradient of water and ACN with 0.1% formic acid.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy of a standard solution).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted supernatant by interpolating its peak area on the calibration curve.
-
Calculate the original solubility in µg/mL or µM, taking into account the dilution factor.
The following diagram outlines the key steps in the shake-flask solubility determination protocol:
Caption: Step-by-step workflow for the shake-flask solubility assay.
Data Interpretation and Considerations
The solubility value obtained from the shake-flask method represents the thermodynamic solubility of the compound under the specific experimental conditions (pH, temperature, and buffer composition). For this compound, it is imperative to consider the potential for hydrolysis during the extended incubation period. The presence of the sulfonic acid hydrolysis product should be monitored by HPLC. If significant degradation is observed, the interpretation of the solubility data must be approached with caution, as it may not solely reflect the solubility of the parent compound.
Conclusion
A thorough and accurate assessment of solubility is a cornerstone of successful drug development. For a key synthetic intermediate like this compound, understanding its solubility characteristics is paramount for its effective utilization in medicinal chemistry campaigns. The methodologies outlined in this guide, particularly the shake-flask method for thermodynamic solubility, provide a robust framework for obtaining reliable data. By adhering to these principles and protocols, researchers can mitigate the risks associated with poor solubility and accelerate the journey of their drug candidates from the laboratory to the clinic.
References
- Ovid.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Enamine. Aqueous Solubility Assay.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Creative Bioarray. Aqueous Solubility Assays.
- EXPERIMENT 1 DETERMIN
- BLDpharm. 1043919-81-8|this compound.
- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Determining the water solubility of difficult-to-test substances A tutorial review.
- Lund University Publications.
- Sigma-Aldrich. 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride | 287172-61-6.
- PubChemLite. This compound (C6H2BrCl3O2S).
- Smolecule. Buy 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | 85477-02-7.
- Chem-Impex. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Georganics. Sulfonyl chlorides.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sulfonyl chlorides - Georganics [georganics.sk]
- 6. ajchem-b.com [ajchem-b.com]
- 7. 1043919-81-8|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]
- 9. Buy 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | 85477-02-7 [smolecule.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. ovid.com [ovid.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Data of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride of significant interest in synthetic chemistry. Its utility as a building block in the development of novel pharmaceutical and agrochemical agents stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of a substituted aryl sulfonyl group. The bromine and chlorine substituents on the aromatic ring provide additional handles for synthetic modification, making it a versatile intermediate.
Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This in-depth technical guide provides a comprehensive overview of its spectroscopic properties, offering predicted data, detailed interpretation, and standardized protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important chemical entity.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, along with a numbering scheme for NMR assignments, is presented below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₃O₂S | PubChem |
| Molecular Weight | 324.41 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Predicted Data
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet | ~2.0 (⁴J) |
| H-6 | 8.1 - 8.3 | Doublet | ~2.0 (⁴J) |
Interpretation
The downfield chemical shifts of both protons are a consequence of the strong electron-withdrawing effects of the sulfonyl chloride group and the halogen substituents. The proton at the C-6 position (H-6) is expected to be the most deshielded due to its ortho position relative to the powerful electron-withdrawing sulfonyl chloride group. The proton at the C-3 position (H-3) is ortho to a chlorine atom and para to the sulfonyl chloride group, also resulting in a significant downfield shift.
The two aromatic protons are meta to each other, which typically results in a small long-range coupling constant (⁴J) of approximately 2-3 Hz. This will lead to both signals appearing as sharp doublets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Due to the reactivity of sulfonyl chlorides, it is crucial to use a dry solvent.
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy
Predicted Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 142 |
| C-2 | 136 - 138 |
| C-3 | 130 - 132 |
| C-4 | 138 - 140 |
| C-5 | 125 - 127 |
| C-6 | 133 - 135 |
Interpretation
-
C-1, C-2, and C-4: These carbons, directly attached to the electron-withdrawing sulfonyl chloride and chlorine substituents, are expected to be the most deshielded and appear at the lowest field.
-
C-5: The carbon bearing the bromine atom (C-5) is expected to be the most shielded of the halogen-substituted carbons due to the "heavy atom effect" of bromine, which causes an upfield shift of the ipso-carbon.[1]
-
C-3 and C-6: These carbons, bonded to hydrogen atoms, will have chemical shifts influenced by the cumulative effects of the substituents on the ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Parameters (for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Predicted Data
The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the S=O and S-Cl stretching vibrations of the sulfonyl chloride group, as well as bands associated with the substituted aromatic ring.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Weak to Medium |
| 1570 - 1550 | C=C stretch (aromatic ring) | Medium |
| 1470 - 1450 | C=C stretch (aromatic ring) | Medium |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 800 - 880 | C-H out-of-plane bend (aromatic) | Strong |
| 750 - 700 | C-Cl stretch | Strong |
| 600 - 500 | S-Cl stretch | Medium to Strong |
Interpretation
The most diagnostic peaks in the IR spectrum are the two strong bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370 cm⁻¹ and 1180 cm⁻¹.[2] The presence of these two strong absorptions is highly characteristic of the sulfonyl chloride functionality. The C-H out-of-plane bending pattern in the 800-880 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Technique: ATR-FTIR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Data
The mass spectrum of this compound will exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
Table 5: Predicted Mass Spectrometry Data
| m/z (relative to the most abundant isotopes) | Ion | Predicted Relative Abundance Pattern |
| 322 | [M]⁺ (C₆H₂⁷⁹Br³⁵Cl₃O₂S) | Complex isotopic cluster |
| 287 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group |
| 223 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |
| 144 | [C₆H₂Cl₂]⁺ | Aryl fragment after loss of Br and SO₂Cl |
Interpretation
The molecular ion peak ([M]⁺) will appear as a characteristic cluster of peaks due to the presence of one bromine and three chlorine atoms. The most intense peak in this cluster will correspond to the combination of the most abundant isotopes. The isotopic pattern is a powerful diagnostic tool for confirming the presence and number of halogen atoms in the molecule.
Common fragmentation pathways for aryl sulfonyl chlorides include the loss of the chlorine atom from the sulfonyl chloride group ([M - Cl]⁺) and the loss of the entire sulfonyl chloride group ([M - SO₂Cl]⁺), leading to the corresponding aryl cation.[3]
Figure 2: A generalized workflow for the spectroscopic characterization of this compound.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrument Parameters (for a standard quadrupole GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum.
-
The software will display the relative abundance of ions as a function of their mass-to-charge ratio.
-
Analyze the molecular ion cluster and the major fragment ions.
-
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for its unambiguous identification and characterization. The predicted data and interpretations presented in this guide, in conjunction with the detailed experimental protocols, offer researchers a reliable roadmap for their analytical work. By leveraging this multi-technique approach, scientists and professionals in drug development can ensure the quality and integrity of this versatile synthetic intermediate, thereby facilitating the advancement of their research endeavors.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required when working with 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind each precaution to foster a culture of intrinsic safety in the laboratory.
Introduction: A Valuable Reagent Demanding Respect
This compound is a key building block in synthetic organic chemistry, particularly valued in the development of novel sulfonamides—a class of compounds with a broad spectrum of therapeutic applications.[1] The electrophilic nature of the sulfonyl chloride group allows for its facile reaction with primary and secondary amines to form stable sulfonamide linkages.[1] However, the very reactivity that makes this compound synthetically useful also renders it hazardous. It is a corrosive, moisture-sensitive solid that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides the foundational knowledge to handle this reagent with the expertise and caution it demands.
Compound Identification and Physicochemical Properties
A precise understanding of a chemical's properties is the bedrock of its safe handling. The key identifiers and physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1043919-81-8 | [2] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [2] |
| Molecular Weight | 324.41 g/mol | [2] |
| Appearance | White to yellow or brown solid/powder | [3][4] |
| Reactivity | Moisture-sensitive; water-reactive | [4][5] |
Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance. Its primary danger lies in its corrosivity, which is a direct result of its reactivity. Upon contact with water or moisture, it rapidly hydrolyzes to form hydrochloric acid (HCl) and 5-bromo-2,4-dichlorobenzenesulfonic acid, both of which are highly corrosive. This reaction is the causal agent behind the severe skin burns and eye damage it can inflict.
| GHS Classification | --- |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.[2] |
Chemical Reactivity and Incompatibilities
The stability of this reagent is contingent upon its environment. Understanding its incompatibilities is crucial to prevent hazardous reactions.
-
Water/Moisture: The most critical incompatibility. The compound reacts readily with water, including atmospheric moisture, to release corrosive acids and toxic gases.[4][5] All handling and reactions must be performed under anhydrous conditions.
-
Strong Bases: Reacts violently with strong bases (e.g., sodium hydroxide, potassium hydroxide).[6]
-
Amines: While the desired reaction partner in sulfonamide synthesis, uncontrolled mixing with amines can be highly exothermic.
-
Strong Oxidizing Agents: Incompatible with materials like perchlorates, nitrates, and peroxides.[6]
-
Metals: May be corrosive to certain metals, especially in the presence of moisture.[6]
Hazardous Decomposition: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride, and hydrogen bromide.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, combining robust engineering controls with appropriate PPE, is mandatory. Workplace controls are always superior to relying solely on PPE.[6]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted inside a certified chemical fume hood to contain dust and vapors.[7]
-
Safety Shower and Eyewash Station: Must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[7][8]
Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
| Protection Type | Specification and Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield are required. The face shield provides an essential secondary barrier against splashes when handling larger quantities or during transfers.[7] |
| Skin (Gloves) | Chemically resistant gloves are mandatory. Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or pinholes before use. |
| Skin (Clothing) | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of spills, a chemically resistant apron is recommended.[7] |
| Respiratory | For weighing operations or when dust may be generated, a NIOSH-approved respirator with a P100 (particulate) filter is necessary.[7] This prevents inhalation of the fine, corrosive powder. |
Protocols for Safe Handling and Use
Adherence to a validated Standard Operating Procedure (SOP) is the most effective way to ensure safety and experimental reproducibility.
Protocol 1: Weighing and Dispensing Solid Reagent
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat, respirator). Ensure the chemical fume hood sash is at the appropriate height.
-
Inert Environment: Place a weighing paper or boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Using a clean, dry spatula, carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel. Minimize dust generation by handling the solid gently.[8]
-
Closure: Immediately and tightly close the main reagent bottle to prevent exposure to atmospheric moisture.[7]
-
Transfer: Promptly transfer the weighed reagent to the reaction vessel, which should already be set up for the experiment under an inert atmosphere (e.g., Nitrogen or Argon).
-
Decontamination: Decontaminate the spatula and weighing area with a suitable dry neutralizing agent (like sodium bicarbonate) followed by a solvent rinse (e.g., isopropanol) into a designated waste container.
Storage and Transportation
Proper storage is critical for maintaining the reagent's integrity and preventing accidents.
-
Conditions: Store in a dedicated "Corrosives" or "Water-Reactive" cabinet. The storage area must be cool, dry, and well-ventilated.[7][8][9]
-
Container: Always keep the container tightly sealed to prevent moisture ingress.[6] If the original container is compromised, transfer the material to a suitable, dry, and properly labeled new container.
-
Transportation: For transport, this compound is classified under UN3261 or UN3265, Hazard Class 8 (Corrosive solid, acidic, organic, n.o.s.).[2][5] All packaging and labeling must comply with relevant transportation regulations.
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[5] Remove contact lenses if possible. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[9]
Spill Response
The response to a spill must be swift and decisive.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Isolate the spill area and prevent entry.
-
Protect: Ensure you are wearing full PPE, including respiratory protection.
-
Neutralize & Contain: Do NOT use water.[6] Cover the spill with a dry, inert, absorbent material such as sand, dry lime, or soda ash.[6][8]
-
Collect: Carefully sweep or scoop the contained material into a labeled, sealable waste container. Avoid creating dust.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste through the institution's hazardous waste program.
Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Chemical Waste: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All contaminated items (gloves, weighing paper, spill cleanup materials) must also be placed in a sealed, labeled container for hazardous waste disposal.[10]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
Conclusion
This compound is an indispensable tool in the arsenal of the modern medicinal chemist. However, its utility is matched by its potential for harm if mishandled. By understanding the chemical principles behind its hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can safely harness its synthetic power to advance the frontiers of science and drug discovery.
References
- PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from a URL available through Google Search.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylbenzenesulfonyl chloride. Retrieved from a URL available through Google Search.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from a URL available through Google Search.
- Sigma-Aldrich. (2025). Safety Data Sheet: benzenesulphonyl chloride. Retrieved from a URL available through Google Search.
- Echemi. (n.d.). 5-BROMO-2-METHOXYBENZYLZINC CHLORIDE Safety Data Sheets. Retrieved from a URL available through Google Search.
- Sigma-Aldrich. (n.d.). 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride. Retrieved from a URL available through Google Search.
- BLD Pharm. (n.d.). 5-Bromo-2,4-dichlorobenzene-1-sulfonamide. Retrieved from a URL available through Google Search.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from a URL available through Google Search.
- BLDpharm. (n.d.). This compound. Retrieved from a URL available through Google Search.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Retrieved from a URL available through Google Search.
- Carl ROTH. (2024). Safety Data Sheet: 1,4-Dichlorobenzene D4. Retrieved from a URL available through Google Search.
- Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a URL available through Google Search.
- Anonymous. (2025). SAFETY DATA SHEET. Retrieved from a URL available through Google Search.
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A Senior Application Scientist's Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that has emerged as a valuable building block in contemporary organic synthesis. Its unique substitution pattern, featuring a reactive sulfonyl chloride group and three halogen atoms (one bromine and two chlorines) on the phenyl ring, offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development.
The presence of the sulfonyl chloride moiety allows for the facile formation of sulfonamides and sulfonate esters, which are key functional groups in a vast array of biologically active compounds. Furthermore, the bromo and chloro substituents provide strategic handles for subsequent functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for lead optimization and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of bioactive sulfonamides and its potential in the development of targeted therapeutics such as kinase inhibitors.
Core Application: The Synthesis of Substituted Sulfonamides
The primary and most widespread application of this compound is in the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of drugs including antibacterial agents, diuretics, and anticancer therapies. The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.
General Reaction Scheme and Mechanistic Considerations
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is crucial and is often an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid unwanted side reactions with the sulfonyl chloride.
The general workflow for the synthesis of N-aryl-5-bromo-2,4-dichlorobenzenesulfonamides is depicted in the following diagram:
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-5-bromo-2,4-dichlorobenzenesulfonamide
This protocol provides a robust and widely applicable method for the synthesis of a variety of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-bromo-2,4-dichlorobenzenesulfonamide.
| Reactant/Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Substituted aniline | 1.1 | Nucleophile |
| Pyridine/Triethylamine | 1.5 | Base to neutralize HCl |
| Anhydrous DCM | - | Aprotic solvent |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The unique structural features of this compound make it a particularly attractive building block in the design and synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1]
The heavily halogenated phenyl ring of the resulting sulfonamide can engage in specific interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity. The bromo and chloro substituents can be systematically varied to probe the steric and electronic requirements of the binding site, a key strategy in rational drug design.
A notable example of a therapeutic area where such sulfonamides are relevant is in the development of Polo-like kinase 1 (PLK1) inhibitors.[1][2] PLK1 is a key regulator of mitosis and is a validated target for anticancer therapy.[3]
The following workflow illustrates the strategic use of this compound in the synthesis of a library of potential kinase inhibitors.
Further Synthetic Utility: A Gateway to Molecular Diversity
Beyond the initial sulfonamide formation, the bromo and chloro substituents on the aromatic ring of the resulting products serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the rapid generation of diverse compound libraries.
Commonly employed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction of the bromo or chloro-substituted sulfonamide with a boronic acid or ester to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
This downstream functionalization is a powerful strategy for fine-tuning the biological activity and pharmacokinetic properties of the initial sulfonamide hits.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its primary application lies in the straightforward and high-yielding synthesis of a wide array of N-substituted sulfonamides, a critical functional group in numerous pharmaceuticals and agrochemicals. The strategic placement of three halogen atoms on the phenyl ring provides a unique platform for both modulating biological activity through specific interactions with target proteins and for further synthetic diversification via cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of the reactivity and applications of this building block is essential for the efficient design and synthesis of novel and effective molecular entities.
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Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Journal of Medicinal Chemistry. [Link]
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Developing polo-like kinase 1 inhibitors. Future Medicinal Chemistry. [Link]
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Discovery of Novel Polo-Like Kinase 1 Polo-Box Domain Inhibitors to Induce Mitotic Arrest in Tumor Cells. Journal of Medicinal Chemistry. [Link]
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Enabling and disabling Polo-like kinase 1 inhibition through chemical genetics. Nature Chemical Biology. [Link]
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Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1. ChemBioChem. [Link]
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5-Bromo-2-chlorobenzenesulfonyl chloride. Oakwood Chemical. [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
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Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Unlocking Advanced Organic Synthesis with 5-Bromo-2,4-dichloropyrimidine from NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]
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In Silico Discovery of 5'-Modified 7-Deoxy-7-ethynyl-4'-thioadenosine as a HASPIN Inhibitor and Its Synergistic Anticancer Effect with the PLK1 Inhibitor. ACS Central Science. [Link]
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The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted-5-bromo-2,4-dichlorobenzenesulfonamides
Introduction: The Strategic Importance of the 5-Bromo-2,4-dichlorobenzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in drug discovery and lead optimization. 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a particularly valuable building block for this purpose. Its unique substitution pattern, featuring two chloro substituents and a bromo group, provides a scaffold to fine-tune the physicochemical properties of the resulting sulfonamides. These properties, such as lipophilicity, metabolic stability, and target binding affinity, are crucial for the development of effective drug candidates.[1] The strategic placement of these halogen atoms also offers potential vectors for further chemical modification, enhancing the molecular diversity of compound libraries.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary amines to synthesize N-substituted-5-bromo-2,4-dichlorobenzenesulfonamides. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss common challenges and troubleshooting strategies.
Reaction Principles and Mechanism
The synthesis of N-substituted-5-bromo-2,4-dichlorobenzenesulfonamides from this compound and a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds through the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[1][3] This initial attack forms a transient tetrahedral intermediate. The reaction is driven to completion by the subsequent elimination of the chloride ion, a good leaving group, and the loss of a proton from the nitrogen atom.
A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is essential for this reaction.[1][4] It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][3][4] Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and effectively quenching the reaction.[3]
Caption: General mechanism for the synthesis of N-substituted-5-bromo-2,4-dichlorobenzenesulfonamides.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted-5-bromo-2,4-dichlorobenzenesulfonamides. Both a standard method employing conventional heating and a microwave-assisted approach for accelerated synthesis are described.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a robust and widely applicable method for the synthesis of the target sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base, followed by water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield the pure N-substituted-5-bromo-2,4-dichlorobenzenesulfonamide.[1][5]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or solvent-free)
-
Base (e.g., Pyridine or Triethylamine, 1.5 eq)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), the primary amine (1.2 eq), and the base (1.5 eq). If using a solvent, add a minimal amount of anhydrous solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined empirically for each substrate.
-
Workup and Purification: After cooling the reaction vial to room temperature, follow the workup and purification procedures as described in Protocol 1.
Caption: A streamlined workflow for the synthesis of N-substituted-5-bromo-2,4-dichlorobenzenesulfonamides.
Data Presentation: Reaction Parameters and Troubleshooting
The following table summarizes key reaction parameters that can be varied to optimize the synthesis for different primary amines.
| Parameter | Typical Range | Rationale & Considerations |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.05:1 to 1.2:1 | A slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification. |
| Base (equivalents) | 1.1 to 2.0 | At least one equivalent is required to neutralize the HCl produced. An excess can catalyze the reaction and ensure a basic environment. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents are preferred to avoid hydrolysis of the sulfonyl chloride.[4] |
| Temperature | 0 °C to Room Temperature | The initial addition is performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature. |
| Reaction Time | 2 to 24 hours | Reaction time is dependent on the nucleophilicity of the amine. Monitor by TLC for completion.[4] |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed), non-nucleophilic amine (protonated) | Use anhydrous solvents and reagents. Ensure the presence of a sufficient amount of base. |
| Formation of Di-sulfonated Byproduct | Use of a large excess of sulfonyl chloride, prolonged reaction time | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Monitor the reaction closely and quench upon consumption of the starting amine.[4] |
| Presence of a Polar Byproduct (Sulfonic Acid) | Water in the reaction mixture | Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[4] |
| Difficult Purification | Excess reagents, closely eluting byproducts | Optimize stoichiometry. Employ different chromatographic techniques or recrystallization. |
Characterization of N-Substituted-5-bromo-2,4-dichlorobenzenesulfonamides
The successful synthesis of the target compounds can be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the aromatic protons of the dichlorobromophenyl ring and the signals corresponding to the N-substituent.[5][6]
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for secondary sulfonamides).
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[5][6]
Conclusion
The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of N-substituted sulfonamides. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for applications in drug discovery and development. Careful attention to anhydrous conditions and reaction monitoring are key to achieving high yields and purity.
References
-
Harmata, M., Zheng, P., Huang, C., Gomes, M.G., Jing, W., Ranyanil, K., Balan, G., & Calkins, N.L. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]
-
Barbe, G. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Organic Chemistry Portal. Retrieved from [Link]
-
Willis, M. C., et al. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Retrieved from [Link]
-
Wrobleski, D. A., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]
-
Harmata, M., et al. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
-
Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Retrieved from [Link]
-
Khan, I., et al. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. Retrieved from [Link]
-
Al-Azzawi, A. J., et al. (2025, August 7). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. Retrieved from [Link]
-
Jones, D. E., et al. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Retrieved from [Link]
-
Al-Azzawi, A. J., et al. (n.d.). (PDF) Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C6H2BrCl3O2S). PubChem. Retrieved from [Link]
-
Ghorab, M. M., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
Tijjani, A., et al. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Retrieved from [Link]
-
Asghar, S., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of N-Substituted 5-Bromo-2,4-dichlorobenzenesulfonamides from Secondary Amines
Introduction: The Strategic Importance of Substituted Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide spectrum of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide bond, while also serving as a potent hydrogen bond acceptor, thereby enhancing interactions with biological targets.[3] The synthesis of novel sulfonamide derivatives remains a critical endeavor in the quest for new drugs with improved efficacy, selectivity, and pharmacokinetic profiles.[1][4]
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a particularly valuable building block in this context. The strategic placement of its halogen substituents offers a multi-faceted approach to molecular design for researchers and drug development professionals. The dichloro-substitution pattern significantly influences the electronic properties of the sulfonyl group, while the bromine atom provides a versatile handle for subsequent post-sulfonylation modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse chemical libraries from a common intermediate, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.
These application notes provide a comprehensive technical guide to the synthesis of N-substituted 5-bromo-2,4-dichlorobenzenesulfonamides via the reaction of this compound with secondary amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Underlying Chemistry: Mechanism of Sulfonamide Bond Formation
The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of a nucleophilic acyl substitution reaction occurring at a sulfur center.[2] The reaction proceeds through a well-understood, stepwise mechanism that is fundamental to its successful execution.
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the secondary amine, which acts as the nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the this compound. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group renders the sulfur atom electron-deficient and thus highly susceptible to nucleophilic attack.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.
-
Collapse of the Intermediate and Leaving Group Departure: The intermediate rapidly collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This acid will protonate any available basic nitrogen, including the starting secondary amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (typically a tertiary amine like triethylamine or pyridine) is critical to scavenge the HCl produced, allowing the reaction to proceed to completion.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected. Adherence to these steps, particularly regarding anhydrous conditions and controlled reagent addition, is paramount for achieving high yields and purity.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a robust and widely applicable method for the synthesis of the target sulfonamides.
3.1.1 Materials and Reagents:
-
This compound (1.0 eq)
-
Appropriate secondary amine (1.1 - 1.2 eq)
-
Anhydrous triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate)
3.1.2 Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.1.3 Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.1 eq) and anhydrous DCM (or THF) to achieve a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.[2] Trustworthiness: A slow, controlled addition prevents a rapid temperature increase and ensures a homogenous reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A new, less polar spot (the product) should appear, and the starting amine spot should diminish.
-
Workup - Quenching and Extraction:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-bromo-2,4-dichlorobenzenesulfonamide.
-
Protocol 2: Rapid Synthesis via Microwave Irradiation
Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields.[1]
3.2.1 Equipment:
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
3.2.2 Step-by-Step Methodology:
-
Vial Preparation: In a microwave synthesis vial, combine the this compound (1.0 eq), the secondary amine (1.2 eq), and a suitable base like diisopropylethylamine (DIPEA, 1.5 eq) in a microwave-compatible solvent such as THF or 1,4-dioxane.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes. Expertise: The optimal time and temperature should be determined empirically for each substrate.
-
Workup and Purification: After cooling the vial to room temperature, the workup and purification steps are identical to those described in the conventional heating protocol (Section 3.1.3, steps 6 and 7).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the reaction with a variety of secondary amines. Yields are representative and may vary based on the specific substrate and reaction scale.
| Secondary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pyridine | DCM | RT | 6 | 92 |
| Piperidine | Et₃N | THF | RT | 5 | 95 |
| N-Methylaniline | Et₃N | DCM | RT | 12 | 85 |
| Dibenzylamine | DIPEA | THF | 50 | 10 | 88 |
| Pyrrolidine | Et₃N | DCM | 0 to RT | 4 | 96 |
Visualization of Experimental Workflow
Caption: A standard workflow for synthesis and purification.
Product Characterization: Validating the Outcome
Confirmation of the desired product's structure and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure of the molecule, showing the expected shifts for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized sulfonamide.
-
Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching bands (typically around 1350 cm⁻¹ and 1160 cm⁻¹) provides strong evidence for the sulfonamide group.
Applications in Drug Development and Key Considerations
The N-substituted 5-bromo-2,4-dichlorobenzenesulfonamides synthesized via these protocols are valuable scaffolds for drug discovery. The physicochemical properties of the final molecule can be fine-tuned by varying the secondary amine, which directly impacts characteristics like solubility, lipophilicity (cLogP), and polar surface area (PSA)—all critical parameters in drug design.[5][6]
Key Considerations for Success:
-
Nucleophilicity of the Amine: Less nucleophilic amines (e.g., those with electron-withdrawing groups or significant steric hindrance) may require more forcing conditions, such as elevated temperatures or longer reaction times.[1]
-
Purity of Reagents: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react.[7] Using anhydrous solvents and reagents is critical.
-
Safety: Sulfonyl chlorides are corrosive and lachrymatory. Amines can be toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Liu, Z., et al. (2024).
- Roy, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-217.
- Faller, C. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
Faller, C. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Procter, D. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Al-blewi, F. F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
- Ali, M. A., et al. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-2,4-dichlorobenzene. PubChem. Retrieved from [Link]
- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH.
-
Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:771-67-5 | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Caporuscio, F., et al. (n.d.). Research in the Field of Drug Design and Development. PMC - PubMed Central.
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- 3. macmillan.princeton.edu [macmillan.princeton.edu]
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- 5. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic Sulfonylation of Sterically Hindered Amines with 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Abstract: The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being a key component in numerous therapeutic agents. The reaction of sulfonyl chlorides with amines is the most direct route to their formation. However, when the amine substrate is sterically encumbered, this transformation presents significant synthetic challenges, often resulting in low yields and sluggish reaction rates. This document provides a comprehensive guide to understanding and overcoming the hurdles associated with the reaction of 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride, a versatile building block, with sterically hindered primary and secondary amines. We will delve into the mechanistic underpinnings of this reaction, explore strategies to enhance reactivity, and provide detailed, field-proven protocols for both standard and catalyzed procedures.
Scientific Foundation: The Challenge of Steric Hindrance in Sulfonamide Synthesis
The formation of a sulfonamide bond proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final product. The this compound is a highly reactive electrophile due to the inductive electron-withdrawing effects of the two chlorine and one bromine atoms on the aromatic ring, which enhance the electrophilicity of the sulfur center.
However, the presence of bulky substituents on the amine, such as tert-butyl, isopropyl, or substituted aryl groups, creates significant steric repulsion. This steric clash raises the activation energy of the transition state, thereby impeding the approach of the amine nucleophile to the sulfonyl chloride's sulfur atom. Consequently, the reaction rate slows down dramatically, and in some cases, the reaction may not proceed at all under standard conditions.[1][2]
Key Challenges:
-
Slow Reaction Kinetics: Steric hindrance is a primary factor that slows the reaction between sulfonyl chlorides and amines.[2]
-
Low Nucleophilicity: Sterically hindered amines can also exhibit lower nucleophilicity, further reducing their reactivity.[3][4]
-
Side Reactions: Under forcing conditions (e.g., high temperatures), side reactions such as decomposition of the sulfonyl chloride or amine can become more prevalent.
To overcome these challenges, a range of strategies have been developed, including the use of catalysts and optimized reaction conditions.
Reaction Mechanism and Catalytic Enhancement
The fundamental reaction follows a nucleophilic substitution pathway. A base is typically required to neutralize the HCl generated during the reaction.
Caption: General mechanism of sulfonamide formation.
For sterically hindered amines, the slow reaction rate can often be accelerated through catalysis. Indium-catalyzed sulfonylation has been shown to be effective for less nucleophilic and sterically hindered anilines, providing excellent yields.[4][5] The proposed mechanism involves the generation of a more electrophilic species, RSO₂⁺InCl⁻, which is more susceptible to attack by the hindered amine.[4]
Experimental Protocols
Protocol 1: Standard Sulfonylation of a Moderately Hindered Amine
This protocol is suitable for amines where steric hindrance is present but not extreme (e.g., secondary amines with isopropyl groups).
Materials:
-
This compound (1.0 eq)
-
Sterically hindered amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered amine (1.1 eq) in anhydrous DCM.
-
Addition of Base: Add the base (TEA or DIPEA, 1.5 eq) to the amine solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. Slow addition is crucial to prevent side reactions.[6]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require stirring for 12-48 hours, depending on the reactivity of the amine.
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Indium-Catalyzed Sulfonylation of a Highly Hindered Amine
This protocol is adapted for amines that show little to no reactivity under standard conditions, such as di-tert-butylamine or highly substituted anilines.[4][5]
Materials:
-
This compound (1.0 eq)
-
Highly hindered amine (1.2 eq)
-
Indium powder (In, 0.1 - 0.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the this compound (1.0 eq), the highly hindered amine (1.2 eq), indium powder (0.1 - 0.2 eq), and anhydrous acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any remaining indium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (NMR, HRMS).
Caption: Standard experimental workflow for sulfonamide synthesis.
Data Presentation: Reaction Conditions
The optimal conditions for the sulfonylation of sterically hindered amines can vary significantly. The following table provides a summary of typical conditions and expected outcomes.
| Entry | Amine Type | Method | Base/Catalyst | Solvent | Temperature | Typical Time | Expected Yield |
| 1 | Moderately Hindered Secondary Amine | Standard | DIPEA | DCM | 0 °C to RT | 12-24 h | 60-85% |
| 2 | Hindered Primary Aniline | Standard | Pyridine | DCM/THF | RT to 50 °C | 24-48 h | 40-70% |
| 3 | Highly Hindered Secondary Amine | Catalytic | Indium (10 mol%) | MeCN | Reflux | 6-12 h | 70-95% |
| 4 | tert-Butylamine | Standard | TEA | THF | RT | 24 h | 50-75%[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient reactivity due to extreme steric hindrance.- Low quality or wet reagents/solvents. | - Switch to the indium-catalyzed protocol.- Increase reaction temperature and/or time.- Ensure all reagents and solvents are anhydrous. |
| Multiple Products Observed by TLC/LC-MS | - Di-sulfonylation of a primary amine.- Decomposition of starting materials. | - Use a slower addition rate for the sulfonyl chloride.[6]- Maintain a lower reaction temperature.- Ensure an inert atmosphere is maintained. |
| Difficult Purification | - Product co-elutes with starting material or byproducts. | - Optimize the solvent system for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC. |
References
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- This compound (C6H2BrCl3O2S). PubChem.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Technical Support Center: Sulfonyl
- An Expedient Synthesis of Sulfinamides
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
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Application Notes and Protocols: Accelerated Synthesis of Novel Sulfonamides via Microwave Irradiation with 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted sulfonamides utilizing 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride under microwave-assisted conditions. Sulfonamides are a cornerstone of modern medicinal chemistry, and their efficient synthesis is paramount in drug discovery and development.[1][2] Microwave-assisted organic synthesis (MAOS) offers a robust, green, and highly efficient alternative to conventional heating methods, dramatically reducing reaction times and often improving yields.[3][4][5][6] This document outlines the mechanistic underpinnings, offers a detailed experimental protocol, presents representative data, and provides the necessary safety and characterization information for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Sulfonamides and the Power of Microwave Synthesis
The sulfonamide moiety (-SO₂NH-) is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][7] The modular nature of their synthesis, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, allows for extensive structural diversification to fine-tune pharmacological properties.[4][8] The specific reagent, this compound, provides a unique halogenation pattern that can be leveraged to modulate the lipophilicity, metabolic stability, and binding affinity of the resulting sulfonamide derivatives.
Conventional methods for sulfonamide synthesis often require prolonged reaction times at elevated temperatures.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][5] This results in a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while frequently enhancing product yields and purity.[3][4][5][6] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less solvent.[3][4]
Reaction Mechanism and Rationale
The synthesis of sulfonamides from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.
-
Deprotonation: A base, such as pyridine or triethylamine, is incorporated in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ. This is a critical step, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier of the reaction. The polar transition state of the reaction is stabilized by the microwave field, leading to the observed rate enhancement.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 1043919-81-8)
-
Representative primary amines (e.g., Aniline, Benzylamine, 4-Methoxybenzylamine)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Microwave synthesis reactor
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Safety Precautions
-
This compound: This reagent is corrosive and causes severe skin burns and eye damage.[10][11][12] It is also moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Amines: Many amines are toxic and corrosive.[13][14] Handle with care in a well-ventilated fume hood and wear appropriate PPE.
-
Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Ensure that the reaction vessels are properly sealed to prevent pressure buildup.
General Microwave-Assisted Synthesis Protocol
This protocol is a general guideline and may require optimization for specific primary amines.
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the chosen primary amine (1.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in 3-5 mL of an appropriate anhydrous solvent (e.g., DCM or THF). Add the base (e.g., pyridine or triethylamine, 1.5 mmol, 1.5 eq).
-
Sulfonyl Chloride Addition: Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer successively with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-bromo-2,4-dichlorobenzenesulfonamide.
Data Presentation: Representative Syntheses
The following table summarizes the proposed reaction conditions and expected outcomes for the synthesis of sulfonamides from this compound and various primary amines. Note: These are starting parameters and may require optimization.
| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (min) | Expected Yield (%) |
| 1 | Aniline | THF | Pyridine | 120 | 10 | >90 |
| 2 | Benzylamine | DCM | Triethylamine | 100 | 5 | >95 |
| 3 | 4-Methoxybenzylamine | THF | Pyridine | 120 | 8 | >92 |
Characterization of Products
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing characteristic signals for the aromatic protons and carbons of both the benzenesulfonyl and the amine moieties.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the SO₂ group (asymmetric and symmetric stretching vibrations typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively) and the N-H bond of the sulfonamide.[11][13][15]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized sulfonamide. The isotopic pattern of bromine and chlorine will be observable in the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the microwave-assisted synthesis of sulfonamides.
Caption: General workflow for microwave-assisted sulfonamide synthesis.
Conclusion
The microwave-assisted synthesis of sulfonamides from this compound offers a rapid, efficient, and scalable method for the generation of novel, medicinally relevant compounds. The protocols and information provided herein serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the accelerated development of new chemical entities. The significant advantages in terms of reaction time and yield underscore the power of microwave technology in modern synthetic chemistry.
References
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available from: [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9459–9463. Available from: [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Available from: [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available from: [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available from: [Link]
-
Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available from: [Link]
-
ResearchGate. Sulfonamide synthesis under green conditions | Request PDF. Available from: [Link]
-
ResearchGate. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. Available from: [Link]
-
Ahmed, N., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]
-
Scribd. N-Substituted Sulfonamide Synthesis | PDF. Available from: [Link]
-
Core. The Synthesis of Functionalised Sulfonamides. Available from: [Link]
-
RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available from: [Link]
-
Scribd. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids | PDF | Amine. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]
-
PubChemLite. This compound (C6H2BrCl3O2S). Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
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National Institutes of Health. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Available from: [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
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PubChem. 1-Bromo-2,4-dichlorobenzene. Available from: [Link]
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ResearchGate. (PDF) Infrared, 1H and 13C NMR Spectra of N,N-Dichloroarylsulphonamides.... Available from: [Link]
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Optimal Base Selection for Reactions of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: A Detailed Guide for Researchers
Introduction: Navigating the Critical Choice of a Base in Sulfonamide Synthesis
The formation of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and drug development.[1][2] The resulting sulfonamide moiety is a privileged scaffold found in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a key building block for introducing a uniquely substituted aryl group, offering chemists a powerful tool to modulate the physicochemical properties of target molecules. The success of this nucleophilic substitution reaction, however, is critically dependent on the choice of an appropriate base. This application note provides a comprehensive guide to selecting the optimal base for reactions involving this compound, delving into the underlying chemical principles and offering detailed, field-proven protocols.
The primary role of the base in this reaction is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3] Failure to effectively scavenge this acid will lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[4] However, the base is not merely a simple acid scavenger; its properties—basicity, steric bulk, and nucleophilicity—can profoundly influence the reaction rate, yield, and the formation of side products.
Pillars of Optimal Base Selection: A Mechanistic Perspective
The selection of an ideal base is a multifactorial decision guided by the specific characteristics of the amine nucleophile and the sulfonyl chloride electrophile. The key factors to consider are:
-
Basicity (pKa): The base must be sufficiently strong to deprotonate the ammonium salt formed during the reaction, thus regenerating the free amine to continue the reaction. However, an overly strong base can lead to undesired side reactions, such as the deprotonation of the newly formed sulfonamide, which can lead to di-sulfonylation in the case of primary amines.[5]
-
Steric Hindrance: The steric bulk of the base can be a crucial tool for controlling reactivity. A sterically hindered, non-nucleophilic base is often preferred to minimize its direct reaction with the electrophilic sulfonyl chloride. This is particularly important when working with less reactive amines, where a less hindered base might compete as a nucleophile.
-
Nucleophilicity: The chosen base should ideally be a poor nucleophile to avoid direct attack on the sulfonyl chloride, which would lead to the formation of an undesired sulfonyl-base adduct. Tertiary amines are generally preferred over primary or secondary amines for this reason.
-
Solubility: The base and its corresponding hydrochloride salt should have appropriate solubility in the chosen reaction solvent to ensure a homogeneous reaction mixture and facilitate purification during work-up.
Comparative Analysis of Common Bases
The following table provides a comparative overview of commonly employed bases in sulfonylation reactions. The pKa values of the conjugate acids are provided to indicate the basicity of the amines. It is important to note that pKa values are solvent-dependent; for consistency, values in water and common organic solvents are presented where available.
| Base | Structure | pKa of Conjugate Acid (in Water) | pKa of Conjugate Acid (in Acetonitrile) | Key Characteristics & Considerations |
| Pyridine | 5.25[6] | 12.53[6] | Pros: Moderately basic, acts as a nucleophilic catalyst which can accelerate the reaction.[7] Cons: Can be difficult to remove during workup due to its high boiling point and water solubility. Can act as a nucleophile itself. | |
| Triethylamine (TEA) | 10.75[8] | 18.63[6] | Pros: Stronger base than pyridine, readily available, and its hydrochloride salt is often insoluble in organic solvents, facilitating removal.[9] Cons: Can be nucleophilic and may lead to side reactions with highly reactive electrophiles. | |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | Not readily available | Pros: Highly sterically hindered, making it a non-nucleophilic base.[10] Excellent choice for preventing side reactions. Cons: Less basic than TEA. More expensive. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides from this compound using different bases. These protocols are intended as a starting point and may require optimization based on the specific amine substrate.
Protocol 1: General Procedure using Pyridine
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 - 3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Triethylamine (TEA)
This protocol is a good alternative to pyridine, especially when a stronger, non-catalytic base is desired.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate, if formed.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualization of Reaction and Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Troubleshooting Common Issues
Issue 1: Low or No Product Formation
-
Cause: Insufficiently basic conditions, leading to protonation of the amine.
-
Solution: Ensure the use of an adequate excess of a sufficiently strong base. Check the purity of the amine; if it is stored as a hydrochloride salt, an additional equivalent of base is required.
-
Cause: Sterically hindered amine.
-
Solution: Increase the reaction temperature and/or time. Consider using a less hindered, yet still non-nucleophilic base.
Issue 2: Formation of Di-sulfonated Byproduct (with Primary Amines)
The formation of a di-sulfonylated product, R-N(SO₂Ar)₂, is a common side reaction with primary amines.[5] This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that reacts with a second molecule of the sulfonyl chloride.
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Anhydrous conditions for 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride reactions
Anhydrous Conditions for Reactions of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: Application Notes and Protocols
Introduction: The Imperative of a Water-Free Environment
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility lies in the reactive sulfonyl chloride (-SO₂Cl) moiety, which serves as a powerful electrophile for constructing sulfonamide and sulfonate ester linkages—core structures in a multitude of biologically active molecules.
However, the very reactivity that makes this compound a valuable synthetic tool also renders it exquisitely sensitive to moisture. The presence of even trace amounts of water can lead to rapid decomposition, compromising reaction yields, complicating purification, and ultimately leading to experimental failure. This guide provides a comprehensive overview of the principles and practical techniques required to establish and maintain the anhydrous conditions essential for the successful application of this compound in synthesis.
The Chemical Rationale: Why Anhydrous Conditions are Non-Negotiable
The sulfur atom in a sulfonyl chloride is highly electrophilic, being bonded to two electronegative oxygen atoms and a chlorine atom. This makes it a prime target for nucleophiles. While this is the desired reactivity with amines or alcohols, water is also a competent nucleophile.
The Primary Competing Reaction: Hydrolysis
The most significant and detrimental side reaction is hydrolysis.[1] Sulfonyl chlorides react exothermically and often rapidly with water to produce the corresponding sulfonic acid and hydrochloric acid.[2][3]
Reaction Scheme: Hydrolysis of this compound
-
C₆H₂BrCl₂-SO₂Cl + H₂O → C₆H₂BrCl₂-SO₃H + HCl
The resulting 5-bromo-2,4-dichlorobenzenesulfonic acid is significantly less reactive than the parent sulfonyl chloride and is incapable of forming sulfonamides or sulfonate esters under standard conditions. This conversion represents an irreversible loss of the active reagent, directly leading to lower product yields. The kinetics of hydrolysis for aromatic sulfonyl chlorides have been studied, confirming the need to exclude water to prevent this competing pathway.[4]
This inherent reactivity necessitates that all components of the reaction system—glassware, solvents, reagents, and atmosphere—be rigorously free of water.[5][6][7]
Establishing the Anhydrous State: A Practical Guide
Achieving a truly anhydrous environment requires a multi-faceted approach, addressing every potential source of moisture contamination.
Glassware Preparation: The First Line of Defense
Glassware that appears dry to the naked eye contains a thin film of adsorbed moisture on its surface that must be removed.[6][7][8]
-
Oven-Drying: Disassemble and clean all glassware. Place it in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.
-
Flame-Drying: For more stringent requirements, assemble the hot, oven-dried glassware and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon). Alternatively, assemble the apparatus at room temperature and heat it under vacuum with a heat gun to drive off adsorbed water. After heating, the vacuum is replaced with an inert gas. This process should be repeated two to three times.[9]
Solvent Purification and Drying
Commercial solvents, even those labeled "anhydrous," can absorb atmospheric moisture. It is best practice to use freshly dried solvents or to verify their water content via Karl Fischer titration.
| Solvent | Common Drying Agent(s) | Typical Residual H₂O (ppm) | Notes & Cautions |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂), 3Å Molecular Sieves | <10 ppm | Distillation from CaH₂ is effective. Simple storage over activated 3Å molecular sieves can also achieve very low water content.[10][11] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone Ketyl, 3Å Molecular Sieves | <10 ppm (Sieves), ~43 ppm (Na/BP) | The deep blue/purple color of the benzophenone ketyl indicates the solvent is anhydrous.[11][12] Storage over 3Å sieves is a safer and often more effective alternative.[10] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | <10 ppm | Pre-dry with 4Å molecular sieves, then distill from CaH₂. Store over 3Å or 4Å sieves.[12] |
| Toluene | Sodium/Benzophenone Ketyl, 3Å Molecular Sieves | <5 ppm (Sieves), ~34 ppm (Na/BP) | Storage over 3Å molecular sieves is highly effective and avoids the use of reactive metals.[10] |
Data compiled from quantitative studies on solvent drying efficacy.[10][11]
Inert Atmosphere Techniques
To prevent atmospheric moisture from entering the reaction, the entire apparatus must be maintained under a slight positive pressure of a dry, inert gas like nitrogen or argon.[5][8]
Figure 1: Standard laboratory setup for maintaining an inert and anhydrous atmosphere during a reaction.
Core Application Protocols
The following protocols are generalized methodologies. Researchers should adjust stoichiometry, concentration, and reaction times based on the specific nucleophile being used.
Protocol 3.1: Synthesis of N-Substituted-5-bromo-2,4-dichlorobenzenesulfonamide
This protocol describes the reaction of the sulfonyl chloride with a primary or secondary amine to form a sulfonamide. The reaction is typically mediated by a non-nucleophilic base to neutralize the HCl byproduct.[13][14]
Figure 2: General workflow for the synthesis of a sulfonamide under anhydrous conditions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a separate flask in anhydrous DCM. Add this solution dropwise to the cooled amine solution via an addition funnel over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding 1M aqueous HCl. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide.
Protocol 3.2: Synthesis of a 5-Bromo-2,4-dichlorobenzenesulfonate Ester
This protocol converts an alcohol into a sulfonate ester, transforming the hydroxyl group from a poor leaving group into an excellent one for subsequent nucleophilic substitution or elimination reactions.[3][15]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), anhydrous DCM, and a non-nucleophilic base like pyridine (which can also serve as the solvent) or triethylamine (1.5 eq.).
-
Cooling: Cool the mixture to 0°C.
-
Reagent Addition: Slowly add this compound (1.1 eq.), either neat if it is a liquid or as a solution in anhydrous DCM.
-
Reaction: Maintain the reaction at 0°C or allow it to warm slowly to room temperature, stirring until the reaction is complete as determined by TLC analysis. The formation of a salt (e.g., pyridinium hydrochloride) is often observed as a precipitate.
-
Work-up and Isolation: Follow steps 6-8 from the sulfonamide protocol to quench, extract, dry, and isolate the product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | • Hydrolysis of the sulfonyl chloride due to wet solvent or glassware.[1]• Incomplete reaction. | • Ensure all glassware is rigorously dried.• Use freshly distilled/dried solvents. Verify water content with a Karl Fischer titrator.• Increase reaction time or gently heat if reactants are stable. |
| Multiple Spots on TLC | • Decomposition of starting material or product.• Competing side reactions. | • Maintain strict temperature control, especially during addition.• Ensure the inert atmosphere is maintained throughout the reaction. |
| Starting Material Recovered | • Nucleophile is too sterically hindered or not nucleophilic enough.• Insufficient base to neutralize HCl byproduct. | • Consider using a more reactive sulfonylating agent if possible.• Increase reaction temperature or use a stronger, non-nucleophilic base.• Ensure at least stoichiometric amounts of base are used. |
Product Characterization
Confirming the successful synthesis and purity of the target compound requires standard analytical techniques.[16]
| Technique | Sulfonyl Chloride (-SO₂Cl) | Sulfonamide (-SO₂NHR) | Sulfonate Ester (-SO₂OR) |
| IR Spectroscopy (cm⁻¹) | Strong S=O stretches at ~1370-1410 (asym) and ~1166-1204 (sym).[3][17] | S=O stretches in a similar region. N-H stretch ~3200-3300 (for 1°/2° amines). | S=O stretches in a similar region. C-O stretch ~1175-1200. |
| ¹H NMR Spectroscopy | Protons alpha to the sulfonyl group are deshielded. | N-H proton signal can be broad and its chemical shift is concentration-dependent. | Protons on the carbon attached to the ester oxygen are deshielded. |
| Mass Spectrometry | Shows characteristic isotopic pattern for Br and Cl atoms. | Molecular ion peak corresponding to the expected product mass. | Molecular ion peak corresponding to the expected product mass. |
Safety Precautions
Sulfonyl chlorides are hazardous reagents that must be handled with appropriate care in a well-ventilated chemical fume hood.[2]
-
Corrosivity: this compound is corrosive and can cause severe skin and eye burns.[2][18]
-
Reactivity: It reacts violently with water, strong bases, and amines, releasing heat and corrosive HCl gas.[2][18]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][18][19]
-
Handling and Storage: Store the reagent in a tightly closed container in a cool, dry, well-ventilated area away from moisture and incompatible materials.[18][20] Handle and store under an inert atmosphere if possible.
-
Quenching: Unused or residual sulfonyl chloride should be quenched slowly and carefully by adding it to a stirred, cooled solution of a weak base like sodium bicarbonate or by adding it to an alcohol like isopropanol to form the more stable ester before disposal.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
King, J. F., & Lee, T. M.-L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6339–6347. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. periodicchemistry.com. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Link]
-
Williams, D. B. G., & Lawton, M. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry and Biochemistry. [Link]
-
Fiveable. (n.d.). Anhydrous Conditions Definition. Fiveable. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. [Link]
- Google Patents. (1999). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Core.ac.uk. (n.d.). The Synthesis of Functionalised Sulfonamides. Core.ac.uk. [Link]
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Taylor & Francis Group. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Sciencemadness.org. [Link]
-
Royal Society of Chemistry. (2010). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry. [Link]
-
National Institutes of Health. (2011). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2013). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
National Institutes of Health. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
-
S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE. Sdfine.com. [Link]
-
YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]
-
New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
ACS Publications. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir. [Link]
-
ACS Publications. (1959). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Sulfonylation reactions and commonly used sulfonylating reagents. ResearchGate. [Link]
-
MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts. [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Purification of Sulfonamides Derived from 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Introduction: The Critical Role of Purity in Drug Discovery
Sulfonamides represent a cornerstone in medicinal chemistry, with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. The specific substitution pattern of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride offers a unique scaffold for the synthesis of novel sulfonamide derivatives. The presence of multiple halogen substituents can significantly influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
However, the synthesis of these highly functionalized molecules is often accompanied by the formation of impurities and side products. The presence of even minor impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks in preclinical and clinical development. Therefore, robust and efficient purification protocols are paramount to ensure the integrity of research data and the safety of potential drug candidates.
This in-depth technical guide provides a comprehensive overview of the purification strategies for sulfonamides derived from this compound. We will delve into the rationale behind the selection of purification techniques, provide detailed experimental protocols, and offer insights into the characterization of the purified products.
Understanding Potential Impurities
The first step in developing a successful purification strategy is to anticipate the potential impurities that may arise during the synthesis. In the reaction of this compound with a primary or secondary amine, the following are the most common impurities:
-
Unreacted Starting Materials: Residual this compound and the amine starting material.
-
Hydrolysis Product: The corresponding sulfonic acid, 5-Bromo-2,4-dichlorobenzenesulfonic acid, formed by the hydrolysis of the sulfonyl chloride. This is a common side product, especially if the reaction is not carried out under strictly anhydrous conditions.
-
Bis-sulfonated Product: In the case of primary amines, a bis-sulfonated product can form where two sulfonyl groups react with the single amine. This can be minimized by the slow addition of the sulfonyl chloride to an excess of the amine.
-
Polymeric Materials: Polymerization can occur if the amine is not protected, where the newly formed sulfonamide's remaining amine group (in the case of a diamine) or another reactive site on the amine starting material reacts with another molecule of the sulfonyl chloride.
Purification Strategies: A Two-Pronged Approach
The purification of sulfonamides derived from this compound typically involves a combination of two powerful techniques: recrystallization and column chromatography . The choice between these methods, or their sequential use, depends on the nature and quantity of the impurities, as well as the physical state of the crude product.
Recrystallization: The Art of Crystal Perfection
Recrystallization is often the most effective method for purifying solid sulfonamides, especially for removing minor impurities. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal solvent will dissolve the sulfonamide at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.[1]
Given the polyhalogenated and aromatic nature of the sulfonamides , they are expected to be relatively nonpolar and possess good crystallinity. This makes them excellent candidates for purification by recrystallization.
Recommended Solvent Systems:
Due to the presence of both nonpolar (dihalogenated benzene ring) and polar (sulfonamide) moieties, a single solvent may not be optimal. Solvent mixtures often provide the necessary solubility profile.[2]
| Solvent System | Rationale |
| Ethanol/Water | A classic and often effective mixture for sulfonamides. The ethanol dissolves the sulfonamide at elevated temperatures, and the addition of water as an anti-solvent induces crystallization upon cooling. |
| Isopropanol/Water | Similar to ethanol/water, this system can offer a different solubility profile and may be more effective for certain derivatives. |
| Ethyl Acetate/Hexanes | A good choice for less polar sulfonamides. Ethyl acetate acts as the primary solvent, and hexanes as the anti-solvent. |
| Dichloromethane/Hexanes | Suitable for highly nonpolar derivatives. Dichloromethane provides good solubility, while hexanes will induce precipitation. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude sulfonamide and a few drops of the chosen solvent. Heat the mixture gently. If the solid dissolves, allow it to cool to room temperature. If crystals form, the solvent is a good candidate.
-
Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Troubleshooting Recrystallization:
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent. To remedy this, reheat the solution to redissolve the oil, add more of the primary solvent, and allow it to cool more slowly.[2]
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] If that fails, the solvent can be partially evaporated to increase the concentration.
Workflow for Sulfonamide Purification
Caption: A generalized workflow for the purification of sulfonamides.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective, or if the crude product is an oil, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[3][4][5]
Stationary Phase:
-
Silica Gel: The most common stationary phase for the purification of sulfonamides. It is slightly acidic.[3]
-
Alumina: Can be acidic, neutral, or basic. The choice depends on the stability of the sulfonamide.
Mobile Phase (Eluent):
The selection of the eluent is crucial for a successful separation. A solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate will likely work well for column chromatography. For polyhalogenated sulfonamides, which are expected to be relatively nonpolar, a mixture of a nonpolar solvent and a moderately polar solvent is typically used.
Recommended Eluent Systems:
| Eluent System | Polarity | Application |
| Hexanes/Ethyl Acetate | Low to Medium | A versatile system for a wide range of sulfonamides. The polarity can be gradually increased by increasing the proportion of ethyl acetate. |
| Dichloromethane/Hexanes | Low | Suitable for very nonpolar sulfonamides. |
| Dichloromethane/Methanol | Medium to High | For more polar sulfonamides. A small amount of methanol can significantly increase the polarity of the eluent. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for the separation. The ideal eluent should give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified sulfonamide.
-
Purity Assessment: The Final Verdict
After purification, it is essential to assess the purity of the sulfonamide. A combination of analytical techniques should be employed to ensure the absence of impurities.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity. A pure compound should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure compound will show a single major peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities. The proton (¹H) and carbon (¹³C) NMR spectra should be clean and consistent with the expected structure.
-
Infrared (IR) Spectroscopy: Shows characteristic stretching bands for the S=O groups of the sulfonamide, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Conclusion
The purification of sulfonamides derived from this compound is a critical step in the drug discovery process. A systematic approach, combining the strengths of recrystallization and column chromatography, is essential for obtaining highly pure compounds. The specific protocols and solvent systems outlined in this guide provide a solid foundation for researchers to develop robust and efficient purification strategies. As with any purification, empirical optimization based on the specific properties of the target molecule is key to success. The use of modern analytical techniques is then crucial to confirm the purity and structural integrity of the final product, ensuring the reliability of subsequent biological and pharmacological studies.
References
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
5-Bromo-2,4-dichlorobenzene-1-sulfonyl Chloride: A Robust and Orthogonal Protecting Group for Amines in Complex Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount. This application note introduces 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride as a highly effective protecting group for primary and secondary amines. The resulting 5-bromo-2,4-dichlorobenzenesulfonamides exhibit exceptional stability across a wide range of reaction conditions, offering a valuable tool for chemists. This guide provides a comprehensive overview of the protection and deprotection protocols, a detailed synthesis of the sulfonyl chloride, and an in-depth analysis of its orthogonality with commonly employed protecting groups such as Boc and Fmoc. The robust nature of this protecting group, stemming from the electron-withdrawing effects of its halogen substituents, and the specific, yet mild, deprotection methods make it an invaluable asset for complex molecule synthesis.
Introduction
The temporary masking of reactive functional groups is a cornerstone of modern synthetic chemistry. For amines, a ubiquitous functional group in pharmaceuticals and bioactive molecules, a diverse array of protecting groups has been developed. The ideal protecting group should be easily introduced in high yield, stable to a variety of reaction conditions, and readily removed under mild conditions that do not affect other functionalities within the molecule.
Sulfonamides have long been recognized for their high stability, rendering them suitable for protecting amines during harsh reaction sequences. However, this inherent stability often translates into challenging deprotection, frequently requiring harsh and non-selective conditions. The 5-bromo-2,4-dichlorobenzenesulfonyl group addresses this challenge by offering a finely tuned balance of stability and selective cleavage. The electron-deficient nature of the aromatic ring enhances the stability of the corresponding sulfonamide, while also providing a handle for specific reductive cleavage methods.
This application note will serve as a detailed guide for researchers, providing the necessary protocols and theoretical background to effectively utilize this compound in their synthetic endeavors.
Synthesis of this compound
The synthesis of the title sulfonyl chloride is readily achieved from commercially available 1-bromo-2,4-dichlorobenzene via an electrophilic aromatic substitution reaction.
Protocol: Chlorosulfonation of 1-Bromo-2,4-dichlorobenzene
This protocol outlines the synthesis of this compound. The reaction involves the treatment of 1-bromo-2,4-dichlorobenzene with chlorosulfonic acid.
Materials:
-
1-Bromo-2,4-dichlorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as co-solvent)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Charge the flask with 1-bromo-2,4-dichlorobenzene (1.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition of thionyl chloride as a co-solvent can aid in maintaining a stirrable mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Protection of Amines
The reaction of this compound with primary and secondary amines proceeds smoothly in the presence of a base to afford the corresponding sulfonamides in high yields.
General Protocol for Amine Protection
This protocol provides a general procedure for the protection of primary and secondary amines.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine or TEA (1.5-2.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05-1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.
Deprotection of 5-Bromo-2,4-dichlorobenzenesulfonamides
The enhanced stability of the 5-bromo-2,4-dichlorobenzenesulfonamide group necessitates specific reductive cleavage methods. The electron-withdrawing nature of the substituents makes traditional acid- or base-mediated hydrolysis challenging.
Recommended Deprotection Protocols
Several reductive methods have proven effective for the cleavage of electron-deficient arylsulfonamides.
Protocol 1: Reductive Cleavage with Magnesium in Methanol
This method offers a cost-effective and operationally simple procedure for deprotection.[1][2][3][4]
Materials:
-
5-Bromo-2,4-dichlorobenzenesulfonamide
-
Magnesium turnings
-
Anhydrous methanol
-
Sonicator (optional)
-
Standard laboratory glassware
Procedure:
-
To a solution of the sulfonamide (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq).
-
Stir the suspension at room temperature. Sonication can be used to accelerate the reaction.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the excess magnesium is consumed.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to afford the deprotected amine.
-
Purify as needed by chromatography or crystallization.
Protocol 2: Reductive Cleavage with Samarium(II) Iodide (SmI₂)
This method is particularly mild and offers excellent functional group tolerance.[5][6][7][8][9]
Materials:
-
5-Bromo-2,4-dichlorobenzenesulfonamide
-
Samarium(II) iodide (0.1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol or another proton source
-
Standard laboratory glassware
Procedure:
-
Dissolve the sulfonamide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the SmI₂ solution (4-6 eq) until a persistent deep blue or green color is observed.
-
Add a proton source such as anhydrous methanol (10-20 eq).
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the free amine.
-
Purify as necessary.
Orthogonality and Stability
A key advantage of the 5-bromo-2,4-dichlorobenzenesulfonyl protecting group is its remarkable stability, which allows for orthogonal deprotection strategies in the presence of other common protecting groups.
Stability Data
The following table summarizes the stability of the 5-bromo-2,4-dichlorobenzenesulfonamide group under conditions typically used for the removal of other common amine protecting groups.
| Protecting Group to be Cleaved | Deprotection Reagent/Conditions | Stability of 5-Bromo-2,4-dichlorobenzenesulfonamide |
| Boc | Trifluoroacetic acid (TFA) in DCM | Stable [10] |
| Fmoc | 20% Piperidine in DMF | Stable [10] |
| Cbz | H₂, Pd/C | Stable |
| Alloc | Pd(PPh₃)₄, Phenylsilane | Stable |
The high stability of the 5-bromo-2,4-dichlorobenzenesulfonamide to both strong acid (TFA) and base (piperidine) makes it fully orthogonal to the widely used Boc and Fmoc protecting groups in peptide synthesis and other complex molecule constructions.[10][11][12]
Conclusion
This compound provides a robust and versatile protecting group for amines. The resulting sulfonamides exhibit exceptional stability to a wide range of synthetic conditions, including those used for the cleavage of common acid- and base-labile protecting groups, thus offering true orthogonality. The development of reliable reductive deprotection protocols using readily available reagents like magnesium in methanol or samarium(II) iodide allows for the efficient removal of this group under mild conditions. These features make the 5-bromo-2,4-dichlorobenzenesulfonyl group a valuable addition to the synthetic chemist's toolbox for the construction of complex and sensitive molecules.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
-
Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]
-
Fields, G. B.; Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.1990 , 35 (3), 161-214. [Link]
-
Gala, D.; et al. A practical synthesis of a potent thrombin inhibitor. Org. Process Res. Dev.2005 , 9 (4), 453–457. [Link]
-
Vedejs, E.; Lin, S. Deprotection of arenesulfonamides with samarium iodide. J. Org. Chem.1994 , 59 (7), 1602–1603. [Link]
-
Molander, G. A.; Harris, C. R. Sequencing Reactions with Samarium(II) Iodide. Chem. Rev.1996 , 96 (1), 307–338. [Link]
Sources
- 1. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 6. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of SmI2 Reduction of 5-Bromo-6-oxo-6-phenylhexyl Methanesulfonate Studied by Spin Trapping with 2-Methyl-2-nitrosopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalspec.com [globalspec.com]
- 12. researchgate.net [researchgate.net]
Catalytic Methods for Sulfonamide Synthesis Using 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamides utilizing 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. Sulfonamides are a privileged scaffold in medicinal chemistry, integral to a wide range of therapeutic agents.[1] The specific substitution pattern of this compound offers a unique platform for developing compounds with modulated physicochemical properties for drug discovery. We move beyond classical synthetic routes to explore modern catalytic methods, including transition-metal and organocatalytic approaches, which offer milder conditions, broader substrate scope, and improved efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating complex sulfonamide libraries.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide moiety (–SO₂N–) is a cornerstone of pharmaceutical chemistry, celebrated for its role as a bioisostere of the amide group but with enhanced metabolic stability and distinct electronic properties.[1] Its presence is widespread across numerous therapeutic classes, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][3] The discovery of sulfanilamide's antibacterial properties opened the door to the synthesis of over 10,000 structurally diverse sulfonamides, fundamentally changing the landscape of medicine.[4]
The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base.[2][5] While effective, this method can suffer from limitations, including harsh reaction conditions and a limited tolerance for sensitive functional groups.[6][7] The development of catalytic methods has been a significant advancement, enabling these crucial transformations under milder and more versatile conditions.
1.1. The Strategic Advantage of this compound
The choice of this compound as a starting material is strategic. Its features include:
-
Multiple Halogenation Sites: The presence of bromine and chlorine atoms at distinct positions on the aromatic ring provides orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the core scaffold.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the halogens influences the acidity of the resulting sulfonamide N-H bond and the overall lipophilicity and electronic character of the molecule, which are critical parameters in drug design.
This guide will detail both conventional and advanced catalytic protocols applicable to this versatile building block.
Foundational Synthesis: The Conventional Approach
The foundational method for sulfonamide synthesis is the nucleophilic substitution of a sulfonyl chloride with an amine.[2] The amine's nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated in situ.[2]
Caption: General reaction for N-substituted sulfonamide synthesis.
Protocol 2.1: Conventional Synthesis in Dichloromethane (DCM)
This protocol is adapted from standard procedures for aryl sulfonyl chlorides.[2]
Materials:
-
Amine (1.0 eq)
-
This compound (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[2]
Expert Insight: The order of addition is critical. Adding the sulfonyl chloride to the amine/base mixture prevents the formation of undesired side products and ensures the amine is readily available for the primary reaction. The acidic wash removes the pyridine, while the basic wash removes any unreacted sulfonyl chloride via hydrolysis.
Transition-Metal Catalysis: Expanding the Synthetic Horizon
Transition-metal catalysis provides powerful alternatives for forming the crucial S-N bond, often under milder conditions and with greater functional group tolerance than conventional methods.[7]
Palladium-Catalyzed Sulfonamidation
Palladium catalysis is a robust tool for C-N bond formation, and this chemistry has been extended to S-N bond formation. Recent advances have demonstrated the coupling of arylboronic acids with SO₂ surrogates and an amine source, effectively building the sulfonamide from three components.[7][8] This approach allows for the convergent synthesis of sulfonamides, where both the aryl and amine components can be varied.[7]
Caption: Simplified Pd-catalyzed three-component sulfonamide synthesis.
Protocol 3.1.1: One-Pot Palladium-Catalyzed Synthesis from an Arylboronic Acid
This protocol describes a general method for preparing the sulfonyl chloride in situ followed by amination.[7]
Materials:
-
5-Bromo-2,4-dichlorophenylboronic acid (1.0 eq)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos or other suitable phosphine ligand (4-10 mol%)
-
SO₂Cl₂ (1.1 eq) or DABSO as an SO₂ surrogate
-
Amine (1.2 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Acetone, Dioxane)
Procedure:
-
Chlorosulfonylation: To a dry flask under an inert atmosphere, add the boronic acid (1.0 eq), Pd(OAc)₂, the phosphine ligand, and anhydrous solvent.
-
Stir the mixture for 10 minutes, then add the SO₂Cl₂ or SO₂ surrogate.
-
Heat the reaction to 60-80 °C and monitor by TLC until the boronic acid is consumed (typically 1-4 hours). This forms the this compound in situ.
-
Amination: Cool the mixture to room temperature. Add the amine (1.2 eq) and the base (K₃PO₄, 2.0 eq).
-
Re-heat the mixture to 80-100 °C and stir until the sulfonyl chloride intermediate is consumed (typically 4-12 hours).
-
Workup & Purification: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography.
Copper-Catalyzed Methods
Copper catalysis offers a more economical and sustainable alternative to palladium. Copper-catalyzed methods have been developed for the coupling of amines with sulfonyl chlorides, as well as for multi-component reactions.[1][9] A notable strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, which provides a one-pot route to sulfonamides from readily available starting materials.[10][11]
Table 1: Comparison of Catalytic Sulfonamidation Methods
| Method | Catalyst System | Key Advantages | Potential Limitations | Reference |
| Conventional | Stoichiometric Base | Simple, well-established | Harsh conditions, limited scope | [2] |
| Palladium-Catalyzed | Pd(OAc)₂ / Phosphine Ligand | High functional group tolerance, convergent | Catalyst cost, potential for heavy metal contamination | [7][8] |
| Copper-Catalyzed | Cu(I) or Cu(II) salts | Low cost, earth-abundant metal | Can require higher catalyst loading or temperatures | [1][9][10] |
| Organocatalytic | Chiral Amines, DMAP, etc. | Metal-free, enantioselective potential | Substrate-dependent, may require higher catalyst loading | [12][13] |
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful strategy in modern organic synthesis, avoiding the cost and potential toxicity associated with transition metals. For sulfonamide synthesis, nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or chiral amines can be employed to activate the sulfonyl chloride, facilitating the reaction under mild conditions.[12]
The general mechanism involves the formation of a highly electrophilic N-sulfonylpyridinium intermediate upon reaction of the sulfonyl chloride with DMAP. This intermediate is then readily attacked by the amine nucleophile.
Protocol 4.1: DMAP-Catalyzed Sulfonylation
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
DMAP (10-20 mol%)
-
Triethylamine (TEA, 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, THF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq), DMAP (0.1 eq), and TEA (1.5 eq) in the anhydrous solvent.
-
Sulfonyl Chloride Addition: Add the this compound (1.05 eq) portion-wise or as a solution in the same solvent at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction is often significantly faster than the uncatalyzed conventional method. Monitor by TLC.
-
Workup & Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (to remove DMAP and TEA), saturated NaHCO₃, and brine. Dry, concentrate, and purify as described in Protocol 2.1.
Trustworthiness Check: The progress of all described protocols should be monitored using an appropriate analytical technique, such as TLC or LC-MS, to ensure reaction completion and identify any potential side products. Final product identity and purity should be confirmed using standard characterization methods like NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).[2]
Conclusion and Future Outlook
The synthesis of sulfonamides from this compound is a versatile process with multiple avenues for optimization. While conventional methods remain reliable, catalytic approaches offer significant advantages in terms of mildness, efficiency, and scope. Palladium and copper catalysis enable convergent syntheses from diverse building blocks, while organocatalysis provides a valuable metal-free alternative. The choice of method will depend on the specific substrate, desired scale, and functional group compatibility. The continued development of novel catalytic systems promises to further streamline the synthesis of these vital pharmaceutical scaffolds.
References
- Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
ResearchGate. (n.d.). Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine) | Request PDF. [Link]
-
PubMed. (2019). Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Thieme Gruppe. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
National Institutes of Health (NIH). (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis. [Link]
-
PubMed Central (PMC). (2024). Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
-
MIT Open Access Articles. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. [Link]
-
(2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Handling 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Welcome to the technical support center for 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this highly reactive sulfonyl chloride. Our goal is to equip you with the necessary knowledge to prevent its hydrolysis, ensuring the integrity and success of your synthetic work.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable reagent in organic synthesis, frequently employed as a building block for sulfonamides and other sulfur-containing compounds, which are significant in the development of pharmaceuticals and agrochemicals.[1][2][3][4] However, its utility is matched by its high reactivity, particularly its susceptibility to hydrolysis.
The central challenge lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is significantly amplified by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted benzene ring. The bromine and two chlorine atoms on the phenyl ring further withdraw electron density, making the sulfur atom exceptionally prone to nucleophilic attack by water.[5]
Even trace amounts of moisture in solvents, reagents, or the reaction atmosphere can lead to the rapid and irreversible hydrolysis of the sulfonyl chloride to the corresponding and often unreactive 5-bromo-2,4-dichlorobenzenesulfonic acid. This degradation not only consumes the starting material, leading to reduced yields, but the resulting sulfonic acid and hydrochloric acid byproduct can also catalyze undesired side reactions, complicating purification and potentially compromising the integrity of the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Q1: My reaction yield is consistently low, and I suspect my this compound has degraded. How can I confirm this?
A1: Degradation of the sulfonyl chloride to its sulfonic acid is the most likely culprit. Here are a few methods to confirm your suspicion:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The sulfonic acid is significantly more polar than the sulfonyl chloride. On a silica gel TLC plate, the sulfonic acid will have a much lower Rf value (it will barely move from the baseline) compared to the sulfonyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you have a sample of the starting material, you can take a ¹H NMR spectrum. The protons on the aromatic ring will have characteristic shifts. The formation of the sulfonic acid will cause a downfield shift of these protons due to the change in the electronic environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. You can analyze a small aliquot of your starting material or reaction mixture. The sulfonyl chloride and any potential byproducts will have distinct retention times and mass spectra, allowing for their identification.[6]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the non-polar sulfonyl chloride from the highly polar sulfonic acid.[7][8]
Q2: I'm using anhydrous solvents, but I still seem to be getting hydrolysis. What could be the problem?
A2: "Anhydrous" is a relative term, and even commercially available dry solvents can contain enough water to cause issues with highly reactive reagents. Here's a breakdown of potential moisture sources and how to address them:
-
Solvent Water Content: The acceptable water content for reactions with sensitive sulfonyl chlorides should ideally be below 50 ppm. Solvents from freshly opened bottles from reputable suppliers are generally of high quality, but it's best practice to verify the water content.
-
Atmospheric Moisture: Reactions should always be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Ensure your inert gas line is equipped with a drying tube.
-
Glassware: All glassware must be rigorously dried before use, either by oven-drying at >120 °C for several hours and cooling under a stream of inert gas, or by flame-drying under vacuum.
-
Other Reagents: Ensure that all other reagents, especially amines and bases, are anhydrous.
Q3: What is the best way to determine the water content of my solvents?
A3: The gold standard for accurately determining water content in organic solvents is Karl Fischer Titration .[9][10][11][12] This method is highly sensitive and specific for water. Both volumetric and coulometric Karl Fischer titrators are available, with the latter being more suitable for very low water content (ppm levels).
| Parameter | Volumetric Karl Fischer | Coulometric Karl Fischer |
| Principle | Titration with a Karl Fischer reagent of known concentration. | Electrochemical generation of iodine. |
| Sensitivity | Down to 1% water content. | Trace amounts of water (ppm levels). |
| Typical Use | Solvents with higher expected water content. | Anhydrous solvents and reagents. |
Experimental Protocol: Volumetric Karl Fischer Titration
-
Preparation: Assemble the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be dry. Add the appropriate Karl Fischer solvent (e.g., methanol) to the cell.
-
Pre-titration: Run the titrator without adding any sample to neutralize any residual moisture in the solvent and the cell.
-
Standardization: Inject a precise amount of a certified water standard into the cell and titrate to determine the exact titer of the Karl Fischer reagent.
-
Sample Analysis: Inject a known volume or weight of your solvent into the conditioned titration cell and start the titration.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed.
Q4: I'm performing a sulfonamide synthesis. What are the best practices to minimize hydrolysis during the reaction?
A4: Sulfonamide synthesis is a common application for this compound.[2] Here is a step-by-step workflow designed to minimize hydrolysis:
Key Considerations:
-
Order of Addition: It is crucial to add the sulfonyl chloride solution slowly to the mixture of the amine and base. This ensures that the more nucleophilic amine reacts preferentially over any trace water.
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl generated during the reaction. Ensure the base is also anhydrous.
-
Temperature Control: Starting the reaction at a lower temperature (0 °C) can help to control the initial exotherm and minimize side reactions.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: Store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents. A desiccator or a dry box with a desiccant is highly recommended for long-term storage.
Q: What are the signs of decomposition upon visual inspection? A: Pure this compound is typically a white to off-white solid. Decomposition may be indicated by a change in color (yellowing or browning) or the presence of a pungent, acidic odor due to the formation of HCl and SO₂.
Q: Can I use a solvent that has been dried over molecular sieves? A: Yes, but with caution. While molecular sieves can effectively dry solvents, they should be properly activated before use. It is still advisable to verify the final water content using Karl Fischer titration, as the capacity of the sieves can be exceeded.
Q: What is the best way to dispose of unreacted this compound? A: Unreacted sulfonyl chloride should be treated as hazardous waste. It can be slowly quenched by adding it to a stirred solution of sodium bicarbonate or another suitable base in a fume hood. The resulting mixture should then be disposed of according to your institution's hazardous waste guidelines. Never dispose of it directly down the drain.
References
-
BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]
-
Scribd. (n.d.). Karl Fischer Titration Guide | PDF. Retrieved from [Link]
- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441–1450.
- Mellmer, M. A., et al. (2019). Effects of chloride ions in acid-catalyzed biomass dehydration reactions in polar aprotic solvents.
- Głód, B. K., & Starościk, R. (1993). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.
-
Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. Retrieved from [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).
- King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(8), 1583-1593.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Narayana, B., & Sreeramulu, J. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 7(12), 853-859.
- Li, B., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2454.
- Li, W., & Li, Y. (2001). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography.
- Moody, C. J., & Pitts, M. R. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1025-1028.
- Raghuram, P., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 918-922.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–859.
-
ResearchGate. (n.d.). Synthesis of sulfonyl chloride intermediates with Pd-catalyst and.... Retrieved from [Link]
-
American Elements. (n.d.). 5-Bromo-2-chlorobenzene-1-sulfonyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate. Retrieved from [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents. (n.d.).
- Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
- Rissatos, D. N., et al. (2004). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction.
Sources
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- 2. Buy 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride | 937625-04-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Byproducts in 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride sulfonylation reactions
Welcome to the technical support center for sulfonylation reactions involving 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting protocols, and answers to frequently asked questions regarding byproduct formation in this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and its subsequent reactions?
A1: The most prevalent and problematic byproduct is 5-Bromo-2,4-dichlorobenzenesulfonic acid . This is formed through the hydrolysis of the highly reactive sulfonyl chloride group.[1][2][3] Sulfonyl chlorides are potent electrophiles and readily react with water, even in trace amounts present in solvents, reagents, or absorbed from the atmosphere.[3][4]
Q2: Why is the formation of the sulfonic acid byproduct a significant issue?
A2: The sulfonic acid byproduct presents several challenges. Firstly, its formation directly reduces the yield of the desired sulfonyl chloride product. Secondly, its physical properties (high polarity, low solubility in many organic solvents) can complicate the reaction workup and purification, often leading to emulsions during extraction or requiring specialized chromatographic techniques for removal. Finally, it is unreactive in subsequent nucleophilic substitution reactions (e.g., sulfonamide formation), acting as an inert impurity that must be removed.
Q3: Besides hydrolysis, what other types of byproducts can occur?
A3: While hydrolysis is the primary concern, other side reactions can occur depending on the specific synthetic route and reaction conditions:
-
Disulfides: If the synthesis involves the reduction of the sulfonyl chloride or its precursors, disulfides can form.[5]
-
Sulfones: These can be major byproducts if the synthesis involves certain oxidative conditions, for instance, during a modified Sandmeyer reaction to produce the sulfonyl chloride.[6]
-
Bis-sulfonylation Products: In reactions with primary amines, double sulfonylation can occur, especially with an excess of the sulfonyl chloride and a strong base.[1]
-
Products of Incomplete Reaction: Residual starting materials from the sulfonyl chloride synthesis, such as the corresponding aniline or diazonium salt, can lead to other impurities if not properly controlled.
Q4: How can I detect the presence of the sulfonic acid byproduct in my reaction mixture?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The sulfonic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in common non-polar to moderately polar eluent systems (e.g., hexanes/ethyl acetate).
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the aromatic protons of the sulfonic acid will have different chemical shifts compared to the sulfonyl chloride. The acidic proton of the -SO₃H group may be visible as a broad singlet, though it often exchanges with residual water.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying the sulfonic acid based on its mass-to-charge ratio.[7]
Troubleshooting Guide
This section addresses specific experimental issues with detailed explanations and corrective protocols.
Issue 1: Low Yield of Desired Product with Significant Baseline Material on TLC
Probable Cause: This is a classic symptom of sulfonyl chloride hydrolysis to the corresponding sulfonic acid.[3] This occurs when the reaction environment is not sufficiently anhydrous.
Causality: The sulfur atom in the sulfonyl chloride (R-SO₂Cl) is highly electrophilic. Water acts as a nucleophile, attacking this sulfur atom. The resulting intermediate readily loses HCl to form the stable sulfonic acid (R-SO₃H). This process is often irreversible under typical reaction conditions.[4][8]
Diagram: Hydrolysis Pathway
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. US2986581A - Production of aromatic disulfides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Technical Support Center: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
A Guide to Optimizing Reaction Temperature for Synthesis and Troubleshooting
Welcome to the technical support center for professionals engaged in the synthesis of this compound. This guide, prepared by Senior Application Scientists, provides in-depth, experience-driven advice to help you navigate the critical parameter of reaction temperature. Our focus is on explaining the causality behind experimental choices to ensure both high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the synthesis, with a primary focus on temperature optimization.
Q1: What is the primary method for synthesizing this compound and what is the general role of temperature?
A1: The most direct and common method is the electrophilic aromatic substitution (EAS) reaction known as chlorosulfonation , starting from 1-bromo-2,4-dichlorobenzene and using chlorosulfonic acid (ClSO₃H) as the reagent.
Temperature is the most critical parameter in this synthesis. It governs the reaction rate, the formation of byproducts, and the stability of both the reagent and the product. An improperly controlled temperature is the leading cause of low yields and impurities. The reaction is typically biphasic: a controlled, often low-temperature addition phase followed by a heated phase to drive the reaction to completion.
Q2: My reaction is stalled or proceeding very slowly. Should I increase the temperature?
A2: A sluggish reaction is often due to insufficient thermal energy. While increasing the temperature is a valid strategy, it must be done cautiously.
-
Causality: Chlorosulfonation requires overcoming a significant activation energy barrier for the electrophile (believed to be SO₂Cl⁺) to attack the aromatic ring.[1] Insufficient heat results in a slow or incomplete reaction.
-
Recommended Action: After the initial controlled addition of the substrate, a gradual increase in temperature is standard. A typical protocol for a related substrate involves heating the mixture to 60°C and holding it for several hours to ensure the reaction completes.[2] If the reaction is still slow, you can consider a modest increase (e.g., to 70-80°C), but this must be balanced against the risks of side reactions. Always monitor the reaction's progress by TLC or HPLC when making such adjustments.
Q3: My yield is low, and I've isolated a significant amount of a water-soluble impurity. What is happening?
A3: This is a classic symptom of two potential temperature-related issues: byproduct formation during the reaction or hydrolysis during workup.
-
Byproduct Formation (High Reaction Temperature): At elevated temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃).[1] SO₃ is a powerful sulfonating agent that will react with your starting material to produce the corresponding 5-bromo-2,4-dichlorobenzenesulfonic acid. This sulfonic acid is unreactive and will be lost during the aqueous workup, significantly lowering your isolated yield of the desired sulfonyl chloride.[3]
-
Hydrolysis (Poor Workup Temperature Control): Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the same sulfonic acid byproduct.[4] The quenching step, where the reaction mixture is added to ice/water, is extremely exothermic. If the temperature of the quench is not kept low (ideally below 5-10°C), the localized heating can rapidly hydrolyze the product.[5] It is crucial to pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[2]
Q4: I'm observing significant gas evolution and darkening of the reaction mixture at higher temperatures. Is this normal?
A4: While some HCl gas evolution is expected throughout the reaction, excessive gas and a darkening color at higher temperatures (e.g., above 100-120°C) are warning signs of decomposition.
-
Causality: Heating chlorosulfonic acid beyond its boiling point (151-152°C) leads to decomposition into sulfur dioxide, chlorine, and water.[6] Even at temperatures below this, prolonged heating can promote the formation of byproducts like diphenyl sulfones, which can contribute to a darker mixture.[5]
-
Recommended Action: Immediately reduce the heat. If possible, take a sample to analyze for product integrity. It is generally advisable to stay within a validated temperature range (e.g., 60-80°C) to avoid decomposition. Forcing the reaction at very high temperatures often leads to lower yields of impure material.[3]
Q5: How does reaction scale affect the optimal temperature profile?
A5: Scaling up a chlorosulfonation reaction significantly impacts thermal management. What works at a 1-gram scale may be hazardous at a 100-gram scale.
-
Exothermic Addition: The initial mixing of the aryl halide with chlorosulfonic acid is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The addition must be done much more slowly, with robust cooling to maintain the desired initial temperature (e.g., 20°C).[2]
-
Heating and Quenching: Heating a large volume takes longer, and the risk of localized overheating increases. The quench is particularly hazardous on a large scale due to the massive exotherm.[7] Continuous or semi-continuous addition of the reaction mixture to a large, well-chilled, and vigorously stirred ice/water vessel is critical for safety and to prevent product hydrolysis.
Data Presentation: Temperature Optimization Summary
The following table summarizes key temperature parameters for the chlorosulfonation of 1-bromo-2,4-dichlorobenzene, based on analogous procedures.[2]
| Stage | Parameter | Recommended Temperature | Rationale & Potential Issues |
| 1. Reagent Addition | Substrate Addition | 15-25°C | Rationale: Control initial exotherm. Too Low: May lead to poor mixing. Too High: Risk of runaway reaction. |
| 2. Main Reaction | Heating Phase | 60-80°C | Rationale: Drive reaction to completion. Too Low: Incomplete conversion, low yield. Too High: Formation of sulfonic acid byproduct, decomposition.[1][6] |
| 3. Workup | Quenching | 0-10°C | Rationale: Decompose excess ClSO₃H and precipitate product. Too High: Significant product loss due to hydrolysis.[4][5] |
| 4. Drying | Product Drying | < 35°C (under vacuum) | Rationale: Remove residual water without degrading the product. Too High: Potential for thermal decomposition of the sulfonyl chloride. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for analogous compounds and emphasizes critical temperature control points.[2]
Materials:
-
1-bromo-2,4-dichlorobenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice and water
-
Suitable solvent for recrystallization (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a trap containing NaOH solution) to neutralize the evolved HCl gas.
-
Charging Reagent: Charge the flask with chlorosulfonic acid (approx. 5-6 molar equivalents). Begin stirring and place the flask in a cooling bath (e.g., a water bath) to maintain a consistent temperature.
-
Substrate Addition: Slowly add 1-bromo-2,4-dichlorobenzene (1.0 equiv.) dropwise from the dropping funnel over 1-2 hours. CRITICAL: Monitor the internal temperature and adjust the addition rate to maintain it at 20°C .
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 60°C . Maintain this temperature with stirring for 4-6 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC, HPLC).
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water. CRITICAL: Carefully and slowly pour the cooled reaction mixture into the ice slurry. The product will precipitate as a solid. This step is highly exothermic; maintain the quench temperature below 10°C by adding more ice if necessary.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).
-
Drying: Dry the crude product under vacuum at a temperature not exceeding 35°C to prevent decomposition.
-
Purification (Optional): The crude sulfonyl chloride can be further purified by recrystallization from a suitable solvent system if required.
Visualization: Workflow for Temperature Optimization
The following diagram outlines the logical workflow for synthesizing and optimizing the reaction temperature for this compound.
Caption: Workflow for optimizing temperature in sulfonyl chloride synthesis.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
(PDF) Chlorosulfonic Acid. ResearchGate. [Link]
-
Chlorosulfonic Acid Technical Bulletin. DuPont. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. National Institutes of Health (NIH). [Link]
-
This compound (C6H2BrCl3O2S). PubChem. [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group, University of Durham. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]
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Technical Support Center: Navigating the Reactivity of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Welcome to the technical support center dedicated to providing in-depth guidance on the experimental use of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the unique reactivity of this sterically hindered sulfonyl chloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in your synthetic endeavors.
The significant steric hindrance presented by the two ortho-chloro substituents in this compound profoundly influences its reactivity. This guide will provide not only solutions to common experimental hurdles but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing significantly low to no yield in my sulfonamide synthesis when reacting this compound with a primary or secondary amine under standard conditions (e.g., triethylamine or pyridine in DCM). What is the primary cause, and how can I overcome this?
Answer:
The principal reason for diminished reactivity is the substantial steric hindrance around the sulfur atom of the sulfonyl chloride. The two ortho-chloro substituents create a crowded environment, impeding the approach of the amine nucleophile. Standard bases like triethylamine or pyridine may not be sufficiently potent to facilitate the reaction effectively with this hindered electrophile.
Troubleshooting Steps:
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[1] Consider switching to a higher-boiling solvent like acetonitrile or N,N-dimethylformamide (DMF) and heating the reaction. Monitor for potential decomposition of starting materials at elevated temperatures.
-
Employ a Stronger, Non-Nucleophilic Base: A more robust, non-nucleophilic base can enhance the nucleophilicity of the amine. Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered base like 2,6-lutidine.
-
Utilize Catalysis:
-
Indium Catalysis: Indium metal has been demonstrated to be an effective catalyst for the sulfonylation of even sterically hindered and less nucleophilic anilines.[2]
-
Copper Catalysis: Copper-based catalytic systems can also be effective for coupling reactions involving sterically demanding partners.[1]
-
-
Alternative Sulfonylating Agents: If direct sulfonylation remains challenging, consider converting the sulfonyl chloride to a more reactive intermediate. Pentafluorophenyl (PFP) sulfonate esters are stable and can react with a variety of amines, including some that are sterically hindered.[1][3]
Experimental Protocol: General Procedure for Sulfonamide Synthesis with a Hindered Amine
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times.
-
Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Question 2: My reaction is generating multiple byproducts, as indicated by several spots on my TLC plate. What are the likely side reactions, and how can I suppress them?
Answer:
The formation of multiple byproducts is a common issue when working with reactive reagents like sulfonyl chlorides. The primary side reactions to consider are hydrolysis of the sulfonyl chloride and bis-sulfonylation of primary amines.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Solution |
| Hydrolysis of Sulfonyl Chloride | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.[4] |
| Bis-sulfonylation of Primary Amines | Use of excess sulfonyl chloride and a strong base. | Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[4] |
Workflow for Troubleshooting Byproduct Formation:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction. [5][6] Experimental Protocol: General Procedure for Suzuki Coupling
-
To a flame-dried reaction vessel, add the this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand).
-
The vessel is sealed and purged with an inert gas (e.g., argon).
-
Add degassed solvents (e.g., a mixture of 1,4-dioxane and water).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 4: How should I properly quench and work up a reaction containing unreacted this compound?
Answer:
Properly quenching a reaction with a reactive sulfonyl chloride is crucial for safety and to facilitate purification. The unreacted sulfonyl chloride can be converted to a more polar and easily separable species.
Quenching Procedures:
-
Aqueous Base Quench: Slowly and carefully add a saturated aqueous solution of a mild base like sodium bicarbonate to the cooled reaction mixture (0-10 °C). [7]This will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid salt, which is highly water-soluble and will be removed in the aqueous layer during extraction. Be cautious as this hydrolysis is exothermic and can generate HCl, which reacts with bicarbonate to produce CO₂ gas.
-
Amine Quench: For reactions where an aqueous workup is not desirable, a primary or secondary amine (e.g., a few equivalents of butylamine) can be added to the reaction mixture. This will convert the unreacted sulfonyl chloride into a sulfonamide, which can then be separated from the desired product by chromatography.
Workup and Purification:
-
After quenching, transfer the mixture to a separatory funnel for extraction with a suitable organic solvent.
-
If an aqueous base quench was performed, the organic layer should be washed sequentially with water and brine.
-
If an impurity believed to be the sulfonic acid is present in the organic layer after an aqueous workup, additional washes with a mild aqueous base can help remove it.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
The crude product can then be purified by column chromatography or recrystallization.
References
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
-
Jon, S. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Ciuffarin, E., & Fava, A. (1972). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (11), 1540-1543. [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
de la Torre, A., Tlahuext-Aca, A., & Glorius, F. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(24), 9474-9478. [Link]
-
González, F. J., & González, I. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Liu, J., Li, Y., & Wang, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
Wilden, J. D. (2010). The Synthesis of Functionalised Sulfonamides. University College London. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Block, E. (1978). Mechanisms in the chlorinolysis of sulfinyl chlorides. Accounts of Chemical Research, 11(4), 146-152. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Tron, G. C., & Menna, E. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 745-755. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
PubChemLite. (n.d.). This compound (C6H2BrCl3O2S). PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Welcome to the technical support center for handling 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. This guide provides practical, in-depth solutions to common challenges encountered during the post-reaction removal of this reagent. The information is structured in a question-and-answer format to directly address specific issues faced by researchers, scientists, and drug development professionals.
Section 1: Immediate Post-Reaction: Quenching Excess Sulfonyl Chloride
Q1: My reaction is complete. What is the first step to handle the unreacted this compound?
The critical first step is to quench the reaction to neutralize the highly reactive unreacted sulfonyl chloride. This process converts it into a more stable and easily removable species, preventing unwanted side reactions with your product or during the workup. The choice of quenching agent is paramount and depends on the stability of your desired product.
Causality: Sulfonyl chlorides are potent electrophiles that readily react with nucleophiles. Leaving it unreacted in your mixture can lead to reactions with solvents, moisture, or even the desired product over time, reducing yield and purity. Quenching provides a controlled method to consume the excess electrophile.
Q2: Which quenching agent should I use? Water, aqueous base, or an amine?
The selection of a quenching agent is a strategic choice based on your product's stability and the desired properties of the resulting byproduct for subsequent removal.
| Quenching Method | Reagent Example | Speed | Byproduct Formed | Advantages | Disadvantages | Best For... |
| Aqueous Hydrolysis | Water or aq. NaHCO₃ | Slow to Moderate | Sulfonic Acid / Sulfonate Salt | Inexpensive, simple, byproduct is often highly water-soluble.[1][2] | Can be slow for sterically hindered sulfonyl chlorides; not suitable for water-sensitive products.[1] | Robust, water-insensitive products on a moderate to large scale. |
| Nucleophilic Quench | aq. NH₃, Methanol | Fast | Sulfonamide / Sulfonate Ester | Rapid and efficient conversion of the sulfonyl chloride.[1] | Introduces a new impurity (sulfonamide/ester) that must be removed. | Reactions where the resulting sulfonamide/ester has significantly different polarity than the desired product, simplifying chromatographic separation. |
| Scavenger Resin | Amine-based resin (e.g., PS-Trisamine) | Moderate to Slow | Resin-bound Sulfonamide | Ideal for sensitive products; avoids aqueous workup; simplifies purification to filtration.[2][3] | More expensive; requires optimization of resin equivalents and reaction time. | Water/base-sensitive products, parallel synthesis, or when extractive methods fail. |
Q3: I've added a quenching agent. How do I confirm the sulfonyl chloride is completely gone before proceeding?
Never assume the quench is instantaneous. Always verify the complete consumption of the starting sulfonyl chloride using Thin Layer Chromatography (TLC).
Protocol: Monitoring Quench Reaction by TLC
-
Prepare Samples: Spot three lanes on a silica TLC plate:
-
S (Start): A sample of the reaction mixture before adding the quenching agent.
-
C (Co-spot): A combined spot of the "Start" and "Quenched" samples.
-
Q (Quenched): A sample from the reaction mixture after quenching and stirring for at least 30-60 minutes.[1]
-
-
Elute: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize: Use a UV lamp to visualize the spots.
-
Analyze: The quench is complete when the spot corresponding to the this compound in the 'Q' lane has completely disappeared. The 'S' and 'C' lanes serve as essential controls to confirm the identity of the starting material spot.
Section 2: Liquid-Liquid Extraction & Workup Challenges
Q4: I've quenched with an aqueous base, but how do I efficiently remove the resulting sodium 5-bromo-2,4-dichlorobenzenesulfonate salt?
The primary goal of a basic aqueous wash is to convert the sulfonyl chloride (and its hydrolyzed sulfonic acid form) into a highly polar, water-soluble salt that partitions into the aqueous layer during extraction.
Causality: The sulfonate salt (R-SO₃⁻Na⁺) is significantly more polar and water-soluble than its sulfonyl chloride (R-SO₂Cl) precursor. A thorough liquid-liquid extraction leverages this difference in polarity.
Workflow: Basic Extractive Workup
Caption: Workflow for basic aqueous extraction.
Troubleshooting Tips:
-
Multiple Extractions: Perform at least two or three washes with the basic solution to ensure complete removal of the sulfonate salt.
-
pH Check: After the final wash, check the pH of the aqueous layer. It should be basic (pH > 8) to confirm that the sulfonic acid has been neutralized and extracted.
-
Brine Wash: A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer and break up minor emulsions.[2]
Section 3: Purification Strategies
Q5: My unreacted sulfonyl chloride is co-eluting with my product on a silica column. How can I improve separation?
Co-elution is a common problem when the product and starting material have similar polarities. The most effective solution is to chemically modify the contaminant (the sulfonyl chloride) into a species with a very different polarity before chromatography.
Strategy 1: Pre-Chromatography Derivatization If you suspect residual sulfonyl chloride is present after workup, deliberately quench the crude product with a small amount of a nucleophile like aqueous ammonia or a primary amine (e.g., benzylamine).[1]
-
Causality: This converts the sulfonyl chloride (R-SO₂Cl) into a sulfonamide (R-SO₂NHR'). Sulfonamides are typically much more polar than sulfonyl chlorides due to the N-H bond, which can act as a hydrogen bond donor. This increased polarity causes the sulfonamide to adhere more strongly to the silica gel, resulting in a much lower Rf value and easier separation from your less polar product.
Strategy 2: Use of Scavenger Resins For difficult separations or sensitive products, an amine-based scavenger resin is a highly effective, albeit more costly, alternative to aqueous workups and chromatography.[3][4]
Protocol: Removal using an Amine Scavenger Resin
-
Choose Resin: Select an amine-functionalized resin like aminomethyl polystyrene or a commercially available scavenger such as PS-Trisamine.
-
Add Resin: After the main reaction is complete, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture in an organic solvent.[2][3]
-
Agitate: Stir or shake the resulting slurry at room temperature for several hours or overnight.
-
Monitor: Check for the disappearance of the sulfonyl chloride from the solution by TLC.
-
Filter: Once complete, simply filter the mixture to remove the resin, which now has the sulfonyl chloride covalently bound to it.
-
Concentrate: The filtrate contains your product, free from the excess sulfonyl chloride.
Caption: Scavenger resin selectively removes sulfonyl chloride.
References
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Supra Sciences. Sulfonyl Chloride (SO2Cl).
Sources
Stability of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride in different solvents
Welcome to the technical support center for 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride (CAS No: 1043919-81-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this reagent in various solvents. Understanding its chemical behavior is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern with this compound?
A1: The main stability issue arises from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). This group is highly electrophilic, making it susceptible to nucleophilic attack. The most common nucleophile encountered in a laboratory setting is water, leading to rapid hydrolysis.[1] This reaction degrades the starting material into the corresponding 5-Bromo-2,4-dichlorobenzenesulfonic acid and hydrochloric acid (HCl), which can interfere with or prevent your desired reaction.
Q2: Which solvents are recommended for dissolving and reacting with this compound?
A2: Anhydrous polar aprotic and non-polar aprotic solvents are highly recommended. These solvents do not have acidic protons (like O-H or N-H bonds) and are therefore non-nucleophilic, preserving the integrity of the sulfonyl chloride group.[2][3]
-
Recommended Polar Aprotic Solvents: Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate.[4][5]
-
Recommended Non-polar Solvents: Hexane, Toluene. These are suitable but may have lower solvating power for polar reaction partners.[4][6]
Always use solvents from a freshly opened bottle or those dried using appropriate methods (e.g., molecular sieves, distillation) to ensure they are anhydrous.
Q3: Which solvents should I strictly avoid?
A3: You must strictly avoid protic solvents. Protic solvents contain O-H or N-H bonds and can act as nucleophiles, rapidly degrading the sulfonyl chloride through solvolysis.[3][6][7]
-
Strictly Avoid: Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), and any other alcohols.[8]
-
Use with Caution: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). While polar aprotic, they can contain water impurities and may not be stable under all reaction conditions. Always use anhydrous grades.
Q4: My solid this compound has turned yellow. Is it still usable?
A4: Discoloration often indicates decomposition.[9] Sulfonyl chlorides can slowly degrade upon exposure to atmospheric moisture and light, releasing acidic gases like HCl and SO₂. While a slight color change might not significantly impact all reactions, for sensitive applications requiring high purity and accurate stoichiometry, it is strongly recommended to use a fresh, colorless, or light-yellow sample. Purity can be assessed using techniques like ¹H NMR or HPLC before use.
Q5: How should I store the solid reagent and its solutions?
A5: Proper storage is critical to maintain the reagent's integrity.
-
Solid: Store the container tightly sealed in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[10][11][12]
-
Solutions: Solutions should be prepared fresh for best results. If storage is necessary, keep the solution in a tightly sealed vial with a septum, under an inert atmosphere, and store at a low temperature (2-8°C). Avoid prolonged storage as degradation can still occur over time.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| Low or No Yield of Desired Product | Degradation via Hydrolysis/Solvolysis: The sulfonyl chloride was consumed by reacting with trace water or a protic solvent.[1] | Action: Rigorously exclude moisture. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: By eliminating nucleophilic contaminants like water, the sulfonyl chloride is preserved to react with your intended nucleophile, maximizing the yield of the desired product. |
| Inconsistent Reaction Results Batch-to-Batch | Stock Solution Degradation: A previously prepared stock solution of the sulfonyl chloride has degraded over time. | Action: Prepare solutions of this compound fresh before each use. If using an older solution, verify its concentration and purity via an analytical method like HPLC or titrimetry.[2] Rationale: The concentration of active sulfonyl chloride in a solution can decrease over time due to slow reaction with trace impurities. Using freshly prepared solutions ensures accurate stoichiometry and reproducible results. |
| Formation of Unexpected Acidic Byproducts | Hydrolysis: The sulfonyl chloride is reacting with water to form 5-Bromo-2,4-dichlorobenzenesulfonic acid and HCl. | Action: Review your experimental setup for potential sources of moisture (e.g., glassware, solvents, reagents, atmosphere). Dry all glassware in an oven before use and cool under a stream of inert gas. Rationale: The formation of HCl can alter the pH of the reaction, potentially catalyzing unwanted side reactions or affecting the stability of other reagents or products. Strict anhydrous conditions prevent this degradation pathway. |
| Reaction Fails to Initiate or Proceeds Slowly | Poor Solubility: The sulfonyl chloride or other reactants are not fully dissolved in the chosen solvent. | Action: Select a solvent that ensures complete dissolution of all reactants. A solvent mixture may be necessary. For instance, while non-polar solvents are inert, a more polar aprotic solvent like DCM or THF may be required to achieve homogeneity.[4][6] Rationale: Chemical reactions in solution require reactants to be in the same phase to interact effectively. Poor solubility leads to a heterogeneous mixture with a low reaction rate at the phase interface. |
Data Summary: Solvent Compatibility
The stability of this compound is qualitatively summarized below based on solvent type.
| Solvent Class | Examples | Compatibility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Unstable - Avoid | The solvent acts as a nucleophile, causing rapid solvolysis and degradation of the sulfonyl chloride.[5][7] |
| Polar Aprotic | Dichloromethane, Acetonitrile, THF | Stable - Recommended | These solvents are non-nucleophilic and effectively dissolve the reagent and many reaction partners without causing degradation.[2][3] |
| Non-polar | Hexane, Toluene | Stable - Good Choice | These solvents are inert to the sulfonyl chloride group. However, solubility of other polar reactants may be limited.[4] |
Visualizing Stability & Workflow
Degradation Pathway in Protic Solvents
The following diagram illustrates the nucleophilic attack by a protic solvent (water) on the electrophilic sulfur atom of the sulfonyl chloride, leading to its decomposition.
Caption: Hydrolysis of the sulfonyl chloride by water.
Solvent Selection Workflow
This workflow provides a decision-making process for choosing an appropriate solvent for your reaction.
Caption: Decision tree for selecting a stable solvent system.
Experimental Protocols
Protocol 1: Qualitative Stability Test via Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of the reagent's stability in a chosen solvent.
Materials:
-
This compound
-
Solvent to be tested (anhydrous grade)
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Small vials, micropipettes
Procedure:
-
Prepare a dilute solution (~1 mg/mL) of the sulfonyl chloride in a known stable solvent like anhydrous dichloromethane (DCM). This is your Control Sample .
-
Prepare a second solution of the same concentration in the Test Solvent .
-
Spot both the Control and Test samples on a TLC plate.
-
Allow the Test Sample vial to stand at room temperature for 30 minutes.
-
After 30 minutes, spot the aged Test Sample again on the same TLC plate.
-
Develop the TLC plate in the chosen developing solvent.
-
Visualize the plate under UV light (254 nm).
Interpretation:
-
Stable: The spot from the Test Solvent (both initial and aged) will show a single spot with the same retention factor (Rf) as the Control Sample.
-
Unstable: The aged Test Sample will show a new, more polar spot (lower Rf) corresponding to the sulfonic acid byproduct, and the intensity of the original sulfonyl chloride spot may decrease.
Protocol 2: Safe Quenching and Disposal of Unused Sulfonyl Chloride
Excess sulfonyl chloride must be neutralized before disposal. WARNING: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE (gloves, safety goggles, lab coat). The reaction is exothermic and releases HCl gas. [9]
Materials:
-
Reaction mixture or solution containing excess sulfonyl chloride
-
Stirred, ice-cold solution of a weak base (e.g., 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃))
-
Beaker large enough to contain the quench solution and the reaction mixture
Procedure:
-
Prepare a beaker with the cold aqueous base solution, ensuring it is stirring vigorously in an ice bath.
-
Slowly, and in small portions, add the reaction mixture containing the sulfonyl chloride to the stirring basic solution.
-
Be prepared for gas evolution (CO₂ and HCl). Maintain a slow addition rate to control the exotherm and foaming.
-
After the addition is complete, allow the mixture to stir while slowly warming to room temperature to ensure all the sulfonyl chloride has been neutralized.
-
The resulting aqueous mixture can then be processed for workup or disposed of according to your institution's hazardous waste guidelines.
References
- BLDpharm. (n.d.). This compound.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- Sdfine. (n.d.). sulphuryl chloride.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Indian Journal of Chemistry. (n.d.). Ntrimetric determination of some sulphonyl chlorides.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Smolecule. (2023). Buy 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- Smolecule. (2024). Buy 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Benchchem. (n.d.). Impact of solvent choice on 1-Bromo-2-(bromomethyl)-4-chlorobenzene reactivity.
- Benchchem. (n.d.). Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride.
Sources
- 1. Buy 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride | 937625-04-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy 5-Bromo-2,4-difluorobenzenesulfonyl chloride | 287172-61-6 [smolecule.com]
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Challenges in large-scale synthesis with 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Welcome to the technical support center for the synthesis and application of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of handling this versatile but challenging reagent, particularly in large-scale applications. Here, we provide in-depth troubleshooting advice, validated protocols, and critical safety information grounded in established chemical principles.
Introduction & Compound Profile
This compound (CAS: 1043919-81-8) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifunctional aromatic core makes it a valuable building block, but its synthesis via electrophilic chlorosulfonation presents significant challenges related to reaction control, product stability, and purification. The primary route involves the reaction of 1-bromo-2,4-dichlorobenzene with chlorosulfonic acid.[3][4]
This process, while direct, is fraught with potential issues including extreme exotherms, corrosive off-gassing, and product hydrolysis.[5][6] This guide aims to provide practical, actionable solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up the synthesis of this sulfonyl chloride? The single most critical challenge is managing the highly exothermic nature of the chlorosulfonation reaction.[5][7] On a lab scale, a simple ice bath may suffice, but at pilot or production scale, inadequate heat removal can lead to thermal runaway, decomposition, and the formation of significant impurities. This necessitates the use of jacketed reactors with precise temperature control and carefully controlled addition rates.[6]
Q2: Why is my final product purity consistently low, even after workup? The most common impurity is 5-bromo-2,4-dichlorobenzenesulfonic acid, the hydrolysis product of your target compound.[6][8] Sulfonyl chlorides are highly susceptible to hydrolysis, and exposure to moisture during the reaction quench, workup, or even storage will degrade the material.[9] The key is to perform the aqueous workup quickly, at low temperatures, and to thoroughly dry the final product.
Q3: Is there an alternative to using chlorosulfonic acid? While chlorosulfonic acid is the most common reagent, other methods exist, such as reacting the corresponding diazonium salt with sulfur dioxide in the presence of copper salts (a modified Sandmeyer reaction).[10][11] For some substrates, oxidative chlorination of thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) is also a viable, often safer, alternative that can be adapted to continuous flow processes.[7][12] However, for this specific substrate, direct chlorosulfonation remains the most prevalent industrial method.
Q4: How should I properly store this compound? The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place. It is classified as a corrosive solid and is moisture-sensitive.[13][14] Storage in a desiccator or a controlled-humidity cabinet is recommended for long-term stability.
Troubleshooting Guide: Synthesis & Workup
This section addresses specific issues that may arise during the experimental process.
Problem Area 1: Reaction Control & Execution
Q: My reaction turned dark brown/black and produced a low yield. What happened? A: This is a classic sign of a temperature excursion (runaway reaction). The chlorosulfonation of aromatic compounds is highly exothermic.[5] If the temperature rises uncontrollably, it can lead to charring, decomposition of the starting material and product, and the formation of polymeric side products.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your cooling system (e.g., reactor jacket) is functioning correctly and is set to a sufficiently low temperature (e.g., -5 to 0 °C) before beginning reagent addition.
-
Slow the Addition Rate: The starting material (1-bromo-2,4-dichlorobenzene) must be added to the chlorosulfonic acid slowly and sub-surface to ensure rapid mixing and heat dissipation.[6] Use a syringe pump or a pressure-equalizing dropping funnel for controlled addition.
-
Ensure Efficient Agitation: Poor mixing can create localized "hot spots" even if the bulk temperature appears normal.[5] Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing throughout the reaction mass.
Q: The reaction seems sluggish or incomplete, even after extended time. A: Assuming the temperature is correct (typically held at room temperature or slightly above after addition is complete), this often points to a quality issue with the chlorosulfonic acid.
Troubleshooting Steps:
-
Use Fresh Reagent: Chlorosulfonic acid can decompose over time, especially if it has been exposed to atmospheric moisture. Use a fresh, unopened bottle if possible.
-
Check Stoichiometry: While a slight excess of chlorosulfonic acid is common, a large excess is typically used when it also serves as the solvent. Ensure you are using a sufficient molar excess (typically 3-5 equivalents) to drive the reaction to completion.[6]
-
Analytical Confirmation: Before quenching, consider taking a small, carefully quenched aliquot of the reaction mixture to analyze by HPLC, GC, or NMR to confirm the absence of starting material.[15]
Problem Area 2: Product Isolation & Purification
Q: My yield dropped significantly after the aqueous workup. A: This is almost certainly due to hydrolysis of the sulfonyl chloride product into the water-soluble sulfonic acid. The product has limited stability in aqueous environments, especially neutral or basic ones.[9][10]
Troubleshooting Steps:
-
Quench on Ice-Cold Water/Brine: The quench step is critical. The reaction mixture should be added slowly to a vigorously stirred slurry of crushed ice and water.[5][10] This keeps the temperature low, minimizing the rate of hydrolysis, and precipitates the water-insoluble sulfonyl chloride immediately.
-
Minimize Contact Time: Do not let the crude product sit in aqueous media for extended periods. Filter the precipitated solid as quickly as possible after the quench is complete.
-
Wash with Cold Solvents: Wash the filter cake with ice-cold water to remove residual acids, followed by a non-polar solvent like cold hexanes to help remove water.
-
Avoid Basic Washes (If Possible): While a wash with a weak base like sodium bicarbonate is sometimes used to remove acidic impurities, it will also accelerate the hydrolysis of the product.[16] If a basic wash is necessary, it must be done quickly at low temperatures.
Q: The final product is an oily solid or fails to crystallize properly. A: This indicates the presence of impurities that are disrupting the crystal lattice. The most likely culprits are residual starting material or the sulfonic acid hydrolysis product.
Troubleshooting Steps:
-
Improve Initial Precipitation: A well-controlled, cold quench should yield a fine, crystalline solid. If it "oils out," the quench may have been too warm.
-
Recrystallization: This is the most effective method for purification. The crude, dried solid can be recrystallized from a suitable solvent system.
-
Solvent Selection: Start with non-polar solvents where the product has low solubility at room temperature but good solubility when hot. Hexanes, heptane, or a mixed solvent system like toluene/hexanes are good starting points.[8]
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to form pure crystals.
-
Troubleshooting Decision Workflow
Here is a logical flow for diagnosing low-yield issues during synthesis.
Caption: Troubleshooting logic for low product yield.
Analytical & Quality Control
Ensuring the purity and identity of this compound is essential for its use in subsequent reactions. A multi-technique approach is recommended.[15]
| Technique | Purpose | Key Observations / Expected Data |
| ¹H NMR | Structural Confirmation & Purity | Expect two singlets (or narrow doublets due to meta-coupling) in the aromatic region (approx. 7.5-8.5 ppm). Integration should match the 2-proton system. Absence of starting material peaks is critical. |
| ¹³C NMR | Structural Confirmation | Expect 6 distinct signals in the aromatic region, confirming the substitution pattern. The carbon attached to the SO₂Cl group will be significantly downfield. |
| GC-MS | Purity Assessment & Impurity ID | A single major peak should be observed. Can identify volatile impurities like residual starting material. Fragmentation patterns will show loss of Cl• (M-35) and SO₂ (M-64).[15] |
| HPLC | Quantitative Purity | Provides accurate quantification of purity (% area). Essential for identifying non-volatile impurities like the sulfonic acid byproduct.[17] |
| Melting Point | Purity Indicator | A sharp melting point indicates high purity. A broad or depressed melting range suggests the presence of impurities.[18] |
Experimental Protocols
Warning: This procedure involves highly corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.[13][14]
Protocol 1: Large-Scale Synthesis
This protocol describes the synthesis on a ~1 mole scale.
Reagents:
-
Chlorosulfonic acid (466 g, 4.0 mol, 4.0 eq)
-
1-Bromo-2,4-dichlorobenzene (226 g, 1.0 mol, 1.0 eq)
Procedure:
-
Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the gas outlet to a caustic scrubber (e.g., NaOH solution) to neutralize the HCl gas byproduct.[5]
-
Charging: Charge the reactor with chlorosulfonic acid (466 g). Begin stirring and cool the reactor contents to 0 °C using a circulating chiller.
-
Addition: Slowly add the 1-bromo-2,4-dichlorobenzene (226 g) dropwise via the dropping funnel over 2-3 hours. Maintain the internal temperature between 0-5 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours, or until reaction completion is confirmed by analytical monitoring (e.g., quench a small aliquot and analyze by GC or HPLC).
-
Quench: In a separate 10L reactor, prepare a vigorously stirred slurry of crushed ice (2 kg) and water (2 L).
-
Precipitation: Carefully transfer the reaction mixture via a cannula or pump into the ice/water slurry at a rate that keeps the quench tank temperature below 10 °C. A white solid will precipitate.[10]
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with ice-cold deionized water (2 x 500 mL) and then ice-cold hexanes (1 x 250 mL).
-
Drying: Dry the product under high vacuum at a temperature not exceeding 35-40 °C until a constant weight is achieved.
Workflow Diagram: Synthesis & Isolation
Caption: General workflow for synthesis and isolation.
Safety & Handling
Hazard Summary:
-
This compound: Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water to liberate toxic gas (HCl).[13][14][19]
-
Chlorosulfonic Acid: Extremely corrosive. Reacts violently with water, releasing large amounts of heat and toxic gases (HCl, SO₃). Causes severe, deep burns on contact.
Personal Protective Equipment (PPE):
-
Eye/Face: Chemical safety goggles and a full-face shield are mandatory.[13]
-
Skin: Wear acid-resistant gloves (e.g., butyl rubber or Viton), a chemically resistant apron, and a long-sleeved lab coat. Ensure no skin is exposed.[13]
-
Respiratory: Use only in a certified chemical fume hood. For large-scale work or in case of ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary.
Handling & Emergency Procedures:
-
Dispensing: Always handle chlorosulfonic acid and the sulfonyl chloride product in a fume hood. Ground all equipment to prevent static discharge.
-
Spills: For small spills, absorb with an inert, dry material like sand or vermiculite. Do NOT use water. For large spills, evacuate the area and call emergency responders.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- General procedures for the purification of Acid chlorides. Chempedia - LookChem.
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
- Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem.
- SAFETY DATA SHEET - 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Benzene sulfonyl chloride. Sigma-Aldrich.
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. Available from: [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available from: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]
- SAFETY DATA SHEET - 4-Bromo-2-methylbenzenesulfonyl chloride. Fisher Scientific.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available from: [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available from: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]
- Whitepaper: A Comprehensive Guide to the Synthesis of 1-Bromo-2,4-dichlorobenzene from m-Dichlorobenzene. Benchchem.
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Bis-sulfonylation as a side reaction with 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Technical Support Center: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
A Guide to Mitigating Bis-sulfonylation Side Reactions in Amine Chemistry
Welcome to the technical support guide for researchers and drug development professionals utilizing this compound. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, focusing on the common side reaction of bis-sulfonylation with primary amines.
Part 1: Understanding the Bis-sulfonylation Problem
Q1: What is bis-sulfonylation and why does it occur with primary amines?
A1: Bis-sulfonylation is an undesired side reaction where a single primary amine nitrogen atom is functionalized by two sulfonyl groups instead of the intended one. This occurs in a two-step process. First, the primary amine reacts with one molecule of the sulfonyl chloride to form the desired mono-sulfonamide. However, the resulting sulfonamide still possesses an N-H bond. The hydrogen on this nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.[1][2] In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the highly reactive this compound, leading to the formation of a bis-sulfonated byproduct.[3][4]
Part 2: Troubleshooting Guide for Unexpected Byproducts
This section is designed to help you diagnose the cause of bis-sulfonylation in your experiment.
Q2: My TLC/LC-MS analysis shows a significant, less polar byproduct with a higher molecular weight than my target compound. Is this the bis-sulfonated species?
A2: It is highly likely. The bis-sulfonated product, R-N(SO₂Ar)₂, has a significantly higher molecular weight than the mono-sulfonated product, R-NH-SO₂Ar. Due to the replacement of the N-H proton with a large, nonpolar aryl sulfonyl group, the bis-sulfonated compound is typically less polar and will exhibit a higher Rf value on a normal-phase TLC plate or a shorter retention time in reverse-phase HPLC compared to the desired mono-sulfonamide. Mass spectrometry is the definitive method for identification; the observed mass should correspond to your starting amine plus two (5-Bromo-2,4-dichlorophenylsulfonyl) moieties, minus two protons.
Q3: What are the primary experimental factors that promote the formation of the bis-sulfonated byproduct?
A3: Several factors can contribute to this side reaction. The most common culprits are related to reaction stoichiometry and conditions that favor the deprotonation and subsequent reaction of the mono-sulfonamide intermediate.[4]
-
Incorrect Stoichiometry: Using a large excess of this compound is a primary cause. The excess reagent is readily available to react with the sulfonamide anion as it forms.[4]
-
Rapid Reagent Addition: Adding the sulfonyl chloride solution too quickly creates localized areas of high concentration, increasing the probability of the second sulfonylation event before the reagent has dispersed.
-
Elevated Temperature: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired side reaction. However, it may disproportionately favor the formation of the bis-sulfonated product.[4]
-
Choice and Amount of Base: A strong, non-hindered base can readily deprotonate the mono-sulfonamide, increasing the concentration of the reactive sulfonamide anion. An excessive amount of base will further drive this equilibrium.
Part 3: Optimized Protocols & Preventative Measures
To ensure the selective formation of the mono-sulfonamide, precise control over reaction parameters is essential.
Q4: What is the recommended experimental protocol to minimize bis-sulfonylation?
A4: The following general protocol is optimized to favor mono-sulfonylation. It emphasizes controlled stoichiometry and slow addition at reduced temperatures.
Optimized Mono-sulfonylation Protocol
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[3]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.).[3]
-
Reagent Solution: In a separate flask, dissolve this compound (1.05-1.1 eq.) in a minimal amount of the anhydrous solvent.
-
Controlled Addition: Add the sulfonyl chloride solution to the stirred amine solution dropwise via a syringe pump or dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate is critical.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS, checking for the consumption of the starting amine.[3]
-
Workup: Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove the base and unreacted starting materials.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.[5]
Q5: How does the choice of base and solvent impact the reaction?
A5: The base's primary role is to neutralize the HCl generated during the reaction.[5] A non-nucleophilic organic base like pyridine or triethylamine is preferred to avoid competing with the amine nucleophile.[3] Sterically hindered bases, such as diisopropylethylamine (DIPEA), can be advantageous as they are less likely to deprotonate the already formed mono-sulfonamide, thus suppressing the bis-sulfonylation pathway. The solvent must be anhydrous to prevent hydrolysis of the highly moisture-sensitive sulfonyl chloride into the unreactive sulfonic acid.[3][6] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices as they are inert and effectively dissolve the reactants.[3]
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05-1.1 eq. of Sulfonyl Chloride | Ensures complete consumption of the amine without a large excess that promotes the side reaction.[4] |
| Temperature | 0 °C to Room Temperature | Lower temperatures slow down the reaction rates, providing better selectivity for mono-sulfonylation.[4] |
| Addition Rate | Slow, dropwise over 30-60 min | Prevents localized high concentrations of the electrophilic sulfonyl chloride. |
| Base | Pyridine, TEA, or DIPEA (1.5 eq.) | Neutralizes HCl without competing. Hindered bases like DIPEA can further reduce side reactions. |
| Solvent | Anhydrous DCM, THF, or ACN | Prevents hydrolysis of the sulfonyl chloride starting material.[3][6] |
Part 4: Analytical & Purification Strategies
Q6: How can I effectively separate my desired mono-sulfonamide from the bis-sulfonated impurity?
A6: The significant difference in polarity between the mono- and bis-sulfonated products allows for effective separation using standard laboratory techniques.
-
Column Chromatography: This is a highly effective method. The less polar bis-sulfonated byproduct will elute first from a silica gel column using a nonpolar eluent system (e.g., hexane/ethyl acetate). The more polar mono-sulfonamide, capable of hydrogen bonding, will be retained more strongly and elute later.[5]
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification method. The two compounds will likely have different solubilities in a given solvent system. By carefully choosing a solvent in which the desired product has lower solubility at cool temperatures, it's often possible to selectively crystallize the mono-sulfonamide, leaving the more soluble bis-sulfonated impurity in the mother liquor.[5][7]
Part 5: Frequently Asked Questions (FAQs)
Q7: Can secondary amines undergo bis-sulfonylation?
A7: No. Secondary amines (R₂NH) react with sulfonyl chlorides to form a sulfonamide (R₂N-SO₂Ar). This product has no remaining N-H bond and therefore cannot be deprotonated to react a second time. Tertiary amines do not react to form sulfonamides under these conditions.[1]
Q8: My sulfonyl chloride has been on the shelf for a while. Could this affect the reaction?
A8: Absolutely. Sulfonyl chlorides are highly sensitive to moisture.[6] Over time, exposure to atmospheric humidity can cause hydrolysis to the corresponding sulfonic acid (Ar-SO₃H), which is unreactive toward amines under these conditions. This will lead to incomplete reactions and low yields.[3][6] Always use a fresh bottle or ensure your reagent is properly stored in a desiccator.
Q9: What if my primary amine is very precious? Can I invert the stoichiometry?
A9: While using a slight excess of the sulfonyl chloride is standard, you can use the amine in slight excess (e.g., 1.1 eq.) to ensure the complete consumption of the sulfonyl chloride. This can be a viable strategy, but it will require a more rigorous purification to remove the unreacted starting amine. The key to preventing bis-sulfonylation remains the controlled, slow addition of the sulfonyl chloride to the amine solution.
References
-
Amines as Nucleophiles. Chemistry LibreTexts. (2021). Available from: [Link]
- Sulfonamide purification process. Google Patents (US2777844A).
-
Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. National Institutes of Health (PMC). Available from: [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. (2021). Available from: [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle of Sulfonylating Agents: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl Chloride vs. Tosyl Chloride
In the landscape of modern organic synthesis, the sulfonyl chloride functional group is an indispensable tool for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast range of pharmaceuticals and functional materials. While tosyl chloride (TsCl) has long been a workhorse in this domain, the demand for novel structures with tailored properties has led to the exploration of more complex sulfonylating agents. This guide provides an in-depth, objective comparison of the reactivity of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride and the archetypal tosyl chloride, supported by theoretical principles and experimental data to inform reagent selection in research and development.
At a Glance: The Contenders
Tosyl Chloride (p-Toluenesulfonyl Chloride) is an aromatic sulfonyl chloride featuring an electron-donating methyl group in the para position. It is a widely used, commercially available reagent known for its moderate reactivity and ease of handling. Its applications are extensive, including the protection of alcohols and amines, and the conversion of hydroxyl groups into good leaving groups.[1][2][3]
This compound is a polysubstituted aromatic sulfonyl chloride characterized by the presence of three electron-withdrawing halogen atoms (one bromine and two chlorine). This substitution pattern is expected to significantly influence its chemical properties and reactivity compared to the more conventional tosyl chloride.
| Property | This compound | Tosyl Chloride (p-Toluenesulfonyl Chloride) |
| Molecular Formula | C₆H₂BrCl₃O₂S | C₇H₇ClO₂S |
| Molecular Weight | 324.41 g/mol | 190.65 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| Key Substituents | 5-Bromo, 2,4-Dichloro (Electron-withdrawing) | 4-Methyl (Electron-donating) |
The Decisive Factor: A Tale of Electronic Effects and Reactivity
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is heavily influenced by the electronic nature of the substituents on the aromatic ring.
Tosyl Chloride: The para-methyl group on the benzene ring of tosyl chloride is an electron-donating group. Through an inductive effect, it pushes electron density into the aromatic ring, which slightly reduces the electrophilicity of the sulfonyl sulfur. This makes tosyl chloride a moderately reactive sulfonylating agent.
This compound: In stark contrast, the bromine and two chlorine atoms on the benzene ring of this molecule are strongly electron-withdrawing. Through a combination of inductive and resonance effects, these halogens pull electron density away from the aromatic ring and, consequently, from the sulfonyl group. This significant withdrawal of electron density renders the sulfur atom highly electrophilic and, therefore, more susceptible to nucleophilic attack.
Based on these fundamental electronic principles, a clear hypothesis can be formulated: This compound is anticipated to be a significantly more reactive sulfonylating agent than tosyl chloride. This enhanced reactivity can translate to faster reaction times, milder reaction conditions, and the ability to sulfonylate less nucleophilic substrates.
Mechanistic Insights: The Sulfonylation Pathway
The reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. While the precise nature of the transition state can vary, the overall transformation involves the attack of the nucleophile on the electrophilic sulfur, leading to the displacement of the chloride leaving group.
Caption: Generalized mechanism for sulfonamide formation.
Experimental Support: A Comparative Look at Performance
The following table provides representative yields for sulfonamide formation using tosyl chloride and a related dichlorinated benzenesulfonyl chloride under similar conditions, illustrating the high efficiency of reactions with electron-deficient sulfonyl chlorides.
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Benzylamine | Pyridine | - | 90 | [7] |
| 2,4-Dichlorobenzenesulfonyl Chloride | Various amines | Triethylamine | DCM | Good to Excellent | [7] |
Experimental Protocols: A Guide to Application
To facilitate a direct comparison in a laboratory setting, the following standardized protocols for sulfonamide and sulfonate ester synthesis can be employed for both this compound and tosyl chloride.
Protocol 1: General Procedure for Sulfonamide Synthesis
This robust protocol is suitable for the reaction of sulfonyl chlorides with a variety of primary and secondary amines.
Materials:
-
Amine (1.0 eq.)
-
Sulfonyl chloride (1.05 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
Caption: Experimental workflow for sulfonamide synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.05 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sulfonate Ester Synthesis (Tosylation as an Example)
This procedure is a widely applicable method for the conversion of alcohols to sulfonate esters.[1][8]
Materials:
-
Alcohol (1.0 eq.)
-
Sulfonyl chloride (1.2 eq.)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
Reaction Setup: Dissolve the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Reagent Addition: Slowly add the sulfonyl chloride (1.2 mmol) to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The evidence strongly suggests that This compound is a more reactive sulfonylating agent than tosyl chloride . This heightened reactivity, stemming from the potent electron-withdrawing nature of its halogen substituents, makes it a compelling choice for challenging sulfonylation reactions.
Recommendations for Use:
-
For standard transformations involving reactive nucleophiles where mild conditions are not a primary concern, the more economical and widely available tosyl chloride remains a suitable choice.
-
For reactions with weakly nucleophilic amines or sterically hindered alcohols , or when faster reaction times and milder conditions are desired , the enhanced reactivity of This compound offers a significant advantage. The resulting sulfonamides and sulfonate esters will also possess a unique substitution pattern that can be leveraged for further synthetic modifications or to modulate the biological and physical properties of the target molecule.
Researchers and drug development professionals are encouraged to consider the electronic properties of the desired sulfonylating agent to best suit the specific requirements of their synthetic targets.
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A Comparative Guide to Sulfonylating Agents: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride vs. Mesyl Chloride in Sulfonamide Synthesis
Introduction: The Strategic Choice of a Sulfonylating Agent
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterials, diuretics, and anticancer drugs.[1][2][3] The synthesis of this critical functional group is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride.[2][3] The selection of the sulfonylating agent is a pivotal decision that profoundly impacts not only the reaction's efficiency but also the physicochemical and pharmacological properties of the final product.
This guide provides an in-depth, objective comparison between two distinct sulfonylating agents: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride , a complex and highly functionalized aromatic reagent, and methanesulfonyl chloride (mesyl chloride) , a simple, highly reactive aliphatic reagent.[4][5] For researchers, scientists, and drug development professionals, understanding the nuanced differences in their reactivity, steric profiles, and the properties they impart is essential for rational drug design and efficient synthesis.
Section 1: Physicochemical and Handling Characteristics
The first step in selecting a reagent is understanding its fundamental properties and safety profile. While both are reactive sulfonyl chlorides, their physical states, solubilities, and handling requirements differ significantly.
| Property | This compound | Methanesulfonyl Chloride (Mesyl Chloride) |
| CAS Number | 1043919-81-8[6] | 124-63-0[7] |
| Molecular Formula | C₆H₂BrCl₃O₂S[8] | CH₃SO₂Cl[4][9] |
| Molecular Weight | 324.4 g/mol | 114.54 g/mol [4][7] |
| Appearance | White to yellow or brown solid | Colorless to pale yellow liquid[4][5][7] |
| Density | Not specified | ~1.480 g/cm³[4][7] |
| Melting Point | Not specified | -32 °C[4][5] |
| Boiling Point | Not specified | ~161 °C[5][10] |
| Solubility | Soluble in common organic solvents like Dichloromethane. | Soluble in polar organic solvents; reactive with water, alcohols, and many amines.[4] |
| Storage | Inert atmosphere, 2-8°C | Store under inert gas, moisture-sensitive. |
Expert Insights on Handling and Safety:
-
Mesyl Chloride: As a liquid with a pungent odor, mesyl chloride is highly corrosive, toxic upon inhalation, and acts as a lachrymator.[4][5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye/face protection. Its reactions are often exothermic, especially with nucleophiles like water or amines.[4]
-
This compound: As a solid, it poses a lower inhalation risk compared to mesyl chloride. However, like all sulfonyl chlorides, it is corrosive and moisture-sensitive. Standard precautions for handling reactive solids under an inert atmosphere are required.
Section 2: Reactivity, Sterics, and Mechanistic Considerations
The sulfonylation of an amine proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]
Caption: General mechanism for sulfonamide formation.
Comparative Analysis of Reactivity:
-
Electronic Effects: The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom.
-
Mesyl Chloride: The methyl group is weakly electron-donating, but the two oxygen atoms and the chlorine atom make the sulfur center highly electrophilic. It is considered a potent sulfonylating agent.[12]
-
This compound: This reagent is exceptionally reactive for an aromatic sulfonyl chloride. The two chlorine atoms and the bromine atom are powerful electron-withdrawing groups. Their combined inductive effect dramatically increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack, even by weakly nucleophilic amines.[12] Its reactivity surpasses that of standard aromatic reagents like p-toluenesulfonyl chloride (TsCl).[12]
-
-
Steric Hindrance:
-
Mesyl Chloride: The small methyl group presents minimal steric bulk. This allows for easy access to the sulfur center, contributing to its high reactivity, especially with sterically congested amines.
-
This compound: The bulky, substituted aromatic ring creates significant steric hindrance around the reaction center. This can slow down the reaction rate with sterically demanding amines and, in some cases, may prevent the reaction from proceeding to completion.[13][14]
-
-
Side Reactions:
-
Mesyl Chloride: In the presence of tertiary amine bases like triethylamine, mesyl chloride can undergo an elimination reaction to form sulfene (CH₂=SO₂).[4][9] Sulfene is a highly reactive and unstable intermediate that can lead to undesired side products. The use of a non-nucleophilic base like pyridine or careful control of reaction temperature can mitigate this pathway.
-
This compound: Due to the stability of the aromatic ring, the formation of sulfene-like intermediates is not a concern. The primary side reaction is incomplete conversion, especially with hindered or deactivated amines.
-
Section 3: Experimental Protocols and Performance Data
While conditions must be optimized for each specific substrate, a general protocol provides a valuable starting point.
General Experimental Protocol for Sulfonamide Synthesis
Caption: A typical experimental workflow for sulfonylation.
Comparative Table of Reaction Conditions
This table synthesizes typical conditions, highlighting the key differences in application.
| Parameter | This compound | Mesyl Chloride |
| Amine Substrate | Effective for primary and secondary aliphatic and aromatic amines.[11] May be slow with highly hindered amines. | Highly effective for a broad range of primary and secondary amines, including hindered ones.[15] |
| Base | Pyridine, Triethylamine (Et₃N)[2][11] | Pyridine is often preferred to minimize sulfene formation; Et₃N can also be used with care.[15] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)[11][16] | DCM, THF, Nitroethane[15][17] |
| Temperature | 0 °C to Room Temperature[11] | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours (substrate dependent)[11] | 1 - 12 hours (typically faster)[15] |
| Typical Yield | 60 - 95%[11] | 77 - 96%[15][17] |
Section 4: Application-Driven Guide to Reagent Selection
The choice between these two reagents is fundamentally a choice between installing a simple functional group versus a complex pharmacophore.
When to Choose Mesyl Chloride:
Mesyl chloride is the reagent of choice for installing a small, polar methanesulfonyl group. This is often done to:
-
Improve Physicochemical Properties: The resulting methanesulfonamides are often more water-soluble than their aromatic sulfonamide counterparts.[1]
-
Serve as a Protecting Group: Methanesulfonamides are exceptionally stable to both acidic and basic hydrolysis but can be cleaved under specific reductive conditions (e.g., with lithium aluminum hydride).[4]
-
High Reactivity and Efficiency: Its minimal steric profile and high electrophilicity ensure rapid and clean reactions with a wide variety of amines, making it a reliable workhorse in synthesis.[12]
-
Avoid Introducing Large Lipophilic Groups: When the goal is to add a sulfonamide without significantly increasing the molecule's size or lipophilicity.
When to Choose this compound:
This is a specialized reagent used for strategic drug design and structure-activity relationship (SAR) studies. Choose this reagent when:
-
Introducing a Specific Pharmacophore: The bulky, halogenated aromatic ring is not just a linker; it is a designed structural element intended to interact with a biological target through hydrophobic interactions, pi-stacking, or halogen bonding.
-
Exploring SAR: The three halogen atoms provide distinct electronic and steric properties. Synthesizing analogs with this group helps to probe the specific requirements of a binding pocket.
-
Providing Handles for Further Chemistry: The bromine atom is a prime handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for late-stage diversification of a lead compound.
-
Increasing Lipophilicity: The large aromatic scaffold significantly increases the lipophilicity of the final molecule, which can be desirable for membrane permeability or specific target engagement.
Conclusion
In the synthesis of sulfonamides, mesyl chloride and This compound represent two ends of a strategic spectrum.
-
Mesyl Chloride is a highly reactive, sterically unhindered, and efficient reagent for the straightforward installation of a methanesulfonamide group. It is the pragmatic choice for improving solubility, protecting amines, or when a small, polar sulfonamide is required.
-
This compound is a highly activated, sterically demanding reagent used to introduce a complex, multi-functional aromatic scaffold. Its selection is a strategic decision in drug discovery, aimed at targeted binding interactions and enabling late-stage diversification for SAR exploration.
The final choice is not dictated by which reagent is "better," but by the specific synthetic goal and the desired biological and chemical properties of the target sulfonamide. This guide provides the foundational data and expert rationale to make that choice with confidence.
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A Senior Application Scientist's Guide to Substituted Benzenesulfonyl Chlorides in Organic Synthesis
Abstract
Substituted benzenesulfonyl chlorides are foundational reagents in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters, and for the protection of amine and alcohol functionalities.[1][2][3] The synthetic utility of these reagents is not monolithic; the nature of the substituent on the aromatic ring profoundly dictates the reactivity of the sulfonyl chloride, the stability of the resulting product, and the conditions required for subsequent transformations. This guide provides a comparative analysis of commonly employed substituted benzenesulfonyl chlorides, grounded in mechanistic principles and supported by experimental data. We will explore how electronic and steric modifications to the benzenesulfonyl core allow chemists to fine-tune reactivity, enabling selective transformations and the development of robust synthetic routes.
The Fundamental Principle: Modulation of Electrophilicity
The core reactivity of a benzenesulfonyl chloride is defined by the electrophilicity of the sulfur atom.[4] Nucleophilic attack by an amine or alcohol displaces the chloride, a favorable leaving group, to form a new S-N or S-O bond. The electron density at this sulfur center is directly influenced by the substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) pull electron density away from the sulfonyl group via resonance and inductive effects. This makes the sulfur atom significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in many applications.[5][6]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl) or alkoxy groups push electron density into the ring, slightly reducing the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.
-
Steric Hindrance: Bulky groups, particularly at the ortho positions, can sterically shield the sulfur atom, hindering the approach of nucleophiles.[7][8] This effect can be leveraged for enhanced selectivity.
This relationship between structure and reactivity allows for the rational selection of a reagent for a specific synthetic challenge.
Caption: Logical diagram of substituent effects on the electrophilicity and reactivity of the sulfonyl chloride group.
A Comparative Analysis of Key Reagents
We will now compare four archetypal substituted benzenesulfonyl chlorides, highlighting their distinct advantages and applications.
| Reagent | Abbreviation | Key Feature | Primary Applications |
| p-Toluenesulfonyl chloride | TsCl (or TosCl) | Workhorse Reagent, Stable Products | Protection of amines, activation of alcohols (forming good leaving groups).[2][3][9] |
| p-Nitrobenzenesulfonyl chloride | NsCl (or NosCl) | Highly Reactive, Labile Protecting Group | Amine protection where mild deprotection is required (Fukuyama chemistry).[5][6][10] |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Trisyl-Cl (or TPSCl) | Sterically Hindered | Selective sulfonylation of less hindered alcohols, condensing agent.[7][8] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Fluorescent | Labeling of N-terminal amino acids and primary/secondary amines for detection.[11][12][13][14] |
The Standard: p-Toluenesulfonyl chloride (TsCl)
TsCl is arguably the most common sulfonylating agent.[3][9] The p-methyl group is weakly electron-donating, affording a moderate level of reactivity that is practical for a wide range of substrates.
-
As a Protecting Group: Amines react with TsCl in the presence of a base (e.g., pyridine, triethylamine) to form highly stable tosylamides.[2][9] This stability is a double-edged sword; while robust to many reaction conditions, cleavage often requires harsh reductive methods (e.g., Na/NH₃) or strongly acidic conditions.[2]
-
As an Activating Group: Alcohols are converted into tosylates, which are excellent leaving groups for S_N2 and elimination reactions.[3] This two-step sequence is a cornerstone of synthetic chemistry.
The Activated System: p-Nitrobenzenesulfonyl chloride (NsCl)
The presence of the strongly electron-withdrawing nitro group makes NsCl significantly more reactive than TsCl. However, its most valued feature is not its reactivity but the unique properties it imparts to the resulting sulfonamide.[5]
-
Enhanced Acidity: The N-H proton of a nosylamide is more acidic than that of a tosylamide, facilitating N-alkylation under milder conditions (e.g., Mitsunobu reaction).[10]
-
Mild Deprotection: This is the key advantage of the nosyl group. The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution. Treatment with a thiol (e.g., thiophenol) and a mild base readily cleaves the S-N bond, regenerating the free amine under conditions that leave most other protecting groups intact.[10][15] This process is central to the Fukuyama Amine Synthesis.[10]
Caption: Comparison of deprotection conditions for Tosyl (Ts) vs. Nosyl (Ns) protected amines.
The Selective Reagent: 2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl-Cl)
Trisyl-Cl is a prime example of sterically-driven selectivity. The two bulky ortho-isopropyl groups significantly hinder the approach to the sulfonyl sulfur.[7][8]
-
Enhanced Selectivity: This steric bulk allows Trisyl-Cl to selectively sulfonylate less hindered hydroxyl groups in the presence of more hindered ones. For example, it can often differentiate between primary and secondary alcohols. This reduced rate of reaction for hindered sites is a key synthetic advantage.[8]
-
Condensing Agent: It is also widely used as a condensing agent in oligonucleotide synthesis.[7]
The Reporter: Dansyl chloride (Dansyl-Cl)
Unlike the previous examples, Dansyl chloride's primary utility comes from the unique photophysical properties of its naphthalene core.
-
Fluorescent Labeling: Dansyl-Cl reacts with primary and secondary amines to form highly fluorescent sulfonamides.[14] This property is exploited for the sensitive detection and quantification of amines, amino acids, and peptides.[11][12][16] It has been a classical tool for N-terminal amino acid sequencing.[12][13]
Experimental Showcase: A Head-to-Head Comparison
To illustrate these principles, we present comparative experimental data for the sulfonylation of a model primary amine, benzylamine.
Experiment 1: Comparative Sulfonylation of Benzylamine
Objective: To compare the reaction rate and yield of TsCl vs. NsCl with benzylamine under identical, non-optimized conditions.
General Protocol:
-
To a stirred solution of benzylamine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add the respective sulfonyl chloride (1.1 mmol).
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water, separate the organic layer, wash with 1M HCl and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
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Comparative Analysis of Analytical Methods for Monitoring 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride Reactions
A Senior Application Scientist's Guide:
Introduction: The Critical Need for Precision in Monitoring Sulfonyl Chloride Reactions
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. As a sulfonyl halide, its utility is derived from the high reactivity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] This reactivity, however, presents a significant analytical challenge.[2] The compound is susceptible to hydrolysis, potentially leading to the formation of the corresponding sulfonic acid, which can complicate reaction pathways and contaminate the final product.[1][3][4]
Effective reaction monitoring is therefore not merely a quality control step but a fundamental component of process understanding and optimization. For researchers and drug development professionals, the ability to accurately track the consumption of the starting material, the formation of the desired product, and the emergence of any impurities in real-time is paramount for ensuring yield, purity, safety, and scalability.[5][6] This guide provides a comparative overview of the principal analytical techniques for monitoring reactions involving this compound, explaining the causality behind methodological choices and providing actionable, field-proven protocols.
Chapter 1: The Analytical Challenge: Navigating the Reactivity of a Key Intermediate
The core of the analytical challenge lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a prime target for nucleophiles. The primary reactions of interest are typically:
-
Sulfonamide Formation: Reaction with a primary or secondary amine. This is a cornerstone of many drug synthesis pathways.
-
Sulfonate Ester Formation: Reaction with an alcohol.
-
Hydrolysis (Side Reaction): Reaction with water, a common impurity or solvent, leading to the formation of 5-bromo-2,4-dichlorobenzene-1-sulfonic acid.[3]
An effective analytical method must be able to differentiate between the starting sulfonyl chloride, the product (sulfonamide or ester), and the key sulfonic acid byproduct.
Caption: General reaction scheme for this compound.
Chapter 2: Chromatographic Techniques: The Gold Standard for Separation and Quantification
Chromatographic methods are indispensable for separating the components of a complex reaction mixture, allowing for precise quantification of each species.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely adopted technique for monitoring these reactions, particularly for its applicability to non-volatile and thermally sensitive compounds like sulfonyl chlorides.
Expertise & Causality: The choice of reversed-phase HPLC (e.g., with a C18 column) is logical because it effectively separates compounds based on hydrophobicity. The highly nonpolar starting material (sulfonyl chloride) will be well-retained and separated from the more polar sulfonic acid byproduct. UV detection is highly effective due to the strong absorbance of the aromatic ring present in all key compounds. While derivatization is generally not required for HPLC, it can be used to enhance detection for trace analysis if needed.[7][8]
Protocol: HPLC-UV Method for Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting it into 950 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL HPLC vial. This prevents further reaction and precipitates any incompatible salts.
-
Vortex the vial for 10 seconds. If particulate matter is visible, filter the sample through a 0.45 µm syringe filter.
-
-
Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B (equilibration)
-
-
-
Data Analysis:
-
Generate a calibration curve for the starting material and, if available, the product standard.
-
Determine the concentration of each component by integrating the respective peak areas and interpolating from the calibration curve.[2]
-
Monitor the reaction progress by plotting the concentration of reactant and product over time.
-
| Validation Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.999 | Ensures a direct, proportional response of the detector to concentration.[9] |
| Limit of Detection (LOD) | ~0.01 µg/mL | Defines the lowest concentration that can be reliably detected.[9] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Defines the lowest concentration that can be accurately quantified.[9] |
| Precision (%RSD) | < 2% | Demonstrates the reproducibility of the measurement.[10] |
Gas Chromatography (GC)
GC offers high resolution but must be approached with caution due to the thermal lability and reactivity of sulfonyl chlorides.[11][12] Direct injection can lead to on-column degradation, yielding inaccurate and irreproducible results.
Trustworthiness & Causality: The Derivatization Imperative: To create a self-validating and trustworthy GC method, derivatization is not just recommended; it is essential.[2] By converting the reactive sulfonyl chloride into a stable, less reactive derivative (e.g., a sulfonamide using diethylamine), we ensure that the compound survives the high temperatures of the GC injector and column.[2][11][12] This step transforms an unreliable measurement into a robust quantitative assay.
Caption: Workflow for GC-MS analysis of sulfonyl chlorides via derivatization.
Protocol: GC-MS Method with Derivatization
-
Sample Preparation & Derivatization:
-
Accurately weigh ~5 mg of the reaction mixture into a vial.
-
Dissolve in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).[2]
-
Add 100 µL of diethylamine solution (10% in dichloromethane).
-
Cap the vial and allow the reaction to proceed for 15 minutes at room temperature to ensure complete conversion to the N,N-diethylsulfonamide derivative.
-
Dilute the mixture to a final concentration suitable for GC-MS analysis (e.g., ~10 µg/mL).
-
-
Instrument Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.[13]
-
-
MS Parameters (Electron Ionization - EI):
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized sulfonamide.
-
Quantify using an internal standard or an external calibration curve prepared from a derivatized standard of this compound.
-
Chapter 3: Spectroscopic Techniques: Gaining Structural and Real-Time Insights
Spectroscopic methods provide invaluable information on molecular structure and can be adapted for real-time, in-situ monitoring, eliminating the need for sample extraction.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides unambiguous structural information and can be used for quantification (qNMR).[2][15] It is exceptionally well-suited for monitoring reaction kinetics by observing changes in the chemical environment of specific nuclei over time.[16][17][18]
Expertise & Causality: The choice of a deuterated solvent is critical. Aprotic solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ must be used to prevent the sulfonyl chloride from reacting with the solvent itself.[2][19] For reaction monitoring, one would typically track the disappearance of a specific proton signal in the starting material (e.g., the aromatic proton ortho to the SO₂Cl group) and the simultaneous appearance of a new, shifted signal in the product. This provides a direct, real-time mass balance of the reaction components.[15]
Protocol: ¹H NMR Reaction Monitoring
-
Preparation: Set up the chemical reaction in a flask compatible with sampling.
-
Initial Spectrum (t=0): Before initiating the reaction (e.g., before adding the amine), withdraw a small aliquot, dissolve it in a suitable deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum. This serves as the reference for the starting material.
-
Time-Course Monitoring:
-
Start the reaction. At regular intervals (e.g., every 15 minutes), withdraw an aliquot.
-
Quickly prepare the sample in an NMR tube with deuterated solvent and acquire a spectrum. The speed is essential to "freeze" the reaction at that time point.
-
Modern benchtop NMR spectrometers placed directly in a fume hood can automate this process by flowing the reaction mixture through the instrument.[16]
-
-
Data Analysis:
-
Identify a well-resolved peak for the starting material and one for the product.
-
Calculate the relative integral of these peaks at each time point to determine the percentage conversion and reaction kinetics.[20]
-
In-Situ FTIR Spectroscopy
In-situ Fourier-transform infrared (FTIR) spectroscopy, often using attenuated total reflectance (ATR) probes (e.g., ReactIR), provides a "molecular movie" of the reaction as it happens, directly in the reaction vessel.[21] This eliminates sampling errors and delays, providing high-quality kinetic data.[6][14][22]
Expertise & Causality: This technique works by monitoring the characteristic vibrational frequencies of functional groups. The sulfonyl chloride group (R-SO₂Cl) has strong, distinct stretching frequencies for its S=O bonds. When it reacts to form a sulfonamide (R-SO₂-NR'₂), the electronic environment changes, causing these S=O stretching frequencies to shift. By tracking the decrease in the reactant's peak intensity and the increase in the product's peak intensity, the reaction can be monitored in real-time.
Caption: Workflow for in-situ FTIR reaction monitoring.
Chapter 4: A Comparative Framework for Method Selection
The choice of analytical method is dictated by the specific goal of the analysis, whether it be routine quantification, kinetic understanding, or impurity profiling. No single method is superior in all aspects.
| Technique | Primary Application | Sample Prep | Speed | Key Advantages | Key Limitations |
| HPLC-UV | Quantification, Purity | Simple dilution (quench) | Moderate (~15 min/sample) | Robust, highly reproducible, widely available, excellent for purity determination. | Not real-time (offline), requires method development and validation. |
| GC-MS | Quantification, Identification | Required derivatization | Moderate (~20 min/sample) | High resolution, provides mass confirmation for impurity identification. | Thermal degradation risk without derivatization, less suitable for non-volatile products.[2][11] |
| NMR | Structural Elucidation, Kinetics, Quantification | Simple dilution in D-solvent | Fast acquisition (<5 min) | Non-destructive, provides rich structural data, inherently quantitative (qNMR).[2][22] | Lower sensitivity than chromatographic methods, higher instrument cost. |
| In-Situ FTIR | Real-time Kinetics, Endpoint Determination | None (probe inserted) | Real-time (<1 min/datapoint) | Continuous data stream, no sampling required, excellent for process understanding.[14][21] | Requires calibration for quantification, less effective for complex mixtures with overlapping peaks. |
Decision-Making Workflow
To select the optimal method, consider the following logic:
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A Senior Application Scientist's Guide to the NMR Characterization of Sulfonamides Derived from 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Introduction
In the landscape of medicinal chemistry, sulfonamides represent a cornerstone structural motif, integral to a vast array of therapeutic agents known for their antibacterial, anti-inflammatory, and anticancer properties.[1] The synthetic versatility of sulfonyl chlorides makes them indispensable starting materials. Among these, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride stands out as a particularly valuable building block.[1] Its distinct halogenation pattern provides a scaffold ripe for derivatization, enabling chemists to fine-tune the steric and electronic properties of target molecules.
However, the synthesis of novel compounds is only half the battle; rigorous and unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. This guide provides an in-depth, practical comparison of NMR techniques for the characterization of N-substituted sulfonamides synthesized from this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind spectral features and the strategic application of 1D and 2D NMR experiments to build a self-validating analytical system.
The Synthetic Foundation: A General Approach
The synthesis of the target sulfonamides is typically a straightforward nucleophilic substitution reaction. An amine (primary or secondary) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. A non-nucleophilic base, such as pyridine or triethylamine, is used to quench the HCl byproduct.[1]
Caption: General workflow for sulfonamide synthesis.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional NMR provides the initial, fundamental overview of the molecular structure.
¹H NMR: The Proton Landscape
The ¹H NMR spectrum gives the first glimpse into the electronic environment of the protons. For a typical sulfonamide derived from our starting material, we expect several key regions:
-
Aromatic Region (δ 7.5 - 8.5 ppm): The 5-bromo-2,4-dichlorophenyl ring contains two isolated aromatic protons. Due to the strong electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the sulfonyl group, these protons are significantly deshielded and appear far downfield. They will present as two distinct singlets, as they are not adjacent and thus do not couple to each other.
-
Sulfonamide N-H Proton (δ 8.0 - 11.0 ppm): The proton on the sulfonamide nitrogen is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[2][3] In a solvent like DMSO-d₆, which forms hydrogen bonds, this proton is readily observed as a singlet.[4][5] In CDCl₃, it can be broader and sometimes difficult to distinguish. Its presence is a key indicator of successful sulfonamide formation.
-
Substituent Region (Variable): The chemical shifts and multiplicities of protons on the amine-derived 'R' group will vary widely depending on its structure (aliphatic, aromatic, etc.).
Table 1: Typical ¹H NMR Chemical Shift Ranges
| Proton Type | Typical Chemical Shift (δ ppm) | Multiplicity | Notes |
| Aromatic H (on dichlorobromophenyl) | 7.5 - 8.5 | Singlet | Two distinct signals are expected. |
| Sulfonamide N-H | 8.0 - 11.0 | Singlet (often broad) | Highly solvent-dependent; best observed in DMSO-d₆. |
| Aliphatic α-CH (to N) | 3.0 - 4.5 | Variable | Protons on the carbon directly attached to the sulfonamide nitrogen. |
| Other R-group Protons | 0.5 - 7.5 | Variable | Dependent on the specific amine used in the synthesis. |
¹³C NMR & DEPT: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in all signals appearing as singlets.
-
Aromatic Region (δ 120 - 145 ppm): This region will contain signals for the six carbons of the 5-bromo-2,4-dichlorophenyl ring. The carbons directly bonded to the halogens (C-Cl, C-Br) and the sulfur (C-S) are quaternary and often have lower intensity. Their precise shifts can be challenging to assign without 2D data.
-
Substituent Carbons (Variable): The signals for the 'R' group carbons will appear in their expected regions.
To differentiate between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. This is particularly useful for confirming the structure of the amine substituent.
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Type | Typical Chemical Shift (δ ppm) | DEPT-135 Phase | Notes |
| C-S (ipso-carbon) | 138 - 145 | Absent | Quaternary carbon, often low intensity. |
| C-Cl | 130 - 140 | Absent | Quaternary carbon. |
| C-Br | 120 - 130 | Absent | Quaternary carbon. |
| Aromatic C-H | 125 - 135 | Positive | The two protonated carbons on the ring. |
| Aliphatic α-C (to N) | 40 - 60 | Variable | Carbon directly attached to the sulfonamide nitrogen. |
Part 2: Unambiguous Assignments with 2D NMR Spectroscopy
While 1D NMR provides a solid foundation, complex structures or ambiguous signals demand the correlational data from 2D NMR experiments for definitive proof.
COSY: Mapping ¹H-¹H Connections
COSY (COrrelation SpectroscopY) is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6] The spectrum displays the ¹H spectrum on both axes. Cross-peaks (off-diagonal signals) indicate that the two protons at those corresponding chemical shifts are coupled. For our target sulfonamides, COSY is essential for tracing the connectivity within the amine substituent, confirming its structure piece by piece.
Caption: COSY identifies protons coupled through bonds.
HSQC: Linking Protons to their Carbons
HSQC (Heteronuclear Single Quantum Coherence) provides a direct, one-bond correlation between a proton and the carbon to which it is attached (¹JCH).[7][8] The spectrum has a ¹H axis and a ¹³C axis. Each cross-peak definitively links a specific proton signal to a specific carbon signal. This is the most reliable way to assign the signals of protonated carbons. Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.[9]
Caption: HSQC experimental workflow for C-H assignment.
HMBC: Assembling the Molecular Puzzle
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the complete structure. It reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH and ³JCH).[10] This allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.
Key HMBC correlations to look for in these sulfonamides include:
-
From the sulfonamide N-H proton to the ipso-carbon (C-S) of the aromatic ring.
-
From the aromatic protons to the nearby quaternary carbons (C-S, C-Cl, C-Br) , confirming their assignments.
-
From the protons on the carbon alpha to the nitrogen (α-CH ) to the ipso-carbon (C-S) , definitively linking the amine substituent to the sulfonyl group.
Part 3: Experimental Protocols & Data Interpretation
Trustworthy data begins with meticulous preparation and execution.
Standard Operating Procedure: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified sulfonamide derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve the N-H proton signal.[11]
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube and label it clearly.
A Comparative Case Study: N-((1-phenylethyl))-5-bromo-2,4-dichlorobenzenesulfonamide
Let's consider a hypothetical derivative to illustrate the comparative power of these techniques.
Caption: Structure of a hypothetical sulfonamide derivative. (Note: A real image would be used here in a publication)
Table 3: Predicted NMR Data for the Case Study Compound (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key 2D Correlations |
| Dichlorobromophenyl | |||
| H-3 | 8.2, s | 133.5 | HSQC to C-3; HMBC to C-2, C-4, C-5 |
| H-6 | 7.9, s | 131.0 | HSQC to C-6; HMBC to C-1, C-2, C-5 |
| C-1 (C-S) | - | 141.0 | HMBC from H-6, N-H, α-CH |
| C-2 (C-Cl) | - | 138.0 | HMBC from H-3 |
| C-4 (C-Cl) | - | 136.5 | HMBC from H-3 |
| C-5 (C-Br) | - | 125.0 | HMBC from H-3, H-6 |
| Linker & Substituent | |||
| N-H | 9.1, d | - | COSY to α-CH; HMBC to C-1, α-C, β-CH₃ |
| α-CH | 4.6, quintet | 55.0 | COSY to N-H, β-CH₃; HSQC to α-C; HMBC to C-1, Phenyl C-ipso |
| β-CH₃ | 1.5, d | 22.5 | COSY to α-CH; HSQC to β-C; HMBC to α-C |
| Phenyl H (ortho) | 7.3, m | 128.5 | COSY to other phenyl H's; HSQC to C-ortho |
| Phenyl H (meta/para) | 7.2, m | 127.0-127.8 | COSY to other phenyl H's; HSQC to C-meta/para |
| Phenyl C (ipso) | - | 142.0 | HMBC from α-CH, Phenyl H-ortho |
Data Interpretation Logic:
-
¹H NMR: Identifies two aromatic singlets (H-3, H-6), a downfield N-H doublet, and signals for the phenylethyl group.
-
COSY: Confirms the coupling between N-H and α-CH, and between α-CH and the β-CH₃ methyl group, establishing the NH-CH-CH₃ fragment. It also shows the correlations within the monosubstituted phenyl ring.
-
HSQC: Unambiguously assigns the carbons directly attached to these protons (C-3, C-6, α-C, β-C, and the protonated phenyl carbons).
-
HMBC: Provides the final, critical connections. The correlation from the α-CH proton to the quaternary carbon C-1 proves the attachment of the phenylethyl group to the sulfonyl group. Correlations from H-3 and H-6 to the halogenated carbons (C-2, C-4, C-5) confirm their positions.
This systematic, multi-technique approach creates a self-validating dataset, leaving no ambiguity in the final structure assignment.
Conclusion
The structural characterization of novel sulfonamides derived from this compound is a critical step in drug discovery and development. While 1D NMR provides an essential overview, a comprehensive and trustworthy analysis relies on the strategic application of 2D NMR techniques. COSY elucidates proton-proton networks, HSQC links protons to their directly attached carbons, and HMBC provides the long-range correlations necessary to piece together the entire molecular structure, including the unambiguous assignment of quaternary centers. By employing this integrated NMR strategy, researchers can ensure the scientific integrity of their findings and confidently advance their most promising compounds.
References
- Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- G. C. Levy, G. L. Nelson. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-9.
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]
-
American Chemical Society. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy. Retrieved from [Link]
-
CONICET Digital. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
-
OAI. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
-
PubMed Central. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental values vs. theoretical ¹³C NMR chemical shifts of ISMT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
SlideShare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis for Optimal Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, celebrated for its prevalence in numerous therapeutic agents and its role as a bioisostere of the amide group.[1][2] Its synthesis, therefore, is a critical transformation for researchers in the field. The selection of the sulfonylating agent is a pivotal decision that profoundly impacts reaction efficiency, yield, substrate scope, and compatibility with sensitive functional groups.
This guide provides an in-depth, objective comparison of common and emerging sulfonylating agents. Moving beyond a simple catalog of reagents, we will explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of sulfonamide synthesis and select the optimal reagent for your specific target molecule.
The Classical Workhorse: Sulfonyl Chlorides
The most traditional and widely employed method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] The ubiquity of this method stems from the ready availability of a diverse array of sulfonyl chlorides and its generally high efficiency.
Mechanism and Reactivity Principles
The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically pyridine or triethylamine, is required to neutralize the HCl generated in situ.[3]
The reactivity of the sulfonyl chloride is dictated by the electrophilicity of the sulfur center. This is governed by the electronic nature of the substituent (R) on the sulfonyl group.
-
Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, leading to higher reactivity.
-
Electron-donating groups (EDGs) decrease the electrophilicity, resulting in lower reactivity.
This principle allows for a tunable reactivity profile, as illustrated by the common sulfonyl chlorides discussed below.
Caption: General mechanism of sulfonamide formation.
Comparative Analysis of Common Sulfonyl Chlorides
The choice among sulfonyl chlorides often involves a trade-off between reactivity and stability. Highly reactive agents may lead to side reactions, while less reactive ones might require harsher conditions.
| Sulfonylating Agent | Structure | General Reactivity | Key Advantages | Common Yields |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Very High | High reactivity, small steric footprint. | Good to Excellent |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | High | Widely available, forms stable, crystalline derivatives.[5] | Good to Excellent[6] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | NO₂C₆H₄SO₂Cl | Very High | Forms sulfonamides readily cleaved under mild conditions (Fukuyama deprotection).[7] | High |
| Dansyl Chloride | C₁₂H₁₂N(CH₃)₂SO₂Cl | Moderate | Forms fluorescent derivatives for analytical purposes. | Variable |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | Very High | Enhanced electrophilicity due to two EWGs, good for less nucleophilic amines.[8] | High |
Yields are highly dependent on the amine substrate and reaction conditions.
As a general reactivity trend based on the electrophilicity of the sulfur atom: MsCl > 2,4-Dichlorobenzenesulfonyl Chloride > NsCl > TsCl > Dansyl Chloride .[8]
The Stable Alternative: Sulfonyl Fluorides
While sulfonyl chlorides are highly effective, their high reactivity can be a double-edged sword, leading to instability and poor selectivity with multifunctional molecules.[9] Sulfonyl fluorides have emerged as a valuable alternative due to their significantly greater stability.
Reactivity and Activation
The greater strength of the S-F bond compared to the S-Cl bond renders sulfonyl fluorides less reactive.[10] While they are often unreactive towards amines under standard conditions, this stability allows for their use in syntheses where a sulfonyl chloride would be incompatible. For less nucleophilic or sterically hindered amines, sulfonyl fluorides often require activation.
A notable advancement is the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride, enabling efficient sulfonamide formation under milder conditions than might otherwise be required.[9][11][12] This strategy unlocks the latent reactivity of sulfonyl fluorides, making them highly versatile reagents.[12]
Comparative Performance: Chlorides vs. Fluorides
The choice between a sulfonyl chloride and a sulfonyl fluoride is dictated by the substrate.
-
Amines with Additional Nucleophiles: Aliphatic sulfonyl fluorides often give significantly higher yields compared to chlorides when the amine contains other nucleophilic groups like alcohols, as they react selectively at the more nucleophilic amino function.[13]
-
Sterically Hindered Amines: Highly reactive sulfonyl chlorides may be more effective for amines with significant steric hindrance where the corresponding fluoride shows low activity.[13][14]
-
Programmable Reactivity: The attenuated electrophilicity of sulfonyl fluorides can be exploited. For instance, in a molecule containing both a site for nucleophilic aromatic substitution (SNAr) and a group to be sulfonylated, a sulfonyl chloride might react at both sites, whereas a sulfonyl fluoride can allow for selective SNAr, followed by sulfonamide formation under different conditions.[15]
In a direct competition experiment, sulfonyl chlorides were found to be far more reactive than sulfonyl fluorides, with reaction rate ratios (kCl/kF) estimated to be around 10³ to 10⁵ for nitrogen nucleophiles.[10]
Modern Synthetic Approaches
To overcome the limitations of classical methods, which often require harsh conditions for preparing the sulfonylating agent itself, several modern strategies have been developed.[16]
A. Oxidative Methods from Thiols
This approach avoids the pre-synthesis of sulfonyl chlorides by generating them in situ from readily available thiols. A common method involves the oxidative chlorination of a thiol, which is then immediately reacted with an amine in a one-pot procedure.[3] Reagent systems like H₂O₂-SOCl₂ or N-chlorosuccinimide (NCS) with a chloride source have proven effective, providing excellent yields in short reaction times.[3][17]
B. Transition Metal-Catalyzed Methods
Palladium- and copper-catalyzed reactions have opened new pathways for sulfonamide synthesis, often under mild conditions with broad functional group tolerance.[18] These methods can utilize alternative starting materials, such as aryl boronic acids or aryl halides, avoiding the need for traditional sulfonyl chlorides.[18][19]
One prominent strategy involves the coupling of aryl boronic acids, an amine, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[18][19] This copper-catalyzed, three-component synthesis provides direct, single-step access to a wide range of sulfonamides.[18]
Caption: Decision workflow for selecting a sulfonylating agent.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. Always monitor reactions by TLC or LC-MS.
Protocol 1: General Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)
This protocol describes a standard procedure for the synthesis of a sulfonamide from a primary amine.
Reagents and Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Base: Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add the base (e.g., pyridine, 2.0 eq) to the cooled solution.
-
In a separate flask, dissolve TsCl (1.1 eq) in anhydrous DCM.
-
Add the TsCl solution dropwise to the stirring amine solution over 15-30 minutes.[8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 2-16 hours, monitoring for completion by TLC.[20]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Activated Sulfonylation using a Sulfonyl Fluoride
This protocol is adapted for less reactive amines where activation of the sulfonyl fluoride is necessary.
Reagents and Materials:
-
Amine (2.0 eq)
-
Sulfonyl fluoride (e.g., benzenesulfonyl fluoride) (1.0 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)
-
Solvent: tert-Amyl alcohol
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial, add the sulfonyl fluoride (1.0 eq), amine (2.0 eq), and Ca(NTf₂)₂ (1.0 eq).[9]
-
Add tert-amyl alcohol to achieve a concentration of approximately 0.2 M.[9]
-
Seal the vial and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction for 24 hours by LC-MS.[9]
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthesis of sulfonamides is a mature yet evolving field. While traditional sulfonyl chlorides remain indispensable for their reactivity and cost-effectiveness, their limitations in the context of complex, multifunctional molecules have driven the adoption and development of alternative reagents. Sulfonyl fluorides offer a powerful platform for chemoselectivity, particularly when their reactivity is modulated by activators like Ca(NTf₂)₂. Furthermore, modern catalytic and oxidative methods provide milder and more atom-economical routes, avoiding the need for pre-functionalized and often unstable sulfonylating agents.
References
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One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]
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Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. JACS Au. [Link]
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Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Organic Letters. [Link]
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Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]
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Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]
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Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. [Link]
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(PDF) Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. [Link]
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Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]
-
Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]
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Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]
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Applications of sulfuryl fluoride (SO2F2) in chemical transformations. ResearchGate. [Link]
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Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
-
(PDF) Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. ResearchGate. [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PubMed. [Link]
-
Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]
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(PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. [Link]
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(PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]
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Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
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A Senior Application Scientist’s Guide to the Purity Analysis of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a key building block in the synthesis of novel therapeutics and agrochemicals, where its highly reactive sulfonyl chloride moiety allows for the facile introduction of the 5-bromo-2,4-dichlorophenylsulfonyl group. However, this same reactivity presents significant challenges in ensuring its purity. Impurities can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove byproducts, ultimately compromising the quality and safety of the final product.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their performance to empower you to select the most appropriate techniques for your specific analytical needs.
Understanding the Challenge: Potential Impurity Profile
The purity of this compound is primarily compromised by unreacted starting materials, isomeric byproducts, and degradation products. A typical synthesis via chlorosulfonation of 1-bromo-3,5-dichlorobenzene can introduce several potential impurities that must be analytically resolved.
Caption: Potential impurity profile for this compound.
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for sulfonyl chloride characterization is dictated by the specific analytical objective, whether it be structural confirmation, routine purity testing, or quantitative determination of specific impurities.[1] Given the compound's reactivity, a multi-faceted approach is often necessary for a complete purity profile.
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Moderate | Excellent (qNMR) | Provides detailed structural information; non-destructive; suitable for reaction monitoring.[1][2] | Lower sensitivity compared to chromatographic methods; potential for peak overlap.[1] |
| HPLC | Purity Assessment, Quantification | High | Excellent | Versatile for non-volatile or thermally labile compounds; high sensitivity and resolution.[1][3] | The reactive sulfonyl chloride can degrade on certain column stationary phases or in protic mobile phases.[4] |
| GC-MS | Impurity Identification, Quantification | High | Very Good | Excellent for volatile impurities; provides definitive mass-based identification.[5] | Risk of thermal degradation in the injector; derivatization may be required.[1][4] |
| IR Spectroscopy | Functional Group Identification | Very High | Poor | Rapid and simple confirmation of the sulfonyl chloride group (S=O, S-Cl stretches).[6] | Provides limited information on overall purity and specific impurities. |
| Titrimetry | Total Sulfonyl Chloride Content | Moderate | Excellent | Cost-effective and accurate for determining total assay. | Not specific; cannot differentiate between the target analyte and other reactive chloride species. |
Deep Dive: Method Performance & Experimental Data
While Nuclear Magnetic Resonance (NMR) provides unparalleled structural information, chromatographic methods are the workhorses for routine purity checks and quantification of low-level impurities. The following table summarizes typical performance characteristics for well-developed HPLC and GC-MS methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase. |
| Typical Column | C18 Reversed-Phase (e.g., Zorbax C18, 4.6 x 150 mm, 5 µm).[3] | Non-polar (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).[5] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL (scan mode) |
| Limit of Quantification (LOQ) | ~0.4 µg/mL | ~1.5 µg/mL (scan mode) |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 10-20 minutes | 15-30 minutes |
| Key Consideration | Mobile phase must be aprotic or have controlled pH to prevent on-column hydrolysis. | Injector temperature must be optimized to prevent thermal degradation.[1] |
Field-Proven Experimental Protocols
Trustworthiness in an analytical result stems from a robust and well-validated protocol. The following methods have been designed to be self-validating systems, providing reliable and reproducible data.
Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Causality: qNMR is a primary ratio method that determines purity by comparing the integral of analyte signals to that of a certified internal standard of known purity and weight.[2] This approach is powerful because it does not require a reference standard of the analyte itself and is insensitive to non-proton-containing impurities. Aprotic solvents are critical to prevent hydrolysis of the reactive sulfonyl chloride.[1]
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial. Record the weight to 0.01 mg.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of this compound into the same vial. Record the weight to 0.01 mg.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆). Ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse with a 30° flip angle (e.g., 'zg30').
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the standard and analyte (typically 15-30 seconds for quantitative work).
-
Number of Scans (NS): 16-64, depending on concentration.
-
-
Data Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and weights.
-
Protocol 2: Reversed-Phase HPLC for Impurity Profiling
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity.[7] this compound is a relatively non-polar molecule and is well-retained on a C18 column. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of any sulfonic acid hydrolysis product, ensuring good peak shape.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
HPLC Conditions:
-
Chromatographic Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm or equivalent.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 230 nm.[8]
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate purity using the area percent method. Note that this assumes all impurities have a similar response factor at the detection wavelength. For accurate quantification of specific impurities, calibration with authentic standards is required.
-
Protocol 3: GC-MS for Volatile Impurity Identification
Causality: GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds.[5] The key challenge for sulfonyl chlorides is preventing their degradation at high temperatures in the GC injector.[1] Therefore, a lower, optimized injector temperature and a rapid oven ramp are crucial for maintaining the integrity of the analyte.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injector Temperature: 220 °C (Optimization is critical).
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C; hold for 5 minutes.[1]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 45-550.
-
Scan Mode: Full Scan.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for all separated peaks.
-
Analyze the mass spectrum of each peak to identify impurities by comparing them to spectral libraries (e.g., NIST) and the expected fragmentation pattern of potential impurities.
-
Workflow for Comprehensive Purity Assessment
A logical workflow ensures that the appropriate analytical techniques are applied to generate a complete and reliable purity assessment.
Caption: A logical workflow for the purity analysis of reactive sulfonyl chlorides.
Conclusion
The purity analysis of this compound requires a carefully selected suite of analytical techniques to address its inherent reactivity and potential impurity profile. While rapid methods like IR spectroscopy offer value for initial identification, a combination of NMR for absolute quantification and structural verification, along with high-resolution chromatographic techniques like HPLC and GC-MS for sensitive impurity profiling, provides the most comprehensive and trustworthy assessment. By understanding the strengths and limitations of each method and implementing robust, validated protocols, researchers can ensure the quality of this critical reagent, leading to more reliable and reproducible scientific outcomes.
References
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]
-
Titrimetric determination of some sulphonyl chlorides. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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A Comparative Guide for the Modern Chemist: Benchmarking 5-Bromo-2,4-dichlorobenzene-1-sulfonyl Chloride Against Novel Sulfonylating Agents
In the landscape of modern drug discovery and development, the strategic incorporation of the sulfonamide moiety remains a cornerstone of medicinal chemistry. This functional group imparts critical physicochemical properties, influencing a molecule's solubility, metabolic stability, and target engagement. The choice of the sulfonylating agent is therefore a pivotal decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and ultimately, the pace of discovery.
This guide provides an in-depth technical comparison of the established reagent, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride, against a curated selection of novel sulfonylating agents and methodologies that are redefining the state-of-the-art in sulfonamide synthesis. We will move beyond a simple cataloging of reagents to a critical evaluation of their performance, grounded in experimental data and mechanistic understanding. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific synthetic challenges.
The Benchmark: this compound
This compound (CAS 1043919-81-8) is a highly reactive arylsulfonyl chloride.[1] The presence of three electron-withdrawing halogen substituents on the aromatic ring significantly enhances the electrophilicity of the sulfur atom, rendering it susceptible to nucleophilic attack by amines. This heightened reactivity makes it a valuable tool for the sulfonylation of weakly nucleophilic amines or when rapid reaction times are desired.[2]
However, the very reactivity that makes this reagent potent can also be a double-edged sword. Its sensitivity to moisture necessitates careful handling under anhydrous conditions to prevent hydrolysis.[3][4][5][6] Furthermore, the harsh conditions often required for the synthesis of sulfonyl chlorides can limit the functional group tolerance of the overall synthetic sequence.[7][8]
The Challengers: A New Wave of Sulfonylation Chemistry
In recent years, a paradigm shift in sulfonylation chemistry has been driven by the development of innovative reagents and methodologies designed to overcome the limitations of traditional sulfonyl chlorides. For this comparative guide, we will focus on three distinct and impactful approaches:
-
Sulfonyl Fluorides and SuFEx Click Chemistry: Championed by Sharpless and coworkers, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry utilizes the unique stability and reactivity of sulfonyl fluorides.[9][10][11][12] These reagents are generally stable to aqueous conditions and require activation, often by a base or a catalyst, to react with nucleophiles, offering a high degree of control.[12]
-
Photocatalytic Sulfonylation: Harnessing the power of visible light, photocatalytic methods enable the generation of sulfonyl radicals from various precursors under mild, room-temperature conditions.[13][14] This approach offers a green and efficient alternative, often with unique reactivity and selectivity profiles.[15][16]
-
In Situ Generation from DABSO: The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid surrogate for gaseous sulfur dioxide allows for the in situ generation of reactive sulfonylating species.[17][18][19][20][21] This strategy circumvents the need to handle often unstable sulfonyl chlorides and offers a safer and more convenient workflow.[18]
Performance Benchmark: A Data-Driven Comparison
To provide a tangible comparison, the following table summarizes the performance of this compound against representative examples of the novel methodologies in the sulfonylation of a model primary amine, benzylamine. The data has been curated from various sources to provide a standardized comparison.
| Sulfonylating Agent/Method | Key Reagents | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Limitations |
| This compound | Amine, Pyridine, DCM | 0 °C to rt | 2-6 h | ~90% | High reactivity, well-established.[2] | Moisture sensitive, requires base. |
| Sulfonyl Fluoride (SuFEx) | Benzylsulfonyl fluoride, Amine, DBU, Acetonitrile | Room Temperature | 12 h | ~95% | High stability, orthogonal reactivity.[9][10] | May require specific activation.[12] |
| Photocatalytic Sulfonylation | Sodium p-toluenesulfinate, Amine, Ru(bpy)3Cl2, Blue LED | Room Temperature | 24 h | ~85% | Mild conditions, high functional group tolerance.[13][14] | Requires photocatalyst and light source. |
| DABSO-based in situ generation | Aryl halide, DABSO, Amine, Pd-catalyst | 80-100 °C | 12-24 h | ~80% | Avoids handling of sulfonyl chlorides, one-pot procedure.[18] | Requires catalyst, higher temperatures. |
Mechanistic Insights: Understanding the "Why"
The divergent performance of these agents stems from their distinct reaction mechanisms. A fundamental understanding of these pathways is crucial for troubleshooting and optimizing synthetic protocols.
The Classical Pathway: Nucleophilic Acyl Substitution
The reaction of this compound with an amine proceeds through a classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group. A base, such as pyridine, is required to neutralize the HCl generated in the reaction.[2]
Caption: Classical Sulfonylation Pathway.
SuFEx: A Controlled "Click" Reaction
SuFEx chemistry relies on the activation of a relatively inert sulfonyl fluoride. This can be achieved with a base that facilitates the nucleophilic attack of the amine. The high strength of the S-F bond prevents premature reaction, allowing for its presence in complex molecules until the desired sulfonylation step.[9][10]
Caption: SuFEx Activation and Reaction.
Photocatalytic Sulfonylation: A Radical Approach
Visible-light photocatalysis initiates the formation of a sulfonyl radical from a suitable precursor, such as a sodium sulfinate. This radical can then engage in various transformations, including addition to double bonds or direct coupling with other radicals, to form the desired sulfonamide.[13][14]
Caption: Simplified Photocatalytic Sulfonylation.
Experimental Protocols: A Practical Guide
To facilitate the adoption of these methodologies, a representative experimental protocol for a standard sulfonylation reaction is provided below.
General Protocol for Sulfonamide Synthesis using this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Conclusion and Future Outlook
This compound remains a potent and valuable reagent for the synthesis of sulfonamides, particularly when high reactivity is paramount. However, the burgeoning field of sulfonylation chemistry has introduced a host of novel agents and methodologies that offer significant advantages in terms of stability, safety, and reaction conditions.
The choice of sulfonylating agent should be a strategic one, guided by the specific demands of the synthetic target and the desired attributes of the overall synthetic route. For routine sulfonamide synthesis where the starting materials are robust, traditional sulfonyl chlorides provide a reliable and cost-effective solution. For complex molecules with sensitive functional groups, the controlled reactivity of sulfonyl fluorides via SuFEx chemistry offers a compelling advantage. When mild conditions and sustainability are key considerations, photocatalytic methods are an increasingly attractive option. Finally, for process safety and convenience, in situ generation of sulfonylating agents from precursors like DABSO presents a valuable alternative.
As research in this area continues to accelerate, we can anticipate the development of even more sophisticated and selective sulfonylating agents, further expanding the synthetic chemist's toolkit and enabling the rapid and efficient synthesis of the next generation of sulfonamide-based therapeutics.
References
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Hering, T., König, C., & Newman, S. G. (2020). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 10(21), 12755–12761. [Link][15]
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Jiang, X., & Sharpless, K. B. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. National Science Review, 10(7), nwad123. [Link][12]
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Hashtroudi, M. S., Vavsari, V. F., & Balalaie, S. (2022). DABSO as a SO2 gas surrogate in the synthesis of organic structures. Organic & Biomolecular Chemistry, 20(11), 2149–2163. [Link][17]
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Zard, S. Z. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 76(11), 4586–4591. [Link][22]
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ResearchGate. (n.d.). Proposed mechanism for photocatalytic debenzylative sulfonylation of tertiary benzylamines. [Link][23]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link][18]
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Huang, A.-X., Li, R., Lv, Q.-Y., & Yu, B. (2024). Photocatalytic Sulfonylation: Innovations and Applications. Chemistry – A European Journal, 30(55), e202402416. [Link][13]
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Zheng, X., Li, X., Han, X., Zhang, X., Zhang, Q., Yao, T., & Zhang, G. (2025). Visible-light-induced radical 1,3-hydrosulfonylation of allylketones with sulfonyl chlorides. Organic Chemistry Frontiers, 12(1), 100-105. [Link][14]
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Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5676–5685. [Link][19]
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Willis, M. C., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876-4878. [Link][20]
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Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link][24]
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Veisi, H., Ghorbani-Vaghei, R., & Karmakar, R. (2012). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. Chinese Chemical Letters, 23(10), 1139–1142. [Link][25]
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Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link][26]
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Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5831–5835. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913–928. [Link]
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Hone, C. A., & Kappe, C. O. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 133–141. [Link][27]
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Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235–18239. [Link][28]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride, a compound that demands meticulous attention due to its hazardous properties. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols to foster a culture of safety and responsibility in the laboratory.
Understanding the Hazard Profile: Why Caution is Critical
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] A primary concern with this and other sulfonyl chlorides is their reactivity with water and moisture. Contact with water can liberate toxic and corrosive gases, such as hydrogen chloride and sulfuric acid.[1][4][5] This reactivity underscores the necessity of handling the compound in a controlled, dry environment and dictates the choice of cleanup and disposal methods. Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations.[6][7][8][9][10]
Key Hazard Information Summary:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | Corrosion | Danger |
| Reactivity | Reacts with water to liberate toxic gas.[1][4] | Not Applicable | Not Applicable |
| Acute Aquatic Toxicity | Harmful to aquatic life.[2] | Not Applicable | Not Applicable |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment.
Essential PPE:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[1][11]
-
Hand Protection: Use impermeable gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[11][12]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure, including a lab coat and closed-toe shoes.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[12][13] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[1]
Disposal Workflow: A Step-by-Step Guide
The appropriate disposal procedure depends on the nature and quantity of the waste. The following decision tree and protocols outline the correct course of action for spills and bulk waste.
Disposal Decision Workflow
Caption: Decision workflow for proper disposal of this compound.
Protocol 1: Small Spills and Residues
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[4][13]
-
Containment: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[4][13][14] Do not use combustible materials like sawdust or water. [4][13][14]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[4][14] Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Labeling and Disposal: Tightly seal the container, label it clearly as "Hazardous Waste: this compound" and include the date and responsible personnel.[13] Dispose of the container through your institution's approved hazardous waste disposal program.[1][13][15]
Protocol 2: Bulk and Unused Reagent Disposal
Unused or waste this compound must be treated as hazardous waste.
-
Packaging: Ensure the chemical is in its original or a compatible, tightly sealed container.[5][12] The container must be in good condition and not leaking.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound".
-
Segregation: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as bases, alcohols, and oxidizing agents.[4][5] It should be segregated as a halogenated organic waste.[7]
-
Disposal: Arrange for collection and disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][16]
Protocol 3: Neutralization of Small, Uncontaminated Quantities
For very small, uncontaminated quantities, neutralization can be a viable treatment step prior to disposal, but this must be performed by trained personnel in a controlled environment.
-
Preparation: In a chemical fume hood, prepare a large container with a cold (ice bath) 5% solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[13]
-
Slow Addition: With constant stirring, slowly and carefully add the this compound to the basic solution.[13] This reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride. [13]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it must still be collected and disposed of as hazardous waste through an approved waste disposal plant, in accordance with local regulations.[1][13]
Incompatible Materials: A Critical Consideration
To prevent dangerous reactions, this compound must be stored and disposed of separately from the following:
-
Water and Moisture: Reacts to form toxic and corrosive gases.[4]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[4][14]
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates)[4][14]
-
Alcohols and Amines [4]
-
Metals: Can be corrosive to many metals, especially in the presence of moisture.[4]
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
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Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health. [Link]
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Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Mastering the Handling of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: A Guide to Personal Protective Equipment and Safe Operations
For the researcher navigating the complexities of novel compound synthesis, the responsible handling of reactive chemical intermediates is paramount. 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a key building block in drug discovery, but its sulfonyl chloride moiety demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) and operational protocols required, ensuring both your safety and the integrity of your research.
Understanding the Inherent Risks: Why This Compound Demands Respect
This compound, like other sulfonyl chlorides, is fundamentally a corrosive and water-reactive substance. The primary hazards stem from two key properties:
-
Corrosivity: Direct contact with skin or eyes can cause severe chemical burns and potentially irreversible eye damage.[1][2][3] The GHS signal word for this chemical is "Danger," underscoring its potential for serious injury.[4]
-
Reactivity with Water (Hydrolysis): The sulfonyl chloride group reacts readily with water, including moisture in the air or on skin. This reaction is not benign; it liberates highly toxic and corrosive gases, such as hydrogen chloride (HCl).[1][5] Inhalation of these vapors can lead to severe respiratory tract irritation, coughing, choking, and potentially pulmonary edema.[1]
Therefore, our safety strategy is twofold: prevent direct physical contact with the solid/liquid chemical and eliminate exposure to the hazardous gases produced upon hydrolysis.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a suggestion but a critical engineering control at the personal level. Each component is chosen to counteract a specific hazard posed by this compound. All handling of this compound must be performed inside a certified chemical fume hood to manage vapor and gas exposure.[2]
| PPE Component | Hazard Mitigation | Key Specifications & Rationale |
| Primary Eye & Face Protection | Chemical Splashes, Corrosive Vapors | Tight-sealing safety goggles AND a full-face shield. [1] Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier for the entire face, which is crucial during transfers or in the event of an unexpected reaction.[6] |
| Hand Protection | Direct Skin Contact, Chemical Burns | Chemical-resistant nitrile or neoprene gloves. [7] PVC gloves are not recommended as they offer poor protection.[6] Double-gloving is best practice: an inner glove tucked into the gown sleeve and an outer glove with a long cuff pulled over the sleeve. This prevents any skin exposure at the wrist.[6] Gloves must be inspected for tears before each use and changed immediately upon contamination. |
| Body Protection | Skin Contact, Accidental Spills | Chemical-resistant lab coat or gown. The material should be rated for protection against corrosive substances. Ensure the gown has long sleeves with tight-fitting cuffs.[8] For larger quantities or spill response, a polyethylene-coated coverall may be necessary.[8] |
| Respiratory Protection | Inhalation of Vapors/Gases (HCl) | Work exclusively within a chemical fume hood. This is the primary engineering control. For emergency situations like a large spill outside of the hood, a full-face respirator with an acid gas cartridge is essential for response personnel.[7] |
| Foot Protection | Spills, Falling Objects | Closed-toe, chemical-resistant safety footwear. Protects feet from spills that may reach the floor. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound.
Preparation and PPE Donning
-
Verify Fume Hood Operation: Before bringing any chemicals into the workspace, confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble All Materials: Place all necessary glassware, reagents, and waste containers inside the fume hood to minimize reaching in and out.
-
Don PPE: Put on your PPE in the following order: lab coat/gown, inner gloves, face shield and goggles, then outer gloves (pulling cuffs over the gown sleeves).
Handling and Reaction Setup
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient moisture.[3]
-
Careful Transfer: Use a spatula or powder funnel for solid transfers. Avoid creating dust. If the compound is a liquid, use a syringe or cannula.
-
Controlled Reactions: When quenching a reaction containing this compound or adding it to a protic solvent (like water or alcohol), the addition must be slow and controlled, preferably at a reduced temperature (e.g., in an ice bath) to manage the exothermic reaction and gas evolution.
Post-Procedure and Decontamination
-
Quenching Residual Reagent: Any residual sulfonyl chloride in the reaction vessel must be carefully quenched before cleaning. Slowly add a base like sodium bicarbonate or soda ash to neutralize the acidic byproducts.[5]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Next, remove the lab coat/gown. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after.
The following diagram illustrates the logical flow of this safe handling procedure.
Caption: Workflow for Safe Handling of Sulfonyl Chlorides.
Emergency Procedures: Spill and Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel and evacuate the immediate area. Ensure the area is well-ventilated.[5]
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Absorb (DO NOT USE WATER): Cover the spill with a dry, non-combustible absorbent material such as dry sand, dry lime, or soda ash.[5] Avoid vermiculite or other combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution) to neutralize any remaining residue, followed by a final wipe with soap and water.
Waste Disposal
All materials contaminated with this compound, including the absorbed spill material, empty containers, and used gloves, must be treated as hazardous waste.
-
Containerization: Place all waste in a clearly labeled, sealed container.[5]
-
Labeling: The label must identify the contents, including the primary hazard (e.g., "Corrosive Solid, Acidic, Organic, n.o.s.").[9]
-
Disposal: The sealed container must be disposed of through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[1] Do not discharge any waste into drains or sewers.[10]
By integrating this expert-level understanding of the risks and meticulously following these operational and safety protocols, you can confidently and safely utilize this compound in your critical research endeavors.
References
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- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2-methylbenzene-1-sulfonyl chloride.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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- Toxic Docs. (1996). Chemical Resistant Personal Protective Equipment Written Program.
- BLD Pharmatech. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
